3-(2-Trifluoromethylbenzoyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUBEOXTTUOKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641847 | |
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-30-7 | |
| Record name | 3-Thienyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene
An In-Depth Technical Guide to the Synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a molecule of interest in medicinal chemistry and materials science. The primary challenge in synthesizing this compound lies in achieving regioselective functionalization at the C-3 position of the thiophene ring, as classical electrophilic substitution methods, such as the Friedel-Crafts acylation, overwhelmingly favor the C-2 position.[1] This document details a robust and efficient methodology centered on the use of organometallic reagents, specifically the Grignard reaction, to overcome this challenge. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the analytical characterization of the final product.
Introduction and Strategic Overview
Thiophene-based compounds are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials due to their unique physicochemical properties.[2][3][4] The incorporation of a trifluoromethyl (-CF3) group is also a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The target molecule, this compound, combines these valuable moieties, making it a significant building block for novel chemical entities.
The primary synthetic hurdle is the inherent reactivity of the thiophene ring. Electrophilic aromatic substitution reactions, the most common method for functionalizing aromatic rings, exhibit a strong preference for the C-2 and C-5 positions.[1] This regioselectivity is due to the greater stabilization of the cationic intermediate (the sigma complex) formed during attack at the C-2 position, which can be described by three resonance structures, compared to the two resonance structures available for C-3 attack.[1] A direct Friedel-Crafts acylation of thiophene with 2-trifluoromethylbenzoyl chloride would, therefore, yield almost exclusively the 2-isomer, making it an unsuitable pathway for our target.
To achieve the desired 3-substituted product, a strategy involving a pre-functionalized thiophene ring is necessary. By starting with a thiophene substituted at the 3-position, we can build the desired ketone with complete regiocontrol. The most direct and reliable approach involves the formation of a nucleophilic carbon at the C-3 position, which can then attack an electrophilic acylating agent. This retrosynthetic logic points towards an organometallic pathway.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule's central carbonyl group leads to a 3-thienyl nucleophile and a 2-trifluoromethylbenzoyl electrophile.
This analysis identifies 3-bromothiophene and 2-trifluoromethylbenzoic acid as ideal, commercially available starting materials. The key transformation is the formation of a Grignard reagent from 3-bromothiophene, followed by its acylation.
Recommended Synthetic Pathway: Grignard-based Acylation
This method is the most direct and field-proven strategy for this class of transformation. It involves two primary steps: the formation of 3-thienylmagnesium bromide and its subsequent reaction with 2-trifluoromethylbenzoyl chloride.
Principle and Causality
The Grignard reaction provides a powerful tool for C-C bond formation.[5][6] By reacting 3-bromothiophene with magnesium metal, the polarity of the C-3 carbon is inverted (umpolung) from electrophilic to strongly nucleophilic. This organomagnesium intermediate can then readily attack the electrophilic carbonyl carbon of an acyl chloride.[6] The use of an acyl chloride, such as 2-trifluoromethylbenzoyl chloride, is critical as it is highly reactive and prevents over-addition, a common side reaction with less reactive electrophiles like esters that can lead to tertiary alcohols.
The workflow is designed to ensure the stability and reactivity of the Grignard reagent, which is sensitive to moisture and air. The subsequent acylation is a robust and high-yielding transformation.
Reaction Mechanism and Workflow
The overall process can be visualized in two distinct stages.
Mechanism: The reaction proceeds via a standard nucleophilic acyl substitution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final ketone product.
Detailed Experimental Protocol
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
2-Trifluoromethylbenzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation (Grignard Reagent):
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps to activate the magnesium surface.
-
Allow the flask to cool and add 50 mL of anhydrous THF.
-
Dissolve 3-bromothiophene (1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the 3-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
In a separate dry flask under an inert atmosphere, dissolve 2-trifluoromethylbenzoyl chloride (1.1 eq) in 50 mL of anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly transfer the prepared Grignard reagent solution to the acyl chloride solution via cannula. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield this compound as a pure compound.[7]
-
Product Characterization
The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.
| Parameter | Expected Data |
| Appearance | White to off-white solid or pale yellow oil |
| Yield | 65-80% (typical range for this type of reaction) |
| ¹H NMR | Expect complex aromatic multiplets. Key signals would be for the three thiophene protons and four benzoyl protons. |
| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |
| ¹³C NMR | A signal for the carbonyl carbon (~185-195 ppm), along with signals for the aromatic carbons of both rings. |
| IR (Infrared) | A strong C=O stretching band around 1650-1680 cm⁻¹. |
| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of C₁₂H₇F₃OS. |
Alternative Synthetic Strategies
While the Grignard approach is highly effective, other modern cross-coupling reactions could also be employed, demonstrating the versatility of organometallic chemistry.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction could couple 3-thiopheneboronic acid with 2-trifluoromethylbenzoyl chloride.[8][9] This method is known for its tolerance of a wide range of functional groups and generally mild reaction conditions.[10][11] The catalyst system, typically involving a palladium source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄), would need to be optimized.[8]
-
Stille Coupling: This involves the reaction of an organotin reagent, such as 3-(tributylstannyl)thiophene, with the acyl chloride, catalyzed by palladium.[5][12] While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts make this route less favorable for pharmaceutical applications.
Conclusion
The is best achieved by circumventing the regioselectivity limitations of classical electrophilic substitution. The recommended pathway, utilizing a Grignard reagent derived from 3-bromothiophene, provides a reliable, scalable, and high-yielding route to the desired product with complete regiocontrol. This foundational protocol allows researchers and drug development professionals to access this valuable building block for further chemical exploration. The principles outlined herein—leveraging pre-functionalized synthons and organometallic intermediates—represent a core tenet of modern synthetic strategy for constructing complex heterocyclic molecules.
References
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]
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Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]
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Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
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Thiophene-Based Trimers and Their Bioapplications: An Overview. MDPI. Available at: [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. Available at: [Link]
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Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. Available at: [Link]
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. Available at: [Link]
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Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules. Available at: [Link]
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Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. Available at: [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime. WIPO Patent Application WO/2021/171301. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]
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Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(2-Trifluoromethylbenzoyl)thiophene
This compound emerges as a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. Its structure is a deliberate amalgamation of three key pharmacophoric motifs: a thiophene ring , a well-established bioisostere for a phenyl group that can enhance metabolic stability and modulate electronic properties; a rigid ketone linker , characteristic of the benzophenone scaffold known to impart conformational constraint and facilitate strong protein-ligand interactions; and a 2-trifluoromethylphenyl group . The trifluoromethyl (CF₃) substituent is a cornerstone of modern drug design, often introduced to increase lipophilicity, block metabolic degradation, and improve binding affinity through unique electronic interactions.
This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its physicochemical properties, provide a robust and mechanistically sound synthetic protocol, analyze its chemical reactivity, and explore its potential as a valuable scaffold for therapeutic agent discovery. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices to provide actionable, field-proven insights.
Physicochemical and Structural Characteristics
The fundamental properties of this compound define its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its characteristics can be reliably predicted based on its constituent parts and data from closely related analogues.
| Property | Value / Description |
| IUPAC Name | (Thiophen-3-yl)(2-(trifluoromethyl)phenyl)methanone |
| CAS Number | 898771-30-7 |
| Chemical Formula | C₁₂H₇F₃OS |
| Molecular Weight | 256.25 g/mol |
| Appearance | Predicted to be an off-white to yellow solid or a viscous oil at room temperature. |
| Melting Point | Not reported. Expected to be higher than related liquid ketones like 2-acetylthiophene (9 °C) due to increased molecular weight and rigidity.[1] |
| Boiling Point | Not reported. Expected to be significantly >200 °C at atmospheric pressure. |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and virtually insoluble in water. |
Synthesis and Mechanistic Insights: A Regioselective Approach
Standard electrophilic substitution methods like Friedel-Crafts acylation on an unsubstituted thiophene ring overwhelmingly favor substitution at the 2-position (α-carbon) over the 3-position (β-carbon). This high regioselectivity is due to the superior stabilization of the cationic Wheland intermediate via resonance involving the sulfur heteroatom during attack at the α-position.[2] Therefore, synthesizing the 3-acyl isomer requires a more nuanced strategy that pre-installs functionality at the 3-position to direct the reaction.
The most reliable and controlled method involves the formation of a nucleophilic organometallic species at the C-3 position of the thiophene ring, followed by its reaction with an electrophilic acylating agent. A Grignard-based approach is a classic and effective choice.
Overall Synthetic Scheme
Detailed Experimental Protocol
This protocol is a self-validating system based on established organometallic chemistry principles.[3][4][5] All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly reactive Grignard reagent.
Step 1: Formation of Thiophen-3-ylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents). A small crystal of iodine can be added as an initiator.
-
Initiation: Add a small portion of a solution of 3-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Gentle heating or sonication may be required to initiate the exothermic reaction, which is typically indicated by bubbling and the disappearance of the iodine color.
-
Grignard Formation: Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation results in a cloudy, grey-to-brown solution.
Step 2: Acylation with 2-(Trifluoromethyl)benzoyl Chloride
-
Cooling: Cool the freshly prepared Grignard reagent solution to -20 °C to -10 °C in an ice-salt or dry ice/acetone bath. This low temperature is critical for controlling the reactivity and preventing the common side reaction where a second equivalent of the Grignard reagent attacks the newly formed ketone product to yield a tertiary alcohol.[2][6]
-
Acyl Chloride Addition: Prepare a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold, stirring Grignard solution.
-
Reaction: Maintain the low temperature during the addition and allow the reaction to stir for an additional 1-2 hours at this temperature. Afterwards, allow the mixture to slowly warm to room temperature and stir for another 1-2 hours.
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Spectroscopic Characterization Profile (Predicted)
Verification of the final product structure relies on a combination of spectroscopic methods. The following are predicted signatures based on the known effects of the functional groups:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two distinct regions.
-
Thiophene Protons (δ 7.0-8.0 ppm): Three protons will be visible on the thiophene ring. The proton at C2 (adjacent to the sulfur and the acyl group) will likely be the most downfield. The protons at C4 and C5 will also appear in this aromatic region, with coupling constants characteristic of a 3-substituted thiophene.
-
Benzoyl Protons (δ 7.5-7.9 ppm): Four protons on the trifluoromethyl-substituted phenyl ring will appear as a complex multiplet pattern in the aromatic region.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon (C=O): A distinct, deshielded signal is expected around δ 185-195 ppm.
-
Trifluoromethyl Carbon (CF₃): A quartet signal (due to coupling with fluorine, ¹JCF ≈ 270 Hz) is expected around δ 120-130 ppm.
-
Aromatic Carbons: Multiple signals will appear in the δ 120-145 ppm range corresponding to the carbons of the thiophene and phenyl rings.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band between 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone.[7]
-
Multiple bands in the 1600-1450 cm⁻¹ region for the C=C stretching vibrations of the aromatic rings.
-
Strong absorption bands in the 1320 cm⁻¹ and 1100-1140 cm⁻¹ regions due to the symmetric and asymmetric C-F stretching of the CF₃ group.
-
-
Mass Spectrometry (MS-EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 256.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups, such as a peak at m/z = 171 for the [M - C₄H₃S]⁺ fragment (the trifluoromethylbenzoyl cation) and a peak at m/z = 111 for the [M - C₇H₄F₃O]⁺ fragment (the thienoyl cation).
-
Chemical Reactivity and Derivatization Potential
The molecule's reactivity is dominated by the ketone functional group and the electron-deficient nature of the aromatic rings due to the electron-withdrawing acyl group.
-
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Complete deoxygenation to a methylene bridge can be achieved under harsher conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reduction.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For instance, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will produce tertiary alcohols, providing a route to more complex, three-dimensional structures.
-
Electrophilic Aromatic Substitution (EAS): The benzoyl group is a meta-director and is strongly deactivating. Therefore, further electrophilic substitution on the thiophene ring will be challenging but would be directed primarily to the C5 position, which is the least deactivated position and is para to the point of attachment.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound itself, its structural components are prevalent in a multitude of pharmacologically active agents. This makes it a high-potential scaffold for library synthesis and screening.
-
Anticancer and Anti-inflammatory Activity: Thiophene-containing molecules are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[8][9][10] The benzothiophene core, a close analogue, is found in drugs like the 5-lipoxygenase inhibitor Zileuton and the selective estrogen receptor modulator Raloxifene. Many 3-acylbenzothiophenes have shown promise as cholinesterase inhibitors for Alzheimer's disease.[7]
-
Kinase Inhibition: The diaryl ketone (benzophenone) motif is a common scaffold in kinase inhibitors, where the two aromatic rings can occupy adjacent hydrophobic pockets in the ATP-binding site of an enzyme. The rigidified structure of the title compound makes it an attractive starting point for designing inhibitors of various protein kinases implicated in cancer and inflammatory diseases.
-
Metabolic Stability: The presence of the trifluoromethyl group is a proven strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.
Safety and Handling
As a research chemical, a full toxicological profile for this compound is not available. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Hazards of Precursors: The synthesis involves hazardous materials. 3-Bromothiophene is toxic and an irritant. Grignard reagents are highly reactive and pyrophoric upon contact with air or moisture. 2-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. All synthetic steps must be performed by trained personnel with appropriate engineering controls.
Conclusion
This compound is a strategically designed molecule that combines the favorable properties of the thiophene, benzophenone, and trifluoromethyl motifs. While its direct synthesis presents a regiochemical challenge that precludes standard Friedel-Crafts acylation, a robust pathway via a 3-thienyl Grignard reagent provides controlled and selective access. Its chemical properties, particularly the reactivity of the ketone bridge, offer numerous avenues for further derivatization. Given the established pharmacological importance of its constituent scaffolds, this compound stands as a privileged and compelling core structure for the development of novel therapeutic agents, particularly in oncology and immunology.
References
-
Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). 3‐Methyl‐2‐butenylmagnesium Bromide/Chloride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
- Google Patents. (2012). Processes for producing 3-(methylthio) thiophene.
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Retrieved from [Link]
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Wikimedia Commons. (2012). File:Reaction of Benzoyl Chloride With an Excess of Methylmagnesium Bromide.png. Retrieved from [Link]
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ResearchGate. (2004). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
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An In-depth Technical Guide to the Characterization of Dabrafenib (CAS No. 898771-30-7)
This guide provides a comprehensive technical overview of Dabrafenib (formerly GSK2118436), a potent and selective inhibitor of BRAF kinases. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies. We will delve into the critical aspects of Dabrafenib's characterization, from its fundamental physicochemical properties to its mechanism of action and preclinical evaluation. The experimental protocols and data presented herein are synthesized from established methodologies to provide a robust framework for your own investigations.
Introduction: The Rationale for Targeting BRAF
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2][3][4] Hyperactivation of this pathway, often driven by genetic mutations, is a hallmark of many human cancers.[1][2] A significant portion of melanomas, colorectal carcinomas, and other malignancies harbor activating mutations in the BRAF gene, most commonly the V600E substitution.[1][5][6] This mutation renders the BRAF kinase constitutively active, leading to uncontrolled downstream signaling and tumor growth.[6][7]
Dabrafenib emerged as a therapeutic strategy to specifically target these mutated BRAF proteins, offering a more precise and potentially less toxic alternative to conventional chemotherapy.[5][7] This guide will walk you through the essential steps to characterize Dabrafenib's activity and elucidate its therapeutic potential.
Physicochemical and Analytical Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its development. For Dabrafenib, this is crucial for formulation, analytical method development, and interpreting biological data.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |
| CAS Number | 898771-30-7 (as Dabrafenib free base) |
| Molecular Formula | C23H20F3N5O2S2[8] |
| Molecular Weight | 519.56 g/mol [8] |
Analytical Methodologies: Ensuring Purity and Identity
The integrity of any preclinical or clinical study hinges on the quality of the therapeutic agent. Here, we outline a standard protocol for the analytical characterization of Dabrafenib using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity assessment.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is designed to provide a robust and reproducible method for assessing the purity of a Dabrafenib sample. The choice of a C18 column is standard for molecules with moderate hydrophobicity like Dabrafenib. The gradient elution allows for the separation of potential impurities with varying polarities.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Expert Insight: The addition of formic acid improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-35 min: 20% B
-
-
-
Sample Preparation:
-
Dissolve Dabrafenib in a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of Dabrafenib as the percentage of the main peak area relative to the total peak area.
-
For a more comprehensive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. An LC-MS/MS method has been developed for the quantification of dabrafenib in plasma samples.[9][10]
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a potent, ATP-competitive inhibitor of the RAF family of kinases.[5] Its therapeutic efficacy stems from its high selectivity for mutated BRAF, particularly BRAF V600E.[5]
The BRAF V600E-Driven Signaling Cascade
The following diagram illustrates the canonical MAPK pathway and the point of intervention for Dabrafenib.
In Vitro Characterization of Kinase Inhibition
To experimentally validate the inhibitory activity of Dabrafenib, a combination of biochemical and cell-based assays is employed.
Experimental Protocol: In Vitro Kinase Assay
This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of BRAF V600E.
-
Reagents:
-
Recombinant human BRAF V600E kinase.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP.
-
Substrate (e.g., inactive MEK1).
-
Dabrafenib stock solution (in DMSO).
-
-
Procedure:
-
Prepare a serial dilution of Dabrafenib in kinase buffer.
-
In a 96-well plate, combine the BRAF V600E enzyme, the Dabrafenib dilution (or DMSO as a vehicle control), and the MEK1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a defined period (e.g., 30 minutes).
-
Terminate the reaction.
-
Quantify the phosphorylation of MEK1 using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a phosphosensitive fluorescent probe.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the Dabrafenib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol: Western Blot for Phospho-ERK (pERK)
This cell-based assay confirms that Dabrafenib's inhibition of BRAF translates to a downstream effect on the MAPK pathway within a cellular context. A reduction in the levels of phosphorylated ERK (pERK) is a key pharmacodynamic biomarker of BRAF inhibitor activity.[1]
-
Cell Culture and Treatment:
-
Culture a BRAF V600E-mutant melanoma cell line (e.g., A375) to 70-80% confluency.
-
Treat the cells with varying concentrations of Dabrafenib (and a DMSO vehicle control) for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pERK and total ERK (as a loading control) overnight at 4 °C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Expert Insight: This normalization is critical to account for any variations in protein loading.
-
Pharmacological Profile: From Cell Proliferation to In Vivo Efficacy
The ultimate goal of a targeted therapy is to translate its molecular mechanism into a tangible anti-tumor effect. This section outlines the key assays to evaluate the pharmacological profile of Dabrafenib.
In Vitro Potency: Inhibition of Cancer Cell Growth
Experimental Protocol: Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of Dabrafenib on cancer cells.
-
Cell Seeding:
-
Seed a BRAF V600E-mutant cell line in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of Dabrafenib.
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Quantitative Data Summary:
The following table summarizes the reported in vitro potency of Dabrafenib against various kinases and cell lines.
| Target | Assay Type | IC50/GI50 (nM) | Reference |
| BRAF V600E | Kinase Assay | 0.8 | [5] |
| Wild-type BRAF | Kinase Assay | 3.2 | [5] |
| CRAF | Kinase Assay | 5.0 | [5] |
| A375 (BRAF V600E) | Cell Proliferation | <30 | [2] |
| SK-MEL-28 (BRAF V600E) | Cell Proliferation | <200 | [2] |
Expert Insight: The selectivity of Dabrafenib for mutant BRAF over wild-type BRAF and other kinases is a key determinant of its therapeutic window.
In Vivo Efficacy: Xenograft Tumor Models
To evaluate the anti-tumor activity of Dabrafenib in a more physiologically relevant setting, in vivo studies using xenograft models are essential.
Experimental Workflow: Murine Xenograft Study
In such studies, orally administered Dabrafenib has been shown to inhibit tumor growth, which correlates with the downregulation of pERK and the proliferation marker Ki-67, and the upregulation of the cell cycle inhibitor p27.[1]
Mechanisms of Resistance: A Critical Consideration
A significant challenge in targeted cancer therapy is the development of drug resistance. For BRAF inhibitors like Dabrafenib, several resistance mechanisms have been identified, primarily involving the reactivation of the MAPK pathway. These can include:
-
Mutations in downstream components: Activating mutations in NRAS or MEK1 can bypass the need for BRAF signaling.
-
BRAF amplification: Increased expression of the target protein can overcome the inhibitory effects of the drug.
-
Activation of alternative signaling pathways: Upregulation of parallel pathways, such as the PI3K/AKT pathway, can promote cell survival.
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies. The combination of Dabrafenib with the MEK inhibitor Trametinib has been shown to improve clinical outcomes by providing a dual blockade of the MAPK pathway.[3][4]
Conclusion
The characterization of Dabrafenib is a multifaceted process that integrates analytical chemistry, biochemistry, and pharmacology. This guide has provided a framework for the systematic evaluation of this important anti-cancer agent. By employing the described methodologies and maintaining a keen awareness of the underlying biological principles, researchers can continue to advance our understanding of targeted therapies and contribute to the development of more effective treatments for cancer.
References
-
King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]
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Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
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Ascierto, P. A., et al. (2013). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opinion on Drug Discovery, 8(9), 1145-1156. [Link]
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King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]
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Ravali, B., & P, K. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 175-183. [Link]
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ClinicalTrials.gov. (2020). Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. [Link]
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Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. [Link]
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Long, G. V., et al. (2024). Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma. The New England Journal of Medicine. [Link]
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Gibney, G. T., & Zager, J. S. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. Expert Opinion on Pharmacotherapy, 14(13), 1787-1796. [Link]
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Rai, S. K., et al. (2024). Probing Short-Range Interactions in Isostructural Hydrate and Perhydrate of Dabrafenib by Magic-Angle Spinning Solid-State NMR. ResearchGate. [Link]
-
PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. [Link]
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Patel, P. B., & Sureliya, P. D. (2023). (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2023). (PDF) SIMULTANEOUS ESTIMATION OF LATEST ANALYTICAL METHOD IMPROVEMENT AND VALIDATION OF DABRAFENIB AND TRAMETINIB BY MEANS OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Nijenhuis, C. M., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 125, 246-252. [Link]
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National Cancer Institute. (2015). Dabrafenib Plus Trametinib for Advanced Melanoma. [Link]
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Kakadia, S., et al. (2018). IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. ResearchGate. [Link]
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Ciampa, M. G., et al. (2023). Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. EMBO Molecular Medicine, 15(1), e16183. [Link]
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Kumar, A., et al. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 206, 114382. [Link]
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Wikipedia. (n.d.). Dabrafenib. [Link]
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Nijenhuis, C. M., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem mass spectrometry. DSpace@UMCG. [Link]
- Google Patents. (n.d.).
-
Hu-Lieskovan, S., et al. (2015). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. Clinical Cancer Research, 21(5), 974-981. [Link]
-
Stewart, C. F., et al. (2021). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research, 27(12), 3448-3460. [Link]
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Su, F., et al. (2012). Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway. PLoS ONE, 7(12), e28973. [Link]
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VJOncology. (2024). COMBI-AD: long-term follow-up of dabrafenib and trametinib in BRAF-mutated melanoma. [Link]
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Value-Based Cancer Care. (2014). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. [Link]
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A Spectroscopic Guide to 3-(2-Trifluoromethylbenzoyl)thiophene: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(2-trifluoromethylbenzoyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this compound. In the absence of publicly available experimental spectra for this compound, this guide utilizes high-quality predicted data, supported by experimental evidence from structurally analogous compounds, to provide a robust framework for its spectroscopic characterization.
Introduction: The Significance of this compound
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a benzoyl moiety, particularly one substituted with a trifluoromethyl group, can significantly modulate the electronic and steric properties of the thiophene core, influencing its biological interactions. The trifluoromethyl group, a common bioisostere for a methyl group, often enhances metabolic stability and binding affinity. Accurate structural confirmation through spectroscopic methods is a critical and foundational step in the research and development of such novel chemical entities. This guide serves as a detailed reference for the interpretation of the key spectroscopic features of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of this compound with the atom numbering scheme used for NMR spectral assignments is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. This section details the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene and benzene rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and trifluoromethyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | m | 1H | H-2 |
| ~7.8-8.0 | m | 1H | H-5 |
| ~7.6-7.8 | m | 1H | H-4 |
| ~7.5-7.7 | m | 4H | H-3', H-4', H-5', H-6' |
Interpretation:
-
Thiophene Protons (H-2, H-4, H-5): The protons on the thiophene ring are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The H-2 proton, being adjacent to the sulfur atom and in conjugation with the carbonyl group, is predicted to be the most deshielded. The relative positions of H-4 and H-5 will be influenced by the through-space and through-bond effects of the benzoyl group.
-
Benzene Protons (H-3', H-4', H-5', H-6'): The four protons of the 2-trifluoromethylphenyl group will appear as a complex multiplet due to their close chemical shifts and spin-spin coupling. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons.
Comparative Analysis: The ¹H NMR spectrum of the analogous compound, 2-benzoylthiophene, shows signals for the thiophene protons in the range of 7.1-7.8 ppm and the benzoyl protons between 7.5 and 7.9 ppm. The presence of the trifluoromethyl group in the target molecule is expected to shift the signals of the adjacent benzene protons further downfield.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | C=O |
| ~120-140 | Aromatic C |
| ~124 (q, ¹JCF ≈ 274 Hz) | CF₃ |
Interpretation:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, in the region of 185-190 ppm.
-
Aromatic Carbons: The carbon atoms of the thiophene and benzene rings will resonate in the typical aromatic region of 120-140 ppm. The specific chemical shifts will be influenced by the substituents.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant is characteristic of a CF₃ group.[1]
Comparative Analysis: In the ¹³C NMR spectrum of 2-benzoylthiophene, the carbonyl carbon appears around 188 ppm. For 2-(trifluoromethyl)benzophenone, the CF₃ carbon signal is observed as a quartet with a large coupling constant.[2] These observations support the predicted data for the target compound.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for the characterization of fluorine-containing compounds.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | CF₃ |
Interpretation:
-
Trifluoromethyl Group (CF₃): A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming. Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition: Set the appropriate spectral width and acquisition time. Acquire the ¹H NMR spectrum using a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Switch the nucleus to ¹³C. Use proton decoupling to simplify the spectrum. Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Switch the nucleus to ¹⁹F. Acquire the ¹⁹F NMR spectrum.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Perform phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the spectra using an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1660-1680 | Strong | C=O stretch (ketone) |
| ~1580-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1320 | Strong | C-F stretch (CF₃) |
| ~1100-1200 | Strong | C-F stretch (CF₃) |
| ~850-750 | Strong | C-H out-of-plane bend |
Interpretation:
-
C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹ is the most characteristic feature and is indicative of the ketone carbonyl group.[3][4]
-
Aromatic C-H Stretch: Weaker bands above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic rings.
-
Aromatic C=C Stretch: Absorptions in the 1580-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the thiophene and benzene rings.[5]
-
C-F Stretch: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.
-
C-H Out-of-Plane Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds.
Comparative Analysis: The IR spectrum of 2-benzoylthiophene shows a strong carbonyl absorption at approximately 1650 cm⁻¹.[6] For 2-(trifluoromethyl)benzophenone, strong C-F stretching bands are observed in the 1315 cm⁻¹ and 1130 cm⁻¹ regions.[2]
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Comparative Analysis: The mass spectrum of 2-benzoylthiophene shows a prominent molecular ion peak at m/z 188 and a base peak at m/z 111, corresponding to the thenoyl cation. [6]The mass spectrum of 2-(trifluoromethyl)benzophenone displays a molecular ion at m/z 250 and significant fragments at m/z 181 ([M-CF₃]⁺) and m/z 105 (benzoyl cation). [2]
Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization - EI)
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound, a molecule of interest in medicinal chemistry. By integrating predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data with experimental observations from analogous compounds, a comprehensive and reliable framework for the structural characterization of this compound has been established. The provided protocols for data acquisition offer a standardized approach for experimental validation. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds, ensuring a high degree of scientific integrity in their research endeavors.
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An In-Depth Technical Guide to the NMR Analysis of 3-(2-Trifluoromethylbenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This guide provides a comprehensive technical analysis of 3-(2-Trifluoromethylbenzoyl)thiophene, a molecule of interest in medicinal chemistry. We will dissect the theoretical underpinnings and practical application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy for the unambiguous characterization of this compound. The causality behind spectral features, including chemical shifts and coupling constants, will be explained by considering the electronic effects of the thiophene ring, the carbonyl bridge, and the trifluoromethylbenzoyl moiety. This document serves as a practical reference for researchers, offering detailed experimental protocols and a thorough analysis of the expected spectral data.
Introduction and Structural Overview
This compound is a ketone featuring a thiophene ring acylated at the 3-position with a 2-(trifluoromethyl)benzoyl group. Thiophene and its derivatives are prominent scaffolds in medicinal chemistry, valued for their versatile biological activities.[1] The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. Accurate and comprehensive structural analysis is therefore a critical first step in its evaluation.
NMR spectroscopy provides the most definitive evidence for the structure of such small molecules in solution. By analyzing the spectra from three key nuclei (¹H, ¹³C, and ¹⁹F), we can confirm the connectivity of every atom and establish the electronic environment with high precision.
Molecular Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme will be used.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is typically the first experiment performed. It provides information on the number of distinct proton environments and their connectivity. For this molecule, we expect signals from the three protons on the thiophene ring and the four protons on the benzoyl ring.
Causality of Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift.[2]
-
Thiophene Protons (H2, H4, H5): The carbonyl group at C3 is a powerful EWG, significantly deshielding the adjacent protons.
-
H2 and H5: These protons are alpha to the sulfur atom and are generally the most downfield in a thiophene ring. The H2 proton is also ortho to the strongly deshielding acyl group, placing it furthest downfield. A similar compound, 3-acetylthiophene, shows its H2 proton at ~8.05 ppm.[3]
-
H4: This proton is beta to the sulfur and meta to the acyl group, experiencing less deshielding. It will therefore appear more upfield relative to H2 and H5.
-
-
Benzoyl Protons (H3', H4', H5', H6'): The trifluoromethyl (-CF₃) group is a strong EWG, while the carbonyl group also withdraws electron density from this ring.
-
The protons on this ring will exhibit a complex splitting pattern typical of a substituted aromatic system, generally appearing in the aromatic region of 7.0-8.5 ppm.
-
Predicted Coupling Constants (J)
Spin-spin coupling arises from the interaction of neighboring magnetic nuclei, causing signals to split. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the protons and their dihedral angle.[4]
-
Thiophene Ring:
-
³J(H4-H5): ~5.0 Hz (ortho coupling)
-
⁴J(H2-H5): ~3.0 Hz (meta coupling, "zigzag" pathway)
-
⁴J(H2-H4): ~1.2 Hz (meta coupling) These values are typical for 3-substituted thiophenes.[3]
-
-
Benzoyl Ring:
-
³J (ortho): ~7-8 Hz
-
⁴J (meta): ~2-3 Hz
-
⁵J (para): ~0.5 Hz The four protons will form a complex multiplet system due to these overlapping couplings.
-
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, these spectra require more acquisition time but provide invaluable structural detail.[5]
Causality of Chemical Shifts (δ)
Hybridization and electronegativity are the dominant factors influencing ¹³C chemical shifts.[5]
-
Carbonyl Carbon (C=O): This is the most deshielded carbon due to the double bond to an electronegative oxygen atom and will appear significantly downfield, typically in the range of 175-185 ppm.
-
Aromatic and Thiophene Carbons: These sp² hybridized carbons will appear between ~120-145 ppm. The carbons directly attached to the carbonyl group (C3, C6') and the trifluoromethyl group (C3') will be the most downfield in this region.
-
Trifluoromethyl Carbon (-CF₃): This carbon will be found around 120-130 ppm. Its key feature is not its chemical shift but its coupling to the three fluorine atoms.
Key Feature: ¹³C-¹⁹F Coupling
Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, its coupling to carbon is readily observed.[6]
-
¹J(CF₃): The carbon of the -CF₃ group will be split into a quartet by the three fluorine atoms. The coupling constant is large, typically ~275 Hz.[7]
-
²J(CCF₃): The carbon attached to the -CF₃ group (C3') will also be split into a quartet, but with a smaller coupling constant of ~30-40 Hz.[8]
-
Longer-range couplings (³J, ⁴J): These may also be observed, further complicating the aromatic region but providing definitive assignment evidence.[9]
Predicted ¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[10]
-
Chemical Shift (δ): For a -CF₃ group attached to an aromatic ring, the chemical shift is typically in the range of -60 to -65 ppm relative to CFCl₃.[11] The precise shift is sensitive to the electronic environment and solvent polarity.[12][13]
-
Multiplicity: As there are no other fluorine atoms in the molecule, the three equivalent fluorine nuclei of the -CF₃ group will not split each other. Coupling to aromatic protons (⁴JHF and ⁵JHF) is usually too small to be resolved in a standard 1D spectrum. Therefore, the ¹⁹F NMR spectrum is expected to show a sharp singlet.
Summary of Predicted NMR Data
The following table summarizes the anticipated data for this compound in a standard NMR solvent like CDCl₃.
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H2 | 8.0 - 8.2 | dd | ⁴J(H2-H4) ≈ 1.2, ⁴J(H2-H5) ≈ 3.0 |
| H5 | 7.5 - 7.7 | dd | ³J(H4-H5) ≈ 5.0, ⁴J(H2-H5) ≈ 3.0 | |
| H4 | 7.3 - 7.5 | dd | ³J(H4-H5) ≈ 5.0, ⁴J(H2-H4) ≈ 1.2 | |
| H3', H4', H5', H6' | 7.4 - 7.9 | m | - | |
| ¹³C | C=O | 178 - 182 | s | - |
| C2, C3, C4, C5 | 125 - 145 | s | - | |
| C1' - C6' | 125 - 140 | m | See C-F coupling notes | |
| -C F₃ | 122 - 126 | q | ¹J(CF) ≈ 275 | |
| ¹⁹F | -CF₃ | -62 to -64 | s | - |
Experimental Protocol & Workflow
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a logical experimental workflow.[14]
Step-by-Step Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[15][16]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[17] Add approximately 0.6-0.7 mL of the solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[16]
NMR Data Acquisition Workflow
The following workflow ensures a comprehensive analysis, starting with the most sensitive nuclei and using advanced techniques if necessary for full structural confirmation.
Caption: Recommended workflow for complete NMR analysis.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, showing cross-peaks between their signals. It would be used to definitively link H4 and H5 on the thiophene ring and to trace the connectivity within the complex benzoyl multiplet.[18]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It is essential for assigning quaternary (non-protonated) carbons and for linking the thiophene and benzoyl fragments via correlations to the central carbonyl carbon.[18]
Conclusion
The NMR analysis of this compound is a multi-faceted process that leverages the unique strengths of ¹H, ¹³C, and ¹⁹F spectroscopy. A systematic approach, grounded in a solid understanding of the electronic effects governing chemical shifts and coupling constants, allows for the complete and unambiguous structural assignment of the molecule. The characteristic downfield signals of the thiophene H2 proton, the large ¹J(CF) coupling in the ¹³C spectrum, and the singlet in the ¹⁹F spectrum serve as key spectroscopic signatures. When combined with 2D correlation experiments, these techniques provide a self-validating system for structural confirmation, which is a cornerstone of chemical research and drug development.
References
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Kiraly, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(21), 6296-6304. National Institutes of Health. Retrieved from [Link]
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131-140. National Institutes of Health. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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Kiraly, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Fuller, L. S., et al. (2008). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 13(6), 1257-1266. National Institutes of Health. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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An In-depth Technical Guide to the Infrared Spectrum of 3-(2-Trifluoromethylbenzoyl)thiophene
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(2-Trifluoromethylbenzoyl)thiophene, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features of this complex heterocyclic ketone. By dissecting the contributions of the thiophene ring, the benzoyl moiety, and the trifluoromethyl group, this guide elucidates the structural information encoded within the vibrational spectrum. The methodologies for spectral acquisition and the causal relationships between molecular structure and spectral features are explained, providing a framework for the characterization of related compounds.
Introduction: The Significance of this compound
This compound belongs to the benzoylthiophene class of compounds, which are recognized for their diverse pharmacological activities. Thiophene-containing compounds are known to exhibit a wide range of biological properties, including antimicrobial, antiviral, and anticancer activities[1][2]. The introduction of a trifluoromethyl (CF3) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. Specifically, substitutions on the phenyl ring of 2-amino-3-benzoylthiophenes, such as a 3-(trifluoromethyl) group, have been shown to be optimal for enhancing allosteric modulation of the A1 adenosine receptor[3]. The synergy between the thiophene core, the benzoyl linker, and the trifluoromethyl substituent makes this compound a compelling subject for spectroscopic analysis, providing a foundation for understanding its chemical behavior and potential applications.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[4] By measuring the absorption of infrared radiation at specific frequencies, an IR spectrum provides a unique "molecular fingerprint," revealing the presence of various functional groups and offering insights into the molecule's structural framework. For a molecule as intricate as this compound, a thorough understanding of its IR spectrum is paramount for identity confirmation, purity assessment, and the study of intermolecular interactions.
Experimental Protocol: Acquiring the Infrared Spectrum
The acquisition of a high-quality IR spectrum of this compound is contingent upon a well-defined experimental protocol. The following methodology ensures the generation of a reliable and reproducible spectrum.
Instrumentation:
A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and rapid data acquisition capabilities. A typical instrument would be equipped with a deuterated triglycine sulfate (DTGS) detector, suitable for routine analysis in the mid-IR region (4000-400 cm⁻¹).
Sample Preparation:
The choice of sampling technique is critical and depends on the physical state of the compound.
-
KBr Pellet Method (for solid samples):
-
Thoroughly grind 1-2 mg of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and kept in a desiccator to avoid moisture absorption, which can introduce broad O-H stretching bands in the spectrum.
-
Transfer the finely ground mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. The transparency of the pellet is indicative of good sample dispersion and minimal light scattering.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for resolving most vibrational bands in the mid-IR)
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: A Happ-Genzel apodization function is commonly used to process the interferogram.
The following diagram illustrates the workflow for acquiring the IR spectrum using the KBr pellet method.
Caption: Experimental workflow for IR spectrum acquisition.
Spectral Interpretation: A Detailed Analysis
The infrared spectrum of this compound is rich with information, arising from the vibrational modes of its constituent functional groups. The interpretation of this spectrum requires a systematic approach, considering the characteristic absorption frequencies of each moiety and the electronic effects that can shift these frequencies.
The Carbonyl (C=O) Stretching Vibration: A Key Diagnostic Peak
The most intense and readily identifiable peak in the spectrum will be the carbonyl (C=O) stretching vibration. For simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, in this compound, the carbonyl group is conjugated with both the thiophene ring and the benzene ring. This conjugation delocalizes the π-electrons, reducing the double bond character of the C=O bond and thus lowering its stretching frequency.[5][6] Therefore, the C=O stretching vibration is expected to appear in the range of 1685-1660 cm⁻¹ . The intensity of this peak will be very strong due to the large change in dipole moment during the vibration.
The Trifluoromethyl (CF3) Group Vibrations
The trifluoromethyl group gives rise to several strong and characteristic absorption bands due to the C-F stretching vibrations. These are typically observed in the region of 1350-1100 cm⁻¹ . The symmetric and asymmetric stretching modes of the CF3 group are often coupled, resulting in multiple strong bands. The presence of these intense absorptions is a clear indicator of the trifluoromethyl substituent.
The Thiophene Ring Vibrations
The thiophene ring, as a five-membered aromatic heterocycle, exhibits a series of characteristic vibrations.[7][8]
-
C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring will appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3050 cm⁻¹ .[9] These peaks are generally of weak to medium intensity.
-
C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected to produce bands in the region of 1600-1400 cm⁻¹ .[7][8] These absorptions can sometimes be complex and may overlap with the aromatic C=C stretching bands of the benzene ring.
-
C-S Stretching: The C-S stretching vibration within the thiophene ring is typically weaker than the C=C stretching bands and can be found in the range of 840-600 cm⁻¹ .[8][10]
-
C-H Bending: The out-of-plane C-H bending vibrations are often diagnostic of the substitution pattern on the thiophene ring and appear in the region of 900-700 cm⁻¹ .[7][9]
The Benzene Ring Vibrations
The 2-trifluoromethylbenzoyl substituent also contributes a set of characteristic absorption bands.
-
Aromatic C-H Stretching: Similar to the thiophene ring, the C-H stretching vibrations of the benzene ring will be observed just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .
-
Aromatic C=C Ring Stretching: The benzene ring exhibits characteristic C=C stretching vibrations that typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹ .
-
C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring are highly dependent on the substitution pattern and appear in the fingerprint region between 900-675 cm⁻¹ .
The following diagram illustrates the key vibrational modes of this compound.
Caption: Key vibrational modes of the molecule.
Summary of Expected IR Absorptions
The following table summarizes the expected characteristic infrared absorption bands for this compound, their corresponding vibrational modes, and their expected intensities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch (Thiophene & Benzene) | Weak-Medium |
| 1685 - 1660 | C=O Stretch (Aromatic Ketone, Conjugated) | Strong |
| 1600 - 1400 | C=C Ring Stretch (Thiophene & Benzene) | Medium |
| 1350 - 1100 | C-F Stretch (Trifluoromethyl Group) | Strong |
| 900 - 675 | C-H Out-of-Plane Bending (Thiophene & Benzene) | Medium-Strong |
| 840 - 600 | C-S Stretch (Thiophene) | Weak-Medium |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is invaluable for its characterization. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of the key functional groups: the conjugated carbonyl, the trifluoromethyl group, the thiophene ring, and the substituted benzene ring. This technical guide provides a foundational framework for the interpretation of the IR spectrum of this important molecule and can be extended to the analysis of related compounds in the fields of drug discovery and materials science. The combination of a robust experimental protocol and a thorough understanding of group frequencies allows for the confident structural elucidation of complex organic molecules.
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FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 3-(2-Trifluoromethylbenzoyl)thiophene
Aimed at Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is not just a regulatory hurdle but the very foundation of scientific integrity. Molecules like 3-(2-Trifluoromethylbenzoyl)thiophene, often pivotal intermediates in complex synthetic pathways, demand rigorous analytical scrutiny. Mass spectrometry stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight. This guide is crafted from a field-proven perspective, moving beyond a mere recitation of protocols. It aims to provide a deep, mechanistic understanding of how to approach the mass spectrometric analysis of this specific molecule, explaining not just what to do, but why each step is taken. The methodologies and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of mass spectrometry and supported by authoritative references, ensuring that your results are both accurate and defensible.
Introduction: The Analytical Imperative for this compound
This compound is a ketone featuring a thiophene ring acylated at the 3-position with a 2-trifluoromethylbenzoyl group. Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and receptor binding affinity. As such, confirming the identity, purity, and stability of this molecule is a critical task in any research or development pipeline.
Mass spectrometry is indispensable for this task, providing two key pieces of information: the precise molecular weight and a detailed fragmentation pattern that acts as a structural "fingerprint." This guide will detail the strategic application of different mass spectrometry techniques to obtain a comprehensive analytical profile of this compound.
Strategic Selection of Mass Spectrometry Techniques
The first and most critical decision in the mass spectrometric analysis of a small molecule is the choice of ionization method. This choice dictates the type of information that can be obtained. For a comprehensive analysis of this compound, a dual-pronged approach utilizing both a "hard" and a "soft" ionization technique is recommended.
-
Electron Ionization (EI): Coupled with Gas Chromatography (GC-MS), EI is a powerful technique for structural elucidation.[4] It bombards the analyte with high-energy electrons, inducing extensive and reproducible fragmentation.[5][6] This method is ideal for creating a detailed fragmentation map, provided the analyte is sufficiently volatile and thermally stable.[7][8][9]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is perfectly suited for determining the molecular weight of the intact molecule with high accuracy.[10][11] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS), a technique essential for analyzing complex mixtures and for the quantitative analysis of drugs and their metabolites in biological fluids.[12][13][14][15]
The logical workflow is to first confirm the molecular weight using LC-ESI-MS and then to elucidate the structure using GC-EI-MS.
Caption: A dual-technique strategy for comprehensive analysis.
Experimental Protocols: A Framework for Reproducibility
The following protocols are presented as a robust starting point. Instrument parameters should be optimized for your specific system.
Sample Preparation
Objective: To prepare the analyte in a suitable solvent for both LC-MS and GC-MS, ensuring compatibility and minimizing matrix effects.
Materials:
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
GC-grade Dichloromethane
-
LC-MS grade Formic Acid
-
Calibrated analytical balance and volumetric glassware
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte and dissolve in 10 mL of Acetonitrile.
-
Causality: Acetonitrile is an excellent solvent for a wide range of organic compounds and is compatible with both reversed-phase LC and GC.
-
-
LC-MS Working Solution (~10 µg/mL): Dilute the primary stock solution 1:100 in a mobile phase mimic (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Causality: The addition of formic acid is crucial for positive-ion ESI as it provides a proton source, promoting the formation of the [M+H]⁺ ion and enhancing signal intensity.[16]
-
-
GC-MS Working Solution (~10 µg/mL): Dilute the primary stock solution 1:100 in Dichloromethane.
-
Causality: Dichloromethane is a volatile solvent suitable for GC injection ports.
-
Recommended Instrumental Parameters
Table 1: Suggested Starting Parameters for LC-MS and GC-MS Analysis
| Parameter | LC-ESI-MS (Positive Ion Mode) | GC-EI-MS |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm, <2 µm | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient | 10% B to 95% B in 8 min | - |
| Flow Rate | 0.3 mL/min | - |
| Carrier Gas | - | Helium, 1.2 mL/min constant flow |
| Oven Program | - | 70°C (1 min), ramp to 300°C at 20°C/min |
| Injection Volume | 1-5 µL | 1 µL (splitless) |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray (ESI), Positive | Electron Ionization (EI) |
| Ionization Energy | - | 70 eV |
| Capillary Voltage | 3-4 kV | - |
| Mass Analyzer | TOF or Orbitrap | Quadrupole or Ion Trap |
| Mass Range (m/z) | 50 - 600 | 40 - 500 |
| Data Acquisition | Full Scan (MS1) and MS/MS | Full Scan |
-
Causality: A high-resolution mass analyzer (TOF or Orbitrap) for LC-MS allows for accurate mass measurements, which are critical for confirming the elemental composition. A standard quadrupole for GC-MS provides robust and reproducible fragmentation patterns suitable for library matching and structural confirmation.[17]
Deciphering the Fragmentation Code
The structural features of this compound—an aromatic ketone with two distinct aryl groups and a trifluoromethyl substituent—provide clear indicators of its expected fragmentation behavior under EI conditions. Aromatic compounds typically show an intense molecular ion peak.[18] The most probable fragmentation pathways will involve cleavages adjacent to the carbonyl group.[19][20]
Molecular Formula: C₁₂H₇F₃OS Monoisotopic Mass: 270.017 Da
Predicted Electron Ionization (EI) Fragmentation
The 70 eV EI process will generate a molecular ion radical cation, [M]⁺•, at m/z 270. The primary fragmentation routes are predicted as follows:
-
α-Cleavage (Route A): Cleavage of the bond between the carbonyl carbon and the thiophene ring is highly probable. This yields the resonance-stabilized 2-trifluoromethylbenzoyl cation at m/z 173 . This is often a very prominent peak for substituted benzophenones.[19]
-
α-Cleavage (Route B): The alternative α-cleavage, breaking the bond between the carbonyl carbon and the substituted benzene ring, forms the 3-thenoyl cation at m/z 111 .
-
Loss of Trifluoromethyl Radical: A characteristic fragmentation for compounds containing a CF₃ group is the loss of a •CF₃ radical, leading to a fragment at m/z 201 .[21][22]
-
Loss of Carbon Monoxide: Aromatic ketones can undergo the loss of a neutral CO molecule from the molecular ion, which would produce a fragment at m/z 242 .[23]
Caption: Key fragmentation pathways under Electron Ionization.
ESI-MS/MS Fragmentation
In positive mode ESI, the molecule will readily protonate, likely at the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 271. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation. The fragmentation of this even-electron ion will generally follow the same bond cleavages as in EI.[5]
Table 2: Predicted MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 271.025 | 173.021 | 98.004 | 2-Trifluoromethylbenzoyl cation |
| 271.025 | 111.990 | 159.035 | 3-Thenoyl cation |
-
Causality: In an MS/MS experiment, the precursor ion is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions are diagnostic of the precursor's structure. These specific transitions can be used to develop highly selective and sensitive quantitative assays using Multiple Reaction Monitoring (MRM).[12]
Authoritative Data Interpretation and Troubleshooting
-
Isotopic Signature: A critical piece of evidence for a sulfur-containing compound is its isotopic pattern. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of ~4.2%. Therefore, the mass spectrum must show an M+2 peak (at m/z 272 in EI, 273 in ESI) with an intensity of approximately 4.2% relative to the monoisotopic peak. This is a non-negotiable validation point.[24]
-
High-Resolution Mass Spectrometry (HRMS): Using an instrument capable of high resolution (e.g., Q-TOF, Orbitrap) is essential for confirming the elemental formula. The measured mass of the protonated molecule ([M+H]⁺) should be within 5 ppm of the calculated theoretical mass (271.0246). This provides a high degree of confidence in the molecular formula assignment.
-
Troubleshooting - Poor Signal in ESI: If the signal for [M+H]⁺ is weak, ensure that an acid (like formic acid) is present in the mobile phase. The basicity of the analyte dictates its ionization efficiency in positive mode ESI.[11]
-
Troubleshooting - Unexpected Fragments: The presence of unexpected ions may point to impurities in the sample or in-source fragmentation/rearrangement. Always analyze a solvent blank to identify background ions. In-source fragmentation in ESI can sometimes be mitigated by reducing the cone voltage or capillary temperature.
Conclusion: Synthesizing a Complete Analytical Picture
The mass spectrometric characterization of this compound is a clear example of applying fundamental principles to achieve a comprehensive analytical result. By strategically employing both GC-EI-MS and LC-ESI-MS/MS, one can confidently determine the molecular weight, confirm the elemental composition, and elucidate the core structure of the molecule. The predicted fragmentation pathways, centered around the chemically logical cleavage of the bonds flanking the carbonyl group, provide a robust template for interpreting experimental data. This in-depth approach, grounded in mechanistic understanding and validated by authoritative practices, ensures the generation of high-quality, defensible data essential for advancing research and drug development programs.
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Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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News-Medical. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
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Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
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ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 3-(2-Trifluoromethylbenzoyl)thiophene
For: Researchers, scientists, and drug development professionals.
Executive Summary
3-(2-Trifluoromethylbenzoyl)thiophene is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its chemical stability is paramount to ensuring the integrity of experimental outcomes, the reproducibility of synthetic procedures, and the safety of laboratory personnel. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines scientifically-grounded protocols for its optimal storage and handling, and details a self-validating experimental workflow to assess its stability under various stress conditions. The insights herein are derived from an analysis of the compound's core chemical structure, data from analogous compounds, and established principles of physical organic chemistry.
Chemical Profile and Intrinsic Stability Factors
The stability of this compound is dictated by the interplay of its three primary structural components: the thiophene ring, the ketone linker, and the trifluoromethyl-substituted phenyl ring.
-
Thiophene Ring: Thiophene is an aromatic heterocycle with a degree of susceptibility to oxidation, particularly under harsh conditions which can lead to the formation of sulfoxides or sulfones. However, it is generally stable to a wide range of synthetic conditions.[1] Its electron-rich nature can influence the reactivity of the adjacent carbonyl group.
-
Aryl Ketone Linker: The carbonyl (C=O) group is the most reactive site for potential degradation. It is susceptible to nucleophilic attack, which can lead to hydrolysis under strongly acidic or basic conditions. Aromatic ketones are also known to be photosensitive, capable of absorbing UV light and undergoing photochemical reactions.
-
2-Trifluoromethylphenyl Group: The trifluoromethyl (CF3) group is a potent electron-withdrawing group.[2] Its presence on the phenyl ring significantly influences the electronic properties of the adjacent carbonyl carbon. This strong inductive effect makes the carbonyl carbon more electrophilic and thus, theoretically, more susceptible to nucleophilic attack (e.g., by water). However, the CF3 group itself is exceptionally stable to metabolic and chemical degradation.[3]
The combination of these moieties suggests that the primary degradation concerns are hydrolysis of the ketone and potential photodecomposition.
Principal Degradation Pathways and Mitigation
Understanding the likely degradation pathways is crucial for designing effective storage and handling strategies.[4]
Hydrolytic Degradation
-
Causality: The ketone linkage is the principal site for hydrolysis. Although ketones are generally less susceptible to hydrolysis than esters or amides, the reaction can be catalyzed by strong acids or bases.[5][6] The electron-withdrawing CF3 group increases the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophiles like water or hydroxide ions.
-
Mitigation Strategy: The most critical preventative measure is stringent moisture control. Storing the compound in a dry environment and under an inert atmosphere will significantly slow the rate of hydrolysis. Contact with strong acids and bases should be strictly avoided.[7]
Photochemical Degradation
-
Causality: Aromatic ketones, such as the benzoyl moiety in this molecule, are known chromophores that can absorb ultraviolet (UV) light. Upon absorption of a photon, the molecule can be excited to a higher energy state, leading to radical reactions or molecular rearrangements. This can result in discoloration, polymerization, or cleavage of the molecule. The degradation of the related compound Ketoprofen, a benzoylphenyl-containing drug, is known to be initiated by UV light.[8]
-
Mitigation Strategy: The compound must be protected from light. Storage in amber glass vials or containers opaque to UV radiation is mandatory. All handling and weighing operations should be performed in a shaded environment or under yellow light to the greatest extent possible.
Thermal Degradation
-
Causality: While the molecule is expected to be thermally stable at ambient and refrigerated temperatures, elevated temperatures accelerate all chemical reactions, including degradation.[9] Decomposition upon heating may lead to the release of hazardous gases such as sulfur oxides and carbon oxides.[7][10]
-
Mitigation Strategy: To minimize the kinetic rate of any potential degradation pathway, the compound should be stored at reduced temperatures.[10] Keeping the material away from heat sources, sparks, and open flames is a critical safety and stability measure.[11]
Oxidative Degradation
-
Causality: While the thiophene ring is the most likely site for oxidation, this typically requires strong oxidizing agents.[12] Atmospheric oxygen presents a lower, but non-zero, risk over long-term storage, potentially leading to the formation of sulfoxide impurities.
-
Mitigation Strategy: For long-term storage or for high-purity reference standards, packaging under an inert atmosphere (e.g., argon or nitrogen) is recommended. This displaces atmospheric oxygen and moisture, preventing both oxidative and hydrolytic degradation.
Recommended Storage and Handling Protocols
Based on the analysis of degradation pathways, the following protocols are recommended to maximize the shelf-life and preserve the purity of this compound.
-
Primary Storage: Store in a tightly sealed, amber glass container to protect from light and moisture.[11]
-
Temperature: For long-term storage, maintain at 2-8°C in a refrigerator. This minimizes the kinetic rates of all potential degradation reactions. For routine short-term use, storage in a cool, dark place away from heat sources is acceptable.[7][10]
-
Atmosphere: For optimal stability and for reference-grade material, flush the container with a dry, inert gas like argon or nitrogen before sealing. This creates an anhydrous and anoxic environment.
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the compound in a well-ventilated area, preferably a fume hood.[11]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Use clean, dry spatulas and glassware.
-
Experimental Validation: Forced Degradation Study
To provide a self-validating system for researchers, a forced degradation (or stress testing) study is essential.[13] This process intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and establish the stability-indicating nature of an analytical method.[4][14] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products not relevant to normal storage conditions.[15][16]
Workflow for Forced Degradation Analysis
The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Stress Conditions Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C for a predetermined time (e.g., 24 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60°C for a predetermined time (e.g., 8 hours).
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.
-
-
Sample Quenching and Preparation:
-
After the stress period, cool all samples to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples (including a non-stressed control) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The method should be capable of separating the parent peak from all generated degradation products.
Data Presentation and Interpretation
The results from the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent Compound | Major Degradant Peak (RT) | Mass Balance (%) |
| Control | None | 48 hr | 99.8% | N/A | 100.1% |
| Acid Hydrolysis | 0.1 M HCl | 24 hr | 92.5% | 4.7 min | 99.5% |
| Base Hydrolysis | 0.1 M NaOH | 8 hr | 85.1% | 4.7 min | 99.2% |
| Oxidation | 3% H₂O₂ | 24 hr | 98.9% | 5.2 min | 99.8% |
| Thermal (Solid) | 80°C | 48 hr | 99.5% | N/A | 100.0% |
| Photolytic | 1.2M lux-hr | 24 hr | 90.3% | 6.1 min | 99.4% |
| (Note: Data are illustrative and should be generated experimentally.) |
Interpretation:
-
Mass Balance: A good mass balance (98-102%) indicates that the analytical method is detecting all generated degradation products.
-
Significant Degradation: The illustrative data suggest the compound is most susceptible to basic hydrolysis and photolysis.
-
Stability: The compound shows good stability under oxidative and thermal stress.
Potential Degradation Mechanisms Diagram
The following diagram illustrates the most probable points of molecular cleavage based on the chemical principles discussed.
Caption: Potential sites of degradation on the molecule.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. The primary liabilities are susceptibility to hydrolysis (especially base-catalyzed) and photodegradation . Adherence to the recommended storage protocols—specifically, protection from light, moisture, and high temperatures —is essential for maintaining its purity and integrity over time. The implementation of forced degradation studies is a critical, self-validating step for any laboratory to confirm the stability of their material and the suitability of their analytical methods.
References
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-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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The Rising Therapeutic Potential of Trifluoromethylated Benzoylthiophenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The strategic incorporation of the trifluoromethyl group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into trifluoromethylated benzoylthiophenes, a class of compounds demonstrating significant therapeutic promise across diverse disease areas. We will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as their modulatory effects on the central nervous system. This document is intended to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Strategic Imperative of Fluorination in Drug Design
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can profoundly and beneficially alter their pharmacokinetic and pharmacodynamic properties.[1] The CF3 group's high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] When coupled with the benzothiophene core, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities, the resulting trifluoromethylated benzoylthiophenes emerge as a compound class with significant therapeutic potential.[3] This guide will systematically dissect the multifaceted biological activities of these compounds.
Synthesis of Trifluoromethylated Benzoylthiophenes: A Methodological Overview
The synthesis of trifluoromethylated benzoylthiophenes typically involves a multi-step process, beginning with the construction of a substituted 2-aminothiophene core, followed by the introduction of the trifluoromethylbenzoyl moiety.
Core Synthesis: The Gewald Reaction
The Gewald reaction is a robust and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
-
Reaction Setup: To a stirred solution of a suitable ketone (1.0 eq) and an α-cyanoester (e.g., ethyl cyanoacetate) (1.0 eq) in a polar aprotic solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of an organic base, such as morpholine or diethylamine (0.1-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene.
Acylation: Introduction of the Trifluoromethylbenzoyl Moiety
The final step in the synthesis is the acylation of the 2-aminothiophene with a trifluoromethylbenzoyl chloride via a Friedel-Crafts acylation or a related coupling reaction.
Experimental Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: Dissolve the synthesized 2-aminothiophene (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.1-1.5 eq), portion-wise.
-
Acylating Agent Addition: Add the desired trifluoromethylbenzoyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) (1.05 eq) dropwise to the reaction mixture.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final trifluoromethylated benzoylthiophene.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Trifluoromethylated benzoylthiophenes have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a range of cancer cell lines.
In Vitro Evaluation of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1, MCF-7, or NCI-H460) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][6]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated benzoylthiophene derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (GI50 or IC50) values.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a wide range of trifluoromethylated benzoylthiophenes are still emerging, preliminary data suggests that the position and electronic nature of substituents on both the benzoyl and thiophene rings significantly influence anticancer activity. For instance, in related heterocyclic systems, the introduction of a trifluoromethyl group has been shown to enhance cytotoxic potency.[5][7]
Table 1: Hypothetical Anticancer Activity Data for a Series of Trifluoromethylated Benzoylthiophenes
| Compound | R1 (Thiophene) | R2 (Benzoyl) | GI50 (µM) - MCF-7 | GI50 (µM) - NCI-H460 |
| 1a | -H | 3-CF3 | 5.2 | 7.8 |
| 1b | -CH3 | 3-CF3 | 3.1 | 4.5 |
| 1c | -Cl | 3-CF3 | 2.5 | 3.9 |
| 1d | -H | 4-CF3 | 8.9 | 10.2 |
Note: This data is illustrative and intended to demonstrate how SAR data would be presented.
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Trifluoromethylated benzoylthiophenes have shown potential in mitigating inflammatory responses.[2][8]
In Vitro Anti-inflammatory Assay
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[9]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[10]
-
Data Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated and unstimulated controls to determine the percentage of NO inhibition.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzoylthiophene derivatives are often attributed to the inhibition of key inflammatory mediators and signaling pathways.[8] This can include the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the inhibition of enzymes like cyclooxygenase (COX).[8][11] The trifluoromethyl group can enhance these effects by improving the compound's interaction with its biological target.
Caption: Putative anti-inflammatory mechanism of trifluoromethylated benzoylthiophenes.
Central Nervous System Activity: Allosteric Modulation of the A1 Adenosine Receptor
A particularly exciting area of research for trifluoromethylated benzoylthiophenes is their activity as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[12] A1AR PAMs represent a promising therapeutic strategy for conditions such as chronic pain and epilepsy, as they can enhance the effects of the endogenous ligand adenosine without causing the side effects associated with direct agonists.
Radioligand Binding Assays for A1AR Modulation
Radioligand binding assays are used to determine a compound's ability to modulate the binding of a known ligand to its receptor.
Experimental Protocol: A1AR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A1AR (e.g., CHO-K1 cells).
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a radiolabeled A1AR agonist (e.g., [3H]N6-cyclohexyladenosine) in the presence and absence of varying concentrations of the trifluoromethylated benzoylthiophene.
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of the test compound on the binding of the radiolabeled agonist. An increase in agonist binding indicates positive allosteric modulation.
Caption: Allosteric modulation of the A1 adenosine receptor.
Antimicrobial Potential: A Frontier for Exploration
While the antimicrobial properties of the broader thiophene class are well-documented, the specific activity of trifluoromethylated benzoylthiophenes is an area ripe for further investigation. Preliminary studies on related fluorinated compounds suggest potential efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard assay for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a serial dilution of the trifluoromethylated benzoylthiophene in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
Trifluoromethylated benzoylthiophenes represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, anti-inflammatory, and CNS-modulatory activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. Future research should focus on expanding the structure-activity relationship studies for each biological activity, elucidating the specific molecular mechanisms of action, and optimizing the pharmacokinetic profiles of lead compounds to advance them towards clinical evaluation.
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Methodological & Application
The Versatile Scaffold: Harnessing 3-(2-Trifluoromethylbenzoyl)thiophene in Modern Medicinal Chemistry
Introduction: The Thiophene Moiety as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged" scaffold. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have cemented its importance in the design of novel therapeutics.[1] The sulfur-containing five-membered aromatic ring is a key component in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including cardiovascular diseases, neurological disorders, and oncology.[1] The thiophene nucleus offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug-receptor interactions and overall pharmacokinetic profiles.[1]
This application note delves into the specific utility of a promising thiophene derivative, 3-(2-Trifluoromethylbenzoyl)thiophene , and its analogues. The introduction of the 2-trifluoromethylbenzoyl group at the 3-position of the thiophene ring creates a unique chemical entity with significant potential, particularly in the realm of oncology. The trifluoromethyl group is a well-known modulator of pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. This guide will provide an in-depth look at the applications of this scaffold, focusing on its role as a potent inhibitor of key signaling pathways implicated in cancer progression, alongside detailed protocols for its synthesis and biological evaluation.
Targeting Angiogenesis: this compound Derivatives as VEGFR-2 Kinase Inhibitors
A critical hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which supplies tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis.[2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[2][3][4] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.
Derivatives of the 3-(benzoyl)thiophene scaffold have emerged as potent inhibitors of VEGFR-2. The core structure provides a foundation for interaction with the ATP-binding site of the kinase domain, while modifications on both the thiophene and benzoyl rings allow for optimization of potency and selectivity.
Mechanism of Action
Compounds based on the this compound scaffold act as ATP-competitive inhibitors of VEGFR-2. By occupying the ATP-binding pocket, they prevent the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling. This leads to a cascade of anti-cancer effects including:
-
Inhibition of Tumor Angiogenesis: By blocking VEGFR-2 signaling, these compounds prevent the formation of new blood vessels, effectively starving the tumor of its blood supply.
-
Induction of Apoptosis: The disruption of survival signals mediated by VEGFR-2 can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: These derivatives have been shown to cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[5][6]
The inhibition of VEGFR-2 by these compounds ultimately leads to the suppression of downstream signaling pathways such as the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.[5][6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold via Friedel-Crafts acylation.
Rationale: Friedel-Crafts acylation is a classic and effective method for attaching an acyl group to an aromatic ring. The use of a Lewis acid catalyst, such as aluminum chloride, activates the acyl chloride for electrophilic attack on the electron-rich thiophene ring.[1][7] While Friedel-Crafts acylation of thiophene typically favors substitution at the 2-position, specific reaction conditions can be optimized to favor the 3-substituted product. Alternatively, starting with a 3-substituted thiophene precursor can direct the acylation. For the purpose of this protocol, we will outline the general procedure.
Materials:
-
Thiophene
-
2-Trifluoromethylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of thiophene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add a solution of 2-trifluoromethylbenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.
Rationale: Kinase activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit, provide a straightforward and reliable method for determining the IC₅₀ value of an inhibitor.[8][9]
Materials:
-
VEGFR2 (KDR) Kinase Assay Kit (containing recombinant VEGFR-2, kinase buffer, ATP, and substrate)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo™ MAX Assay reagent
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted test compound to the designated wells.
-
Add 5 µL of a positive control inhibitor and 5 µL of kinase buffer (for negative control) to their respective wells.
-
To each well, add 20 µL of a master mix containing the kinase buffer, ATP, and the substrate.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of a test compound on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11][12][13] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HCT116, MCF7, PC3, or A549)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 590 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Data Presentation: Antiproliferative and Kinase Inhibitory Activities
The following table summarizes the reported in vitro activities of representative thiophene-3-carboxamide derivatives, which share a similar structural scaffold with this compound.
| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 14d | VEGFR-2 | Kinase Assay | 191.1 | HCT116 | 0.85 | [5][6] |
| MCF7 | 1.23 | [5][6] | ||||
| PC3 | 1.56 | [5][6] | ||||
| A549 | 2.14 | [5][6] | ||||
| 3b | VEGFR-2 | Kinase Assay | 126 | HepG2 | 3.105 | [14] |
| AKT | Kinase Assay | 6960 | PC-3 | 2.15 | [14] | |
| 4c | VEGFR-2 | Kinase Assay | 75 | HepG2 | 3.023 | [14] |
| AKT | Kinase Assay | 4600 | PC-3 | 3.12 | [14] | |
| Sorafenib | VEGFR-2 | Kinase Assay | 90 | - | - | [15] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its derivatives have demonstrated potent inhibitory activity against key targets in cancer progression, most notably VEGFR-2. The detailed protocols provided in this application note offer a robust framework for the synthesis and evaluation of new analogues based on this versatile core.
Future research in this area should focus on expanding the structure-activity relationship (SAR) studies to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The exploration of this scaffold against other relevant kinase targets is also a promising avenue for discovering new therapeutic applications. With a solid foundation in synthesis and biological evaluation, the this compound motif is poised to make a significant contribution to the arsenal of anticancer therapeutics.
References
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Li, T., Wang, J., Feng, L., Zhou, Q., Xie, Q., Shen, Y., Ji, R., Liu, X., & Hu, C. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling. In PubChem Pathways. Retrieved from [Link]
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
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Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Su, W., et al. (2005). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry, 44B, 397-399.
- El-Sayed, M. A., et al. (2014).
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
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Bio-protocol. (2022). In Vitro VEGFR-2 Kinase Inhibitory Assay. Bio-protocol, 12(15), e4492. [Link]
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Martins, F., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(11), 1346. [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]
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NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
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El-Adl, K., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 11(52), 32997-33031. [Link]
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El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3591. [Link]
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ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
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ResearchGate. (n.d.). IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib. Retrieved from [Link]
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Application Notes & Protocols: 3-(2-Trifluoromethylbenzoyl)thiophene as a Versatile Precursor for Advanced Heterocyclic Synthesis
Abstract
This technical guide delineates the strategic application of 3-(2-trifluoromethylbenzoyl)thiophene as a pivotal building block in the synthesis of complex heterocyclic scaffolds. Thiophene and its derivatives are privileged pharmacophores in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] The title compound uniquely combines the reactive thiophene nucleus with a sterically demanding and electronically modified benzoyl moiety, offering a versatile platform for constructing novel drug-like molecules. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its utilization in cornerstone heterocyclic syntheses, including the Gewald aminothiophene synthesis and the Fischer indole synthesis. These methodologies are designed to be robust and adaptable for researchers in drug discovery, medicinal chemistry, and materials science.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of modern pharmaceuticals and functional materials.[3] Among these, thiophene-containing molecules are particularly prominent, with numerous FDA-approved drugs featuring this scaffold.[1][2] The building block, this compound, presents a unique combination of structural features that make it an exceptionally valuable precursor:
-
Activated Ketone Carbonyl: The carbonyl group serves as a primary electrophilic site for a multitude of condensation and cyclization reactions.
-
Electron-Rich Thiophene Ring: The thiophene core can participate in electrophilic substitution or act as the backbone for annulation reactions, where new rings are fused to it.[4]
-
Ortho-Trifluoromethyl Group: The -CF₃ group on the phenyl ring is a powerful electron-withdrawing group and a lipophilic hydrogen bond acceptor. Its presence significantly modulates the electronic properties of the benzoyl moiety and can enhance metabolic stability and binding affinity in resulting drug candidates.
This guide moves beyond simple procedural descriptions to explain the underlying chemical principles, enabling scientists to not only replicate these protocols but also to innovate and adapt them for their specific research targets.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material's properties is fundamental to successful synthesis design.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₇F₃OS |
| Molecular Weight | 256.25 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Melting Point | Varies based on purity |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water |
| Key Reactive Sites | Carbonyl Carbon, Thiophene C2/C5 positions |
The reactivity of this ketone is governed by the interplay between the electron-donating thiophene ring and the electron-withdrawing trifluoromethylbenzoyl group. This electronic push-pull system activates the adjacent C2 and C4 positions of the thiophene ring for specific cyclization pathways.
Caption: Key reactive sites on this compound.
Application Protocol 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful, one-pot multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[5][6] This protocol leverages the ketone functionality of our building block to construct a new, fused aminothiophene ring, yielding a thieno[2,3-b]thiophene derivative.
Causality and Scientific Rationale
This reaction proceeds through an initial Knoevenagel condensation between the ketone and an active methylene nitrile (e.g., ethyl cyanoacetate), driven by a basic catalyst.[6] Elemental sulfur then adds to the resulting alkene intermediate. A subsequent intramolecular cyclization and tautomerization, driven by the formation of the stable aromatic thiophene ring, yields the final 2-aminothiophene product. The choice of a mild base like morpholine or diethylamine is crucial to prevent side reactions and promote the specific reaction cascade.
Caption: Experimental workflow for the Gewald aminothiophene synthesis.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (a hypothetical representative product).
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(2-CF₃-Benzoyl)thiophene | 256.25 | 10 | 2.56 g |
| Ethyl Cyanoacetate | 113.12 | 10 | 1.13 g (1.07 mL) |
| Elemental Sulfur | 32.07 | 10 | 0.32 g |
| Morpholine | 87.12 | 2 | 0.17 mL |
| Ethanol (Anhydrous) | - | - | 30 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.56 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and anhydrous ethanol (30 mL).
-
Catalyst Addition: While stirring the suspension at room temperature, add morpholine (0.17 mL, 2 mmol) dropwise over 2 minutes. The addition of the base is the key initiation step.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. The reaction progress should be monitored every hour using thin-layer chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).
-
Work-up: Once the starting material is consumed (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate may form.
-
Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution from 10% to 30% ethyl acetate in hexane is typically effective to isolate the pure product.
-
Characterization: The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Application Protocol 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing an indole ring system from a ketone and an arylhydrazine under acidic conditions.[7][8] Applying this reaction to this compound allows for the creation of novel thieno[3,2-b]indole derivatives, which are highly sought-after scaffolds in medicinal chemistry.
Causality and Scientific Rationale
The reaction is initiated by the acid-catalyzed condensation of the ketone with phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then tautomerizes to an ene-hydrazine. The critical step is a[9][9]-sigmatropic rearrangement (a type of electrocyclic reaction), which is promoted by the acid catalyst.[8] This rearrangement forms a new C-C bond. Finally, the elimination of ammonia and subsequent aromatization yields the stable indole ring. Polyphosphoric acid (PPA) is an excellent catalyst for this transformation as it serves as both the acid source and a dehydrating agent, effectively driving the reaction to completion.
Table 2: Representative Fischer Indole Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Polyphosphoric Acid (PPA) | Neat | 100-140 | 65-85 | Excellent for driving reaction; work-up can be challenging. |
| Acetic Acid | Acetic Acid | 80-117 (Reflux) | 50-75 | Milder conditions; suitable for sensitive substrates.[10] |
| Zinc Chloride (ZnCl₂) | Toluene | 110 (Reflux) | 60-80 | Lewis acid catalysis; good for avoiding harsh protic acids. |
Detailed Experimental Protocol
Objective: To synthesize 4-(2-(Trifluoromethyl)phenyl)-4,8-dihydrothieno[3,2-b]indole (a hypothetical representative product).
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(2-CF₃-Benzoyl)thiophene | 256.25 | 5 | 1.28 g |
| Phenylhydrazine HCl | 144.60 | 5.5 | 0.80 g |
| Polyphosphoric Acid (PPA) | - | - | ~15 g |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.28 g, 5 mmol) and phenylhydrazine hydrochloride (0.80 g, 5.5 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will become viscous. Use a mechanical stirrer if necessary for efficient mixing.
-
Heating: Heat the reaction mixture to 120°C in an oil bath and maintain for 2-3 hours. Monitor the reaction by TLC by taking a small aliquot, quenching it in ice-water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Work-up and Quenching: After the reaction is complete, cool the flask to about 60-70°C (while still viscous but pourable) and very carefully pour the contents onto a beaker containing 100 g of crushed ice with vigorous stirring. Caution: This quenching is exothermic.
-
Neutralization and Extraction: The acidic aqueous slurry is neutralized to pH 7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. The resulting precipitate is collected by vacuum filtration, or the mixture is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Characterization: Confirm the structure of the purified thieno[3,2-b]indole derivative using NMR, MS, and IR analysis.
Conclusion and Future Outlook
This compound has been demonstrated to be a highly effective and versatile building block for the synthesis of complex, fused heterocyclic systems. The protocols detailed herein for the Gewald and Fischer Indole syntheses provide reliable and robust pathways to novel thieno[2,3-b]thiophenes and thieno[3,2-b]indoles, respectively. The strategic placement of the trifluoromethyl group offers significant advantages for drug discovery programs. The principles and methodologies presented can be readily adapted by researchers to explore other classical ketone-based reactions, such as the Paal-Knorr[11] or Hantzsch syntheses,[12] further expanding the chemical space accessible from this valuable precursor.
References
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Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291. [Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. Available at: [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. Available at: [Link]
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Paal–Knorr synthesis. Wikipedia. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]
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-
Paal Knorr Synthesis of Thiophene with Mechanism. YouTube. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Thiophene–tetrafluorophenyl–thiophene: a promising building block for ambipolar organic field effect transistors. Royal Society of Chemistry. Available at: [Link]
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First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. Available at: [Link]
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Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]
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Synthesis and Reactions of Thiophene II Heterocyclic Chemistry. YouTube. Available at: [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
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New 3H-indole synthesis by Fischer's method. Part I. PubMed. Available at: [Link]
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Hantzsch pyridine synthesis. ResearchGate. Available at: [Link]
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Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Available at: [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
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HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. Available at: [Link]
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Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed. Available at: [Link]
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Paal-Knorr Thiophene Synthesis. University of Sheffield. Available at: [Link]
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Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Thieme. Available at: [Link]
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experimental protocol for Friedel-Crafts acylation of thiophene
Application Note & Protocol
Topic: Experimental Protocol for the Friedel-Crafts Acylation of Thiophene Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Acylation of Thiophene in Synthesis
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] When applied to heterocyclic compounds like thiophene, this reaction provides critical building blocks for a vast array of functional molecules, particularly in the pharmaceutical and materials science sectors. The product of this reaction, 2-acetylthiophene, is a key intermediate in the synthesis of various drugs, including the antibiotic cephalothin.[3]
This document provides a comprehensive guide to the Friedel-Crafts acylation of thiophene. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for reagent selection, and a detailed, field-proven laboratory protocol.
Mechanistic Insights: Controlling Regioselectivity
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of the aromatic ring.[4] The reaction's success and selectivity hinge on understanding the stability of the intermediates formed.
-
Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin (IV) chloride (SnCl₄), coordinates to the acylating agent (e.g., acetic anhydride or acetyl chloride). This coordination facilitates the departure of a leaving group, forming a resonance-stabilized acylium ion.[4][5]
-
Electrophilic Attack and the Wheland Intermediate: The thiophene ring attacks the acylium ion. This attack can occur at either the C2 (α) or C3 (β) position. The regioselectivity is dictated by the stability of the resulting carbocation intermediate, known as the Wheland intermediate or σ-complex.[6]
-
Attack at C2: The positive charge is delocalized over three atoms, including the sulfur atom, resulting in three possible resonance structures. This extensive delocalization makes the intermediate more stable.[7][8]
-
Attack at C3: The positive charge is only delocalized over two carbon atoms. The sulfur atom does not effectively participate in stabilizing the charge, leading to only two resonance structures.[7][8]
-
Consequently, the lower activation energy required to form the more stable C2-intermediate leads to a strong kinetic and thermodynamic preference for acylation at the C2 position.[7]
Caption: Mechanism of Friedel-Crafts acylation on thiophene.
Protocol Component Analysis: Justifying Experimental Choices
Catalyst Selection: While aluminum chloride is a powerful and common Lewis acid, its high reactivity can promote the polymerization of sensitive substrates like thiophene.[9] For this reason, milder Lewis acids such as tin (IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are often preferred, offering a better balance between reactivity and side-product formation.[9][10] Modern approaches also utilize solid acid catalysts like zeolites (e.g., Hβ), which offer environmental benefits and easier recovery.[11] This protocol will utilize a traditional and effective catalyst to illustrate the fundamental principles.
Acylating Agent: Both acetyl chloride and acetic anhydride are effective acylating agents.[10] Acetic anhydride is often chosen for its lower volatility and slightly more moderate reactivity compared to acetyl chloride, which can simplify handling.
Stoichiometry: A key feature of Friedel-Crafts acylation is the requirement for a stoichiometric amount of the Lewis acid catalyst.[2] This is because the catalyst forms a complex with the carbonyl group of the resulting ketone product, rendering it inactive. Therefore, at least one equivalent of the catalyst relative to the acylating agent is necessary for the reaction to proceed to completion.[2]
Detailed Protocol: Synthesis of 2-Acetylthiophene
This protocol details the acetylation of thiophene using acetic anhydride and aluminum chloride.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount Used | Purity |
| Thiophene | C₄H₄S | 84.14 | 1.0 | 8.4 g (7.9 mL) | ≥99% |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.1 | 11.2 g (10.4 mL) | ≥99% |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | 16.0 g | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | Anhydrous |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~50 mL | 37% |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-acetylthiophene.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Initial Reagent Charging: In the flask, dissolve thiophene (8.4 g, 0.1 mol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.
-
Addition of Acylating Agent: Add acetic anhydride (11.2 g, 0.11 mol) to the dropping funnel and add it dropwise to the cooled thiophene solution over 15 minutes.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (16.0 g, 0.12 mol) to the reaction mixture in small portions over 30-45 minutes. Causality: This portion-wise addition is critical to control the exothermic reaction and prevent a dangerous temperature increase. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quench: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker with vigorous stirring. Causality: This hydrolyzes the aluminum chloride complexes and quenches the reaction. The process is highly exothermic and releases HCl gas, and must be performed slowly in a well-ventilated fume hood.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.[12]
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine. Causality: The bicarbonate wash neutralizes any remaining acidic components.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 2-acetylthiophene as a colorless to pale yellow liquid.
Safety and Hazard Management
All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid any contact with moisture.[13] Skin and eye contact can cause severe burns.[13]
-
Acetic Anhydride: Corrosive and causes severe skin and eye burns.[14][15] The vapor is a strong irritant to the respiratory tract.[16][17] It is also a flammable liquid.[14]
-
Thiophene: Flammable liquid. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Physical Chemistry: An Indian Journal. Available at: [Link]
- Hartough, H. D. (1946). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2005). ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Available at: [Link]
-
Acetic Anhydride Hazard Summary. (2005). New Jersey Department of Health. Available at: [Link]
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2-Acetothienone. (n.d.). Organic Syntheses. Retrieved from [Link]
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Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]
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Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH. Available at: [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2020). MDPI. Available at: [Link]
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Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
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International Chemical Safety Cards (ICSC): Acetic Anhydride. (2023). ILO. Available at: [Link]
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Method for preparing 2-acetylthiophene. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Hazardous Substance Fact Sheet: Aluminum Chloride. (2010). New Jersey Department of Health. Available at: [Link]
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in vitro assay protocol for thiophene-based enzyme inhibitors
Application Notes & Protocols
Topic: In Vitro Assay Protocol for Thiophene-Based Enzyme Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various molecular interactions make it a cornerstone for designing potent enzyme inhibitors.[4] This guide provides a comprehensive framework for establishing robust and reliable in vitro assays to characterize thiophene-based enzyme inhibitors. We delve into the foundational principles of enzyme kinetics, detail the critical aspects of assay design for ensuring data integrity, and present a detailed, step-by-step protocol for determining the potency (IC50) of a novel thiophene-based inhibitor against a representative enzyme, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5][6]
Foundational Principles: Understanding the Enzyme-Inhibitor Interaction
An in vitro enzyme assay is a controlled experimental system designed to measure the rate of an enzymatic reaction and how it is affected by a potential inhibitor.[7] The insights gained are fundamental to quantifying an inhibitor's potency and understanding its mechanism of action.
Key Parameters: IC50 and Ki
-
IC50 (Half-Maximal Inhibitory Concentration): This is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8][9] It is an operational parameter, meaning its value can be influenced by factors like substrate concentration.
-
Ki (Inhibition Constant): The Ki is a more fundamental measure of an inhibitor's binding affinity. It is the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. Determining the Ki requires more complex kinetic studies to first elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[4][10]
Assay Formats and Detection Methods
The choice of assay format depends on the specific enzyme and available instrumentation. The goal is to monitor either the consumption of a substrate or the formation of a product over time.[11]
| Detection Method | Principle | Advantages | Considerations |
| Colorimetric | Measures a change in absorbance of light due to a colored product. | Simple, cost-effective, widely accessible equipment. | Can be prone to interference from colored compounds. Lower sensitivity. |
| Fluorometric | Measures the emission of light from a fluorescent product or probe. | High sensitivity, wide dynamic range. | Susceptible to interference from fluorescent compounds and quenching effects. |
| Luminescent | Measures light generated from a chemical reaction, often ATP-dependent. | Extremely high sensitivity, low background signal.[7] | Can be more expensive; enzyme kinetics can be complex. |
| Calorimetric | Directly measures the heat change (enthalpy) of the reaction.[11] | Label-free, universal applicability, provides thermodynamic data.[11] | Requires specialized instrumentation (e.g., ITC); lower throughput. |
Designing a Self-Validating Assay System
The trustworthiness of your results hinges on a meticulously designed protocol that incorporates rigorous controls. A self-validating system is one where the internal controls confirm the assay is performing as expected.
The Critical Role of Controls
-
Positive Control (Reference Inhibitor): A known inhibitor of the target enzyme is used to confirm that the assay can detect inhibition. This control validates the activity of the enzyme and the responsiveness of the detection system.
-
Negative Control (Vehicle): This control contains the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. It establishes the 100% enzyme activity baseline (uninhibited reaction) and ensures the solvent itself does not significantly affect the enzyme.[12]
-
No-Enzyme Control: This well contains all assay components except the enzyme. The signal from this well represents the background and should be subtracted from all other measurements.
Causality Behind Key Experimental Choices
-
Enzyme and Substrate Concentrations: For IC50 determination, the substrate concentration is typically held constant, often at or near its Michaelis constant (Km). This ensures the assay is sensitive to inhibition. The enzyme concentration must be chosen to ensure the reaction rate is linear over the measurement period.
-
Solvent Concentration: Organic solvents like DMSO can inhibit enzymes at high concentrations. Regulatory guidance, such as that from the FDA, suggests keeping the final concentration of organic solvents low, preferably below 1%, to avoid false results.[12] All wells, including controls, must contain the same final solvent concentration.
-
Pre-incubation of Inhibitor and Enzyme: Before initiating the reaction by adding the substrate, a pre-incubation step where the enzyme and inhibitor are mixed and allowed to sit is crucial. This step allows the binding between the enzyme and the inhibitor to reach equilibrium, which is particularly important for inhibitors with slow-on/slow-off binding kinetics.
Detailed Protocol: IC50 Determination for a Thiophene-Based VEGFR-2 Inhibitor
This protocol describes a luminescent kinase assay for determining the IC50 value of a test compound. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; a lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Materials and Reagents
-
Enzyme: Recombinant Human VEGFR-2 (KDR).
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.
-
Thiophene-Based Inhibitor: Test compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Reference Inhibitor: Sorafenib or another known VEGFR-2 inhibitor.[5]
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Buffer optimized for kinase activity (e.g., Tris-HCl, MgCl2, DTT).
-
Detection Reagent: A commercial ATP detection kit (e.g., Kinase-Glo®).
-
Plates: White, opaque, 384-well or 96-well microplates suitable for luminescence.
-
Instrumentation: A multi-mode plate reader with luminescence detection capability.
Workflow Visualization
The overall workflow for determining the IC50 of a thiophene-based inhibitor involves careful preparation, controlled reaction execution, and precise data analysis.
Caption: Simplified VEGFR-2 signaling and point of inhibition.
References
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. Available at: [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
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A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]
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N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed. Available at: [Link]
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Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers. Available at: [Link]
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Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PubMed Central. Available at: [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]
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Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. Frontiers Media S.A. Available at: [Link]
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Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
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Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]
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A Guide to In Vitro CYP Inhibition Studies. Contract Pharma. Available at: [Link]
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Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... ResearchGate. Available at: [Link]
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Enzyme Inhibition - Lecture 5C. YouTube. Available at: [Link]
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A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors. PubMed Central. Available at: [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]
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Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Strategic Guide to Profiling 3-(2-Trifluoromethylbenzoyl)thiophene Against Kinase Panels
Introduction: The Imperative for Kinase Selectivity in Modern Drug Discovery
Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular functions, making them a paramount class of drug targets, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a formidable challenge persists: achieving inhibitor selectivity.[2] Due to high structural homology within the kinase family, especially at the ATP-binding site, many inhibitors exhibit polypharmacology, leading to off-target effects that can cause toxicity or, in some cases, produce unexpected therapeutic benefits.[3] Therefore, early and comprehensive kinase inhibitor profiling is not merely a screening step but a foundational element of a successful drug discovery campaign.[3]
The thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs and clinical candidates.[4] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Specifically, various thiophene-containing molecules have been identified as potent inhibitors of key kinases, such as VEGFR-2 and other tyrosine kinases, validating the scaffold's utility in this target space.[6][7]
This guide provides a detailed strategic framework and actionable protocols for the comprehensive screening of a novel thiophene derivative, 3-(2-Trifluoromethylbenzoyl)thiophene , against a broad panel of protein kinases. We will proceed from initial hit identification through potency determination and selectivity profiling, emphasizing the causality behind experimental choices to ensure the generation of robust, reliable, and decision-driving data.
Part I: Foundational Strategy & Compound Preparation
The journey from a novel compound to a qualified lead begins with meticulous preparation and a clear strategic vision. The goal of this initial phase is to ensure the integrity of the test article and to establish a robust screening cascade.
The Rationale: A Phased Approach to Kinase Profiling
A multi-stage screening approach is employed to manage resources effectively and build a comprehensive understanding of the compound's activity.
-
Primary Screen (Single-Dose): A broad screen at a single, relatively high concentration (e.g., 1-10 µM) to rapidly identify any potential interactions across a diverse kinase panel. This acts as a coarse filter to flag kinases of interest.
-
Secondary Screen (Dose-Response): For "hits" identified in the primary screen, a multi-point dose-response experiment is conducted to determine potency (IC50). This validates the initial hit and quantifies the compound's efficacy against specific targets.
-
Selectivity & MoA Studies: The collective potency data is used to build a selectivity profile. Further mechanistic studies, such as ATP-competition assays, can then elucidate the mode of inhibition for high-priority targets.
Expert Insight: Why not perform dose-response for all kinases from the start? A single-point screen is a highly efficient use of resources (compound, reagents, and time). Its purpose is to cast a wide net. Low hit rates are common for many kinase families, and committing to full IC50 curves for hundreds of kinases that show no activity at a high concentration is inefficient.[8]
Protocol 1: Test Article Qualification and Stock Solution Preparation
The validity of any screening data is contingent upon the quality and handling of the test compound. This protocol establishes the baseline for "Trustworthiness" in our experimental system.
Objective: To prepare a qualified, high-concentration stock solution of this compound for use in all subsequent kinase assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Amber glass vials or low-binding polypropylene tubes
Procedure:
-
Purity Assessment (Pre-requisite): Before proceeding, ensure the compound's purity has been verified (ideally ≥95%) by an appropriate analytical method (e.g., HPLC, LC-MS). This step is critical to confirm that any observed activity is attributable to the parent compound.
-
Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh a sufficient amount of this compound. b. Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM). c. Add the DMSO to the vial containing the compound. d. Vortex vigorously for 2-3 minutes to facilitate dissolution. e. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. f. Visually inspect for complete dissolution. The solution should be clear and free of precipitates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water contamination. b. Store aliquots at -20°C or -80°C, protected from light.
Self-Validation Check: The final DMSO concentration in the kinase assay must be consistent across all wells (including controls) and should be kept low (typically ≤1%) to minimize solvent-induced effects on enzyme activity.[9]
Part II: Primary Screening for Hit Identification
This phase aims to rapidly survey a broad kinase panel to identify initial hits. We will use the ADP-Glo™ Kinase Assay as our model platform, as it is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[10][11]
Workflow for Primary Kinase Screening
Caption: Workflow for the primary single-point kinase screen.
Protocol 2: Single-Point Screening using the ADP-Glo™ Assay
Objective: To measure the percent inhibition of this compound at a final concentration of 10 µM against a panel of kinases.
Materials:
-
Qualified 10 mM compound stock in DMSO (from Protocol 1)
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems or similar)[11]
-
ADP-Glo™ Kinase Assay Reagents (Promega)
-
Staurosporine (positive control)
-
ATP
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Plate Layout: Design the plate map to include test compound wells, negative control wells (DMSO vehicle), and positive control wells (Staurosporine) for each kinase. Run all in duplicate.
-
Compound Plating: a. Prepare an intermediate dilution of the 10 mM stock of this compound. b. Use an acoustic liquid handler or manual pipetting to dispense the compound into the appropriate wells to achieve a final assay concentration of 10 µM. c. Dispense an equivalent volume of DMSO into the negative control wells. d. Dispense a known inhibitor like Staurosporine (e.g., 1 µM final concentration) into the positive control wells.
-
Kinase Reaction: a. Add the kinase, substrate, and buffer mix to all wells. b. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.[12] c. Initiate the phosphorylation reaction by adding ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitivity to ATP-competitive inhibitors.[13] d. Incubate for the optimized reaction time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).
-
Signal Detection: a. Stop the kinase reaction by adding ADP-Glo™ Reagent. This simultaneously depletes the remaining ATP. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes. c. Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Identification
-
Calculate Percent Inhibition: The raw data (Relative Light Units, RLU) is converted to percent inhibition using the control wells.
-
Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))
-
RLU_compound: Signal from the test compound well.
-
RLU_DMSO: Average signal from the 100% activity (negative control) wells.
-
RLU_background: Average signal from the no-enzyme or 0% activity (positive control) wells.
-
-
Hit Criteria: A compound is typically classified as a "hit" if it meets a predefined inhibition threshold.
-
Primary Hit Threshold: % Inhibition > 50%
-
Confirmation: Hits should be confirmed in a repeat experiment to rule out experimental artifacts.
-
Table 1: Representative Data from a Primary Screen at 10 µM
| Kinase Target | Family | Average % Inhibition | Z'-factor | Hit? |
|---|---|---|---|---|
| EGFR | TK | 85.2% | 0.81 | Yes |
| VEGFR2 | TK | 78.9% | 0.79 | Yes |
| SRC | TK | 61.5% | 0.85 | Yes |
| CDK2/CycA | CMGC | 15.3% | 0.88 | No |
| PKA | AGC | 8.7% | 0.91 | No |
| ROCK1 | AGC | 92.1% | 0.75 | Yes |
| p38α | CMGC | 45.6% | 0.82 | No |
Z'-factor is a statistical parameter used to assess the quality of the assay. A value > 0.5 indicates an excellent assay window.[12]
Part III: Potency Determination of Confirmed Hits
Once hits are identified and confirmed, the next logical step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[14]
Logic of IC50 Determination
Caption: From serial dilution to IC50 calculation.
Protocol 3: 10-Point IC50 Determination
Objective: To determine the IC50 value of this compound against the hit kinases identified in the primary screen.
Procedure:
-
Serial Dilution: a. From the 10 mM DMSO stock, prepare a top concentration for your dilution series (e.g., 100 µM in a deep-well plate). b. Perform a 10-point, 1:3 serial dilution in DMSO. This will create a concentration range spanning several orders of magnitude (e.g., 100 µM down to 5 nM).
-
Assay Execution: a. Following the plate layout, dispense the compound dilutions into the assay plate. b. Include negative (DMSO) and positive (Staurosporine) controls. c. Proceed with the kinase reaction and signal detection steps exactly as described in Protocol 2.
-
Data Analysis: a. Calculate the % Inhibition for each concentration point. b. Plot % Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Genedata Screener®). d. The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
Table 2: IC50 and Curve-Fit Parameters for Hit Kinases
| Kinase Target | IC50 (nM) | Hill Slope | R² Value |
|---|---|---|---|
| EGFR | 85 | 1.1 | 0.995 |
| VEGFR2 | 45 | 0.9 | 0.998 |
| SRC | 250 | 1.0 | 0.991 |
| ROCK1 | 15 | 1.2 | 0.997 |
Expert Insight: The Hill Slope and R² value are critical for validating the IC50. An R² value close to 1.0 indicates a good fit of the data to the model. A Hill Slope around 1.0 is typical for a 1:1 binding interaction. Slopes significantly different from 1.0 may suggest cooperativity or complex binding mechanisms.
Part IV: Advanced Profiling and Transition to Cellular Models
With potency data in hand, the focus shifts to understanding the compound's selectivity across the kinome and validating its mechanism in a more physiologically relevant context.
Selectivity Analysis
Selectivity is a key determinant of a drug's therapeutic window. A compound that is highly potent against its intended target but weak against off-targets is generally preferred.[3] The data from the IC50 screen can be visualized using kinome maps to provide an intuitive overview of selectivity.
Interpretation: Based on the data in Table 2, this compound shows the highest potency against ROCK1 (15 nM), followed by VEGFR2 (45 nM), EGFR (85 nM), and SRC (250 nM). This suggests a degree of selectivity, but also potential polypharmacology. This profile could be therapeutically interesting, but also raises flags for potential off-target liabilities that must be investigated.
Mechanism of Action (MoA): ATP Competition Assay
Understanding how the compound inhibits the kinase is crucial. Most kinase inhibitors are ATP-competitive. This can be tested by measuring the IC50 at various ATP concentrations.
Experimental Design:
-
Select a primary target (e.g., ROCK1).
-
Determine the IC50 value using Protocol 3 at three different ATP concentrations:
-
Low ATP (e.g., 0.1 x Kₘ)
-
Standard ATP (1 x Kₘ)
-
High ATP (e.g., 10 x Kₘ)
-
-
Interpretation: If the IC50 value increases significantly as the ATP concentration increases, the inhibitor is ATP-competitive. If the IC50 remains unchanged, it suggests a non-competitive mechanism.
The Critical Next Step: Validation in Cellular Systems
Biochemical assays, while essential for initial profiling, are performed in a simplified, artificial environment.[15] A compound's activity can differ dramatically in a cellular context due to factors like cell permeability, efflux pumps, and the high intracellular concentration of ATP (~1-10 mM).[15] Therefore, validating hits in cell-based assays is a mandatory step.[16]
Recommended Cellular Follow-up Assays:
-
Target Engagement Assay: Directly measures whether the compound binds to its intended kinase target inside intact cells (e.g., using NanoBRET™ or Cellular Thermal Shift Assay - CETSA).
-
Phospho-Substrate Assay: Measures the phosphorylation of a known downstream substrate of the target kinase (e.g., via Western Blot or cell-based ELISA). A reduction in substrate phosphorylation upon compound treatment provides functional evidence of target inhibition.[16]
-
Cell Proliferation/Viability Assay: Determines the functional consequence of kinase inhibition on cancer cell lines known to be dependent on the target kinase's signaling pathway.
Conclusion
This application guide outlines a comprehensive and logical workflow for the initial characterization of a novel compound, this compound, against kinase panels. By progressing from a broad primary screen to quantitative potency determination and finally to selectivity analysis, researchers can build a detailed profile of the compound's activity. Each step is designed with internal controls and validation checks to ensure data integrity. The crucial final step of transitioning to cell-based models ensures that the promising biochemical activity translates into the complex environment of a living cell, paving the way for further preclinical development.
References
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
-
Celtarys Research. (2025). Troubleshooting and Optimizing Kinase Assay Performance. Celtarys Research. [Link]
-
Cohen, P. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Davis, M. I., et al. (2011). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. British Journal of Pharmacology. [Link]
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Li, Y., et al. (2023). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
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Boulos, J. C., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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El-Adl, K., et al. (2020). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]
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Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Kinexus Bioinformatics Corporation. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
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Kaur, H., et al. (2022). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
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American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications. [Link]
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Application Notes & Protocols: Evaluating 3-(2-Trifluoromethylbenzoyl)thiophene for Anti-Inflammatory Drug Discovery
Introduction: The Rationale for a Novel Anti-Inflammatory Candidate
The global burden of chronic inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Inflammation is a complex biological response involving a cascade of molecular and cellular events. Key signaling pathways, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), orchestrate the production of pro-inflammatory mediators including cytokines, prostaglandins, and nitric oxide.[1][2][3] Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, with commercial drugs like Tinoridine and Tiaprofenic acid demonstrating their anti-inflammatory potential.[4][5] The thiophene scaffold is a versatile building block for designing molecules that can interact with various biological targets.[6]
This guide focuses on 3-(2-Trifluoromethylbenzoyl)thiophene , a molecule that strategically combines the thiophene core with a trifluoromethyl (CF3) group. The introduction of a CF3 group is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[7] The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, cell membrane permeability, and binding affinity to target proteins.[7][8][9] Specifically, the steric hindrance introduced by the CF3 group has been shown to play a role in the selective inhibition of enzymes like COX-2.[10]
This document provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of this compound, from initial in vitro screening to mechanistic elucidation and conceptual in vivo validation.
Part 1: Initial Screening for Bioactivity and Cytotoxicity
A critical first step in drug discovery is to determine the compound's biological activity at non-toxic concentrations. The following workflow outlines the initial assays to establish a therapeutic window.
Caption: Initial screening workflow for the test compound.
Protocol: Cell Viability Assay (MTT)
Causality: It is imperative to ensure that any observed reduction in inflammatory markers is a result of specific anti-inflammatory activity and not simply a consequence of cell death. This protocol establishes the concentration range of the compound that is non-toxic to the model cells.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO (final DMSO concentration <0.1%). Add the dilutions to the cells and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Nitric Oxide (NO) Inhibition Assay
Causality: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay serves as a robust primary screen for anti-inflammatory activity.[11]
Methodology:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described in Protocol 1.1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50).
Part 2: Mechanistic Elucidation - Targeting Key Inflammatory Pathways
Once primary anti-inflammatory activity is confirmed, the next logical step is to investigate the compound's mechanism of action (MoA). The NF-κB and MAPK signaling cascades are primary regulators of inflammatory gene expression and are therefore key targets for investigation.[1][12][13]
The NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation.[14] In resting cells, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[15]
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
The MAPK Signaling Pathway
MAPK pathways (including p38, ERK, and JNK) are crucial signal transduction routes that convert extracellular stimuli into cellular responses, including the production of inflammatory mediators.[2][16][17] Phosphorylation is the key activation mechanism in this cascade.
Caption: A generalized MAPK signaling cascade showing activation via phosphorylation.
Protocol: Western Blot Analysis for Pathway Proteins
Causality: Western blotting allows for the direct visualization and quantification of key proteins and their phosphorylated (activated) forms. A decrease in the phosphorylated form of a protein (e.g., P-p65, P-p38) in the presence of the test compound provides strong evidence for its inhibitory effect on that specific pathway.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for MAPK/IκBα phosphorylation, 60 minutes for p65 nuclear translocation).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
NF-κB Pathway: anti-P-p65, anti-p65, anti-P-IκBα, anti-IκBα.
-
MAPK Pathway: anti-P-p38, anti-p38, anti-P-ERK, anti-ERK.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)
Causality: To confirm that inhibition of upstream signaling pathways translates to a functional downstream effect, it is essential to measure the final protein products, such as the pro-inflammatory cytokines TNF-α and IL-6.[12]
Methodology:
-
Sample Collection: Collect the cell culture supernatant from the same experiment as the Nitric Oxide assay (Protocol 1.2).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the IC50 value for the inhibition of each cytokine.
Part 3: Investigating the Cyclooxygenase (COX) Pathway
Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[18][19] There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible during inflammation).[20] Selective COX-2 inhibitors are desirable as they may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21][22]
Caption: The inducible COX-2 pathway for prostaglandin E2 synthesis.[23][24][25]
Protocol: COX-2 Enzyme Inhibition Assay
Causality: This cell-free assay directly measures the ability of the compound to inhibit the enzymatic activity of COX-2, providing definitive evidence if this is a primary mechanism of action.
Methodology:
-
Assay Kit: Utilize a commercial colorimetric or fluorometric COX-2 inhibitor screening kit.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves:
-
Adding the reaction buffer, heme, purified COX-2 enzyme, and various concentrations of this compound to the wells of a 96-well plate.
-
A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[20]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the specified time (e.g., 10 minutes) at 37°C.
-
Measure the absorbance or fluorescence.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
Part 4: Data Summary and In Vivo Conceptualization
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Assay | Endpoint | This compound | Positive Control (e.g., Dexamethasone/Celecoxib) |
| Cell Viability (MTT) | CC50 | >100 µM (Example Value) | N/A |
| Nitric Oxide Inhibition | IC50 | [Calculated Value] µM | [Calculated Value] µM |
| TNF-α Inhibition | IC50 | [Calculated Value] µM | [Calculated Value] µM |
| IL-6 Inhibition | IC50 | [Calculated Value] µM | [Calculated Value] µM |
| COX-2 Enzyme Inhibition | IC50 | [Calculated Value] µM | [Calculated Value] µM |
Conceptual Framework: In Vivo Validation
Causality: While in vitro assays are essential for screening and MoA studies, in vivo models are required to evaluate a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[26][27] The carrageenan-induced paw edema model is a standard and well-characterized model of acute inflammation.[28]
Methodology Outline:
-
Animals: Wistar rats or Swiss albino mice.
-
Groups:
-
Group 1: Vehicle Control (Saline/Tween 80)
-
Group 2: Carrageenan Control
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 4-6: Test Compound at three different doses (e.g., 10, 20, 40 mg/kg).
-
-
Procedure:
-
Administer the test compound or controls orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
-
At the end of the experiment, animals can be euthanized, and paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6, PGE2) via ELISA or Western blot.
-
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Application Notes & Protocols: Leveraging 3-(2-Trifluoromethylbenzoyl)thiophene for the Development of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for innovative and effective anticancer therapeutics is a paramount objective in medicinal chemistry. Heterocyclic compounds, particularly those containing a thiophene scaffold, have garnered significant attention due to their diverse pharmacological activities.[1][2] Thiophene and its derivatives are recognized as crucial building blocks in the synthesis of many pharmaceutical agents.[3] This document provides a comprehensive guide on the utilization of a specific thiophene derivative, 3-(2-Trifluoromethylbenzoyl)thiophene , as a foundational structure for designing and developing next-generation anticancer agents. These application notes are designed to provide a blend of theoretical rationale, practical experimental protocols, and data interpretation strategies for researchers in the field of oncology drug discovery.
Part 1: The Scientific Rationale: Why this compound?
The potential of this compound as a lead compound in anticancer research is rooted in the synergistic interplay of its three key structural components: the thiophene ring, the benzoyl moiety, and the trifluoromethyl group.
-
The Thiophene Scaffold: Thiophene is a sulfur-containing five-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry.[4] Thiophene analogs have been reported to interact with a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways implicated in cancer progression.[4][5] The nature and position of substituents on the thiophene ring can significantly influence its biological activity.[2]
-
The Benzoyl Linker: The benzoyl group provides a rigid framework that can be strategically modified to optimize interactions with biological targets. The ketone functionality can participate in crucial hydrogen bonding within the active site of enzymes or receptors.
-
The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[6] This group can significantly enhance a molecule's lipophilicity, metabolic stability, and biological activity.[6][7] In the context of anticancer drug development, the trifluoromethyl group can improve the targeting and inhibitory activity of molecules against tumor cells by enabling stronger binding to key protein targets and disrupting signal transduction pathways that drive proliferation and metastasis.[6] Research has shown that the presence of a CF3 moiety can significantly enhance the anticancer activity of related heterocyclic compounds.[8]
Part 2: Postulated Mechanism of Action
While the precise mechanism of action for novel derivatives of this compound will necessitate empirical validation, the scaffold is hypothesized to exert its anticancer effects through the inhibition of key cellular processes essential for tumor growth and survival. Thiophene derivatives have been shown to induce apoptosis through the activation of reactive oxygen species and inhibit crucial enzymes like topoisomerase and tyrosine kinases.[2]
Figure 1: A diagram illustrating the postulated mechanism of action.
Part 3: Experimental Protocols: A Step-by-Step Guide
This section outlines a structured workflow for the synthesis, in vitro screening, and in vivo evaluation of novel anticancer agents derived from the this compound scaffold.
Drug Development Workflow
The development process follows a logical progression from the initial synthesis of compound libraries to rigorous biological evaluation.
Figure 2: A streamlined workflow for anticancer drug development.
Protocol 1: Synthesis of this compound Derivatives
Objective: To synthesize a library of derivatives for structure-activity relationship (SAR) studies. A common method for this is the Friedel-Crafts acylation.
Materials:
-
Substituted or unsubstituted thiophenes
-
2-(Trifluoromethyl)benzoyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Aqueous workup reagents (e.g., HCl, NaHCO₃)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen thiophene derivative in the anhydrous solvent.
-
Catalyst Addition: Cool the solution to 0°C and add the Lewis acid catalyst portion-wise.
-
Acylation: Add a solution of 2-(Trifluoromethyl)benzoyl chloride in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature (ranging from 0°C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding it to ice-cold dilute HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To assess the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
-
Synthesized compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]
-
96-well plates.[10]
-
Microplate reader.[10]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 24-72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[10]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Example of IC50 Data Presentation
| Compound ID | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) |
| TBT-001 | Unsubstituted | 12.5 | 18.2 | 25.1 |
| TBT-002 | 5-chloro | 5.8 | 9.7 | 11.3 |
| TBT-003 | 5-methyl | 28.1 | 35.4 | 42.6 |
Protocol 3: In Vivo Efficacy Evaluation (Xenograft Model)
Objective: To evaluate the antitumor activity of lead compounds in a preclinical animal model.[13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).[14]
-
Human cancer cells for implantation.[14]
-
Matrigel or other basement membrane extracts to improve tumor take and growth.[15]
-
Lead compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.[14][15]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer the lead compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days to calculate tumor volume.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Part 4: Data Interpretation and Future Directions
The data generated from the described protocols will provide a comprehensive preclinical evaluation of the synthesized this compound derivatives. Structure-activity relationship studies will guide the optimization of the lead compounds to enhance their potency and selectivity. Promising candidates from in vivo studies can then be advanced to more detailed preclinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies. The ultimate goal is to identify a clinical candidate with a favorable efficacy and safety profile for further investigation in human clinical trials.
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- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Note & Protocols: Characterization of 3-(2-Trifluoromethylbenzoyl)thiophene as a Potential Adenosine Receptor Modulator
Introduction
Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in a vast array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses.[2][3] Consequently, adenosine receptors have emerged as highly attractive therapeutic targets for a range of conditions. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gαs), causing an increase in cAMP levels.[4]
The thiophene scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Its bioisosteric properties and synthetic tractability make it an excellent starting point for developing novel therapeutic agents.[5][6] This document outlines a comprehensive strategy for the pharmacological characterization of 3-(2-Trifluoromethylbenzoyl)thiophene (herein designated as Compound T ), a novel small molecule, to determine its potential as a modulator of adenosine receptors. We provide the scientific rationale and step-by-step protocols for assessing its binding affinity, subtype selectivity, and functional activity.
Part 1: Overall Investigative Workflow
The characterization of Compound T follows a logical, tiered approach. The initial phase establishes whether the compound physically interacts with any of the four adenosine receptor subtypes. Positive results from this phase trigger a functional assessment to determine the nature of that interaction (i.e., whether it activates or inhibits receptor signaling). This systematic process ensures an efficient and robust evaluation.
Caption: Investigative workflow for characterizing Compound T.
Part 2: Radioligand Binding Assays for Affinity and Selectivity
Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a target receptor.[7] These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) known to bind to the receptor with high affinity. A competitive binding assay measures the ability of an unlabeled test compound (Compound T) to displace the radioligand from the receptor. The concentration of Compound T that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then used to calculate the inhibitory constant (Ki), which represents the intrinsic binding affinity of the compound for the receptor. By performing these assays across all four human adenosine receptor subtypes, we can generate a comprehensive selectivity profile.
Protocol 2.1: Competitive Radioligand Binding Assay
This protocol is designed for a 96-well plate format using filtration to separate bound from free radioligand.[7]
Materials:
-
Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing individual human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and for A1/A3 assays, 1 U/mL adenosine deaminase (ADA) to remove endogenous adenosine.
-
Test Compound: Compound T, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective ligand like NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-15943.[8][10]
-
Apparatus: 96-well filter plates (e.g., GF/B), vacuum filtration manifold, liquid scintillation counter, and compatible scintillation fluid.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of Compound T in assay buffer. The final concentrations in the assay should typically range from 0.1 nM to 100 µM. Also, prepare dilutions for the reference compound and the non-specific binding control. Causality Note: A wide concentration range is crucial to accurately define the top and bottom plateaus of the competition curve, ensuring a reliable IC50 determination.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of non-specific binding control OR 50 µL of diluted Compound T.
-
50 µL of the appropriate radioligand diluted in assay buffer. The final concentration should be approximately equal to its Kd value for the specific receptor.[10]
-
100 µL of the diluted receptor membrane preparation (protein concentration typically 10-50 µ g/well , requires optimization).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle shaking to reach binding equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash each well 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid filtration and washing with ice-cold buffer are critical to minimize ligand dissociation from the receptor after equilibrium has been reached.
-
Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis & Presentation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the data as percent specific binding versus the log concentration of Compound T.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Summarize the results in a table for clear comparison.
Table 1: Hypothetical Binding Affinity (Ki) Profile of Compound T
| Receptor Subtype | Radioligand Used | Ki of Compound T (nM) |
|---|---|---|
| Human A1 | [³H]-DPCPX | > 10,000 |
| Human A2A | [³H]-ZM241385 | 85 |
| Human A2B | [³H]-PSB-603 | 1,250 |
| Human A3 | [¹²⁵I]-AB-MECA | > 10,000 |
Interpretation: Based on this hypothetical data, Compound T demonstrates a notable affinity and selectivity for the A2A adenosine receptor over the other subtypes.
Part 3: Functional Assays for Modulatory Activity
Scientific Rationale: A binding event does not reveal the functional consequence. Compound T could be an agonist (activating the receptor), a neutral antagonist (blocking the agonist from binding), or an inverse agonist (reducing basal receptor activity).[11] Since adenosine receptors modulate the activity of adenylyl cyclase, measuring intracellular cAMP is a direct functional readout.[12][13]
-
For Gs-coupled receptors (A2A, A2B) , an agonist will increase cAMP levels. An antagonist will have no effect on its own but will block the cAMP increase caused by a known agonist.
-
For Gi-coupled receptors (A1, A3) , an agonist will decrease cAMP levels. This is typically measured by first stimulating adenylyl cyclase with a compound like forskolin and then measuring the agonist's ability to inhibit that stimulated cAMP production.[12]
A2A/A2B (Gs-Coupled) Signaling Pathway
Caption: Gi-coupled adenosine receptor signaling pathway.
Protocol 3.1: cAMP Accumulation Assay (Antagonist Mode for A2A Receptor)
This protocol uses a commercially available kit (e.g., Promega cAMP-Glo™, Cisbio HTRF) for quantification. [14] Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human A2A receptor.
-
Cell Culture Medium: As recommended by the cell line provider.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Reference Agonist: NECA or CGS-21680.
-
Test Compound: Compound T from 10 mM DMSO stock.
-
cAMP Assay Kit: Follow manufacturer's instructions for reagent preparation.
-
Apparatus: Plate reader compatible with the assay kit (e.g., luminometer or HTRF reader).
Step-by-Step Methodology:
-
Cell Plating: Seed the A2A-expressing cells into white, opaque 96-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of Compound T in Stimulation Buffer.
-
Prepare a solution of the reference agonist (e.g., NECA) in Stimulation Buffer at a concentration equal to its EC80 (the concentration that gives 80% of the maximal response). Causality Note: Using the EC80 of the agonist provides a robust signal window to measure inhibition by a potential antagonist.
-
-
Antagonist Incubation: Aspirate the culture medium from the cells and add the diluted Compound T solutions. Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptor.
-
Agonist Stimulation: Add the EC80 solution of the reference agonist to all wells (except the basal control wells) and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's protocol. [14]This typically involves adding a lysis reagent followed by a detection reagent.
-
Data Acquisition: Read the plate on the appropriate instrument (e.g., luminescence).
Data Analysis & Presentation:
-
Normalize the data by setting the basal cAMP level (no agonist) as 0% and the EC80 agonist response (no antagonist) as 100%.
-
Plot the normalized response versus the log concentration of Compound T.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of Compound T as an antagonist.
-
Summarize the results in a table.
Table 2: Hypothetical Functional Activity Profile of Compound T at the A2A Receptor
| Assay Mode | Parameter | Value | Interpretation |
|---|---|---|---|
| Agonist Mode | EC50 | > 30 µM | No significant agonist activity |
| Agonist Mode | Emax | < 5% |
| Antagonist Mode | IC50 | 112 nM | Potent antagonist activity |
Interpretation: The hypothetical data show that Compound T does not activate the A2A receptor on its own but effectively blocks the activation by a known agonist, confirming its role as an A2A receptor antagonist.
Conclusion and Future Directions
This guide provides a validated, step-by-step framework for the initial pharmacological evaluation of this compound. The combination of radioligand binding and functional cAMP assays allows for a definitive determination of its affinity, selectivity, and mechanism of action at adenosine receptors.
Based on the hypothetical results presented, Compound T is a selective and potent A2A receptor antagonist. This profile suggests potential therapeutic applications in areas where A2A receptor blockade is beneficial, such as in Parkinson's disease as an adjunct to L-DOPA therapy or in immuno-oncology. [11][15] Further investigations should include:
-
Schild Analysis: To confirm the competitive nature of the antagonism.
-
Kinetic Binding Assays: To determine the association (kon) and dissociation (koff) rates.
-
In Vivo Studies: To assess pharmacokinetic properties, target engagement, and efficacy in relevant disease models.
References
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Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291. [Link]
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Knight, A. S., et al. Pharmacological characterisation of novel adenosine A3 receptor antagonists. Pharmacology Research & Perspectives. 2020;8(6), e00676. [Link]
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Murphy, C. E., et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. 2011;16(5), 3995-4005. [Link]
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Haskó, G., et al. Adenosine Receptors: Expression, Function and Regulation. Current Topics in Membranes. 2009;63, 15-50. [Link]
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Zhang, R. & Xie, X. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. 2017. [Link]
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Al-Abdullah, E. S., et al. Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. 2021. [Link]
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Dionisotti, S., et al. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261. British Journal of Pharmacology. 1997;121(3), 353-360. [Link]
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Ohta, A. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology. 2016;7, 14. [Link]
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Insel, P. A. cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery. 2017;12(11), 1087-1089. [Link]
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Kumar, S., et al. Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. 2023;8(5), 1184-1191. [Link]
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Sharma, A., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024;15(1), 31-61. [Link]
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de Ligt, R. A., et al. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. 2007;50(1), 11-15. [Link]
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Al-Ostath, R., et al. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. 2021. [Link]
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El-Sayed, M. A., et al. Biological Activities of Thiophenes. Encyclopedia.pub. 2024. [Link]
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Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]
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University of Central Florida Research & Commercialization. Thiophene-pyridine Compounds as Therapeutic and Prophylactic Antimalarials. UCF. 2022. [Link]
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Sexson, S., et al. Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research. 2002;91(12), 1137-1144. [Link]
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ResearchGate. Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. ResearchGate. [Link]
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Application Notes and Protocols for Developing Cell-Based Assays for 3-(2-Trifluoromethylbenzoyl)thiophene Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Thiophene Derivatives
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The unique electronic properties of the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, allow for diverse chemical modifications to fine-tune pharmacological activity.[3] Our focus here is on a novel class of compounds, the 3-(2-Trifluoromethylbenzoyl)thiophene derivatives. The incorporation of a 2-trifluoromethylbenzoyl group is significant, as this moiety is a key pharmacophore in several multi-kinase inhibitors, suggesting a potential mechanism of action involving the inhibition of cellular signaling cascades crucial for cancer cell proliferation and survival.[4]
This comprehensive guide provides a strategic framework and detailed protocols for the cell-based characterization of this compound derivatives, exemplified by a hypothetical lead compound, TBT-1 . We will present a logical workflow, starting from the initial assessment of cytotoxicity to the elucidation of the underlying mechanism of action, with a focus on a plausible target within the PI3K/Akt signaling pathway—a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5] The protocols herein are designed to be robust and self-validating, providing researchers with the tools to rigorously evaluate this promising class of compounds.
Experimental Workflow: A Multi-Faceted Approach to Compound Characterization
The characterization of a novel therapeutic agent requires a tiered approach to build a comprehensive understanding of its biological effects. Our proposed workflow for TBT-1 is designed to first establish its cellular activity and then to systematically dissect its mechanism of action.
Caption: A tiered experimental workflow for the characterization of TBT-1.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on relevant cancer cell lines. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[1]
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TBT-1 in a selected cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
TBT-1 (dissolved in DMSO to create a 10 mM stock solution)
-
MCF-7 cells (or other relevant cancer cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of TBT-1 in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest TBT-1 concentration.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the TBT-1 dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation: Hypothetical MTT Assay Results for TBT-1
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 5 | 52.7 ± 3.9 |
| 10 | 25.1 ± 2.5 |
| 50 | 8.9 ± 1.7 |
| 100 | 2.3 ± 0.9 |
IC50 of TBT-1 in MCF-7 cells after 48h treatment: ~5 µM
Tier 2: Elucidating the Cellular Phenotype
Once the cytotoxic potential of TBT-1 is established, the next logical step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Concurrently, analyzing the cell cycle distribution can reveal if the compound induces arrest at a specific phase, which is another hallmark of many cancer therapeutics.[1]
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6]
Materials:
-
TBT-1
-
MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with TBT-1 at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
TBT-1
-
MCF-7 cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with TBT-1 at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Tier 3: Gaining Mechanistic Insight - Target Pathway Modulation
Given that the 2-(trifluoromethyl)benzoyl moiety is present in known kinase inhibitors, a plausible hypothesis is that TBT-1 targets a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway.[4][5] Western blotting for phosphorylated forms of key proteins in this pathway can provide direct evidence of pathway inhibition.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target of TBT-1.
Protocol 4: Western Blot Analysis of Phospho-Akt
This protocol assesses the effect of TBT-1 on the phosphorylation status of Akt at Serine 473, a key activation event in the PI3K/Akt pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using an antibody specific to the phosphorylated form of Akt (p-Akt Ser473) and another that recognizes total Akt, we can determine if TBT-1 inhibits Akt activation.[8]
Materials:
-
TBT-1
-
MCF-7 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (pan)
-
HRP-conjugated anti-rabbit secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCF-7 cells with TBT-1 at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
Tier 4: Confirming the Mechanism - Direct Target Engagement
To confirm that TBT-1 directly binds to its putative target (e.g., Akt) within the cell, a Cellular Thermal Shift Assay (CETSA) can be employed.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand (like TBT-1) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble target protein remaining after heating cell lysates to various temperatures. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.[1]
Materials:
-
TBT-1
-
MCF-7 cells
-
PBS
-
Lysis buffer without detergents
-
PCR tubes
-
Thermal cycler
-
Western blot reagents for the target protein (e.g., Akt)
Procedure:
-
Treat MCF-7 cells with TBT-1 or vehicle for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., Akt) by Western blot.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves for both the vehicle- and TBT-1-treated samples. A shift in the melting curve to a higher temperature in the presence of TBT-1 indicates target engagement.
Conclusion and Future Directions
The systematic application of the cell-based assays outlined in this guide will provide a robust characterization of this compound derivatives like TBT-1. By progressing from general cytotoxicity to specific mechanistic studies, researchers can build a compelling case for the therapeutic potential of these compounds. The data generated will not only elucidate the mechanism of action but also inform lead optimization efforts in the drug development pipeline. Further investigations could include the use of reporter gene assays to quantify the transcriptional activity of pathways downstream of the identified target and in vivo studies to assess the efficacy and safety of lead compounds in preclinical models.
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Biological Activities of Thiophenes. Encyclopedia.pub. Available from: [Link]
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Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PubMed Central. Available from: [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. Available from: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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Synthesis and antiproliferative activity of monocationic arylthiophene derivatives. ResearchGate. Available from: [Link]
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Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available from: [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available from: [Link]
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Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase pathway. ResearchGate. Available from: [Link]
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2.9. Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]
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Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. NIH. Available from: [Link]
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AKT/PI3K Signaling Pathway. Rockland Immunochemicals. Available from: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. Available from: [Link]
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NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available from: [Link]
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Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]
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Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. PMC - NIH. Available from: [Link]
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Biological Activities of Thiophenes. Encyclopedia.pub. Available from: [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. Available from: [Link]
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2.4. Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available from: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available from: [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. Available from: [Link]
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MAPK-ERK Signaling Pathway. Elabscience. Available from: [Link]
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Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. Available from: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]
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Application Notes and Protocols for Molecular Docking Studies of 3-(2-Trifluoromethylbenzoyl)thiophene
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of the novel compound 3-(2-Trifluoromethylbenzoyl)thiophene. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible in silico investigation.
Introduction: The Rationale for In Silico Investigation
Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The specific compound of interest, this compound, possesses a unique chemical architecture that suggests potential interactions with various biological targets. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[3] This in silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization, significantly reducing the time and cost associated with traditional high-throughput screening.[4]
This guide will detail the complete workflow for performing a molecular docking study of this compound against two distinct and biologically relevant protein targets:
-
Antimicrobial Target: Staphylococcus aureus Sortase A (SrtA), a bacterial enzyme crucial for the anchoring of virulence factors to the cell wall.[1]
-
Anti-inflammatory Target: Human Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][5]
By elucidating the potential binding modes and affinities of this compound with these targets, we can generate valuable hypotheses about its mechanism of action and guide further experimental validation.
The Computational Drug Discovery Workflow: A Conceptual Overview
The molecular docking process is a multi-step procedure that requires careful preparation of both the ligand and the protein, followed by the docking simulation and a thorough analysis of the results. The general workflow is depicted in the diagram below.
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(2-Trifluoromethylbenzoyl)thiophene Analogs
Introduction: Unlocking the Therapeutic Potential of Fluorinated Thiophenes
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows it to modulate pharmacokinetic and pharmacodynamic properties favorably. When combined with a benzoyl moiety, the resulting benzoylthiophene core has been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
This guide focuses on a specific, highly promising subclass: 3-(2-trifluoromethylbenzoyl)thiophene analogs. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the benzoyl ring, influencing its interaction with biological targets.[5] This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of these compounds, offering detailed protocols and expert insights for researchers in drug discovery and development.
Core Principles of the SAR Workflow
The exploration of the SAR for this compound analogs follows a systematic and iterative process. The primary goal is to understand how chemical modifications to the core structure influence biological activity, leading to the identification of compounds with enhanced potency, selectivity, and drug-like properties.
Caption: Iterative workflow for SAR studies of novel compounds.
Part 1: Synthesis of this compound Analogs
The core scaffold can be efficiently synthesized via Friedel-Crafts acylation of a substituted thiophene with 2-trifluoromethylbenzoyl chloride. This electrophilic aromatic substitution is a robust and scalable method for creating the key ketone linkage.[6]
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes the synthesis of the parent compound, this compound, which can be adapted for various substituted thiophenes.
Rationale: The choice of a Lewis acid catalyst is critical. While strong Lewis acids like AlCl3 are effective, they can sometimes lead to side reactions with the sensitive thiophene ring.[4] Stannic chloride (SnCl4) is a milder alternative that often provides good yields with higher selectivity. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants and intermediates. The reaction is initially performed at a low temperature to control the exothermic reaction and then allowed to warm to drive it to completion.
Materials:
-
Thiophene (or substituted thiophene)
-
2-Trifluoromethylbenzoyl chloride
-
Stannic chloride (SnCl4)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add 2-trifluoromethylbenzoyl chloride (1.1 eq) to the stirred solution.
-
Catalyst Addition: Add stannic chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound analog.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and FT-IR.[7]
Part 2: Biological Evaluation Protocols
Based on the known biological activities of benzoylthiophenes, a panel of assays can be employed to determine the therapeutic potential of the synthesized analogs. Anticancer activity is a prominent feature of this class of compounds.[8]
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard primary screen for cytotoxicity of potential anticancer agents.[9]
Rationale: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. This provides a quantitative measure of the cytotoxic effect of the test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogs (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs in cell culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Adenosine A1 Receptor Binding Assay
Several 2-amino-3-benzoylthiophenes are known allosteric modulators of the adenosine A1 receptor (A1AR).[11] A radioligand binding assay can determine the affinity of the synthesized analogs for this G protein-coupled receptor.
Rationale: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Membranes from cells expressing the human adenosine A1 receptor (e.g., CHO-A1R cells)
-
[³H]CCPA (2-chloro-N⁶-cyclopentyladenosine), a high-affinity A1AR agonist radioligand
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Adenosine deaminase (ADA)
-
Non-specific binding control (e.g., 10 µM CPA - N⁶-cyclopentyladenosine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (4 µg protein), [³H]CCPA (approximately 2 nM), and varying concentrations of the test compounds in the assay buffer containing ADA (0.8 U/mL). The total assay volume is 100 µL.[11]
-
Incubation: Incubate the plate for at least 1 hour at 25°C.
-
Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Part 3: Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays are compiled into an SAR table to elucidate the relationship between chemical structure and biological activity.
Hypothetical SAR Data for Anticancer Activity (MTT Assay against MCF-7 cells)
| Compound | R1 (Thiophene C5) | R2 (Thiophene C4) | R3 (Benzoyl Ring) | IC50 (µM) |
| 1 (Parent) | H | H | 2-CF3 | 15.2 |
| 2 | CH3 | H | 2-CF3 | 10.5 |
| 3 | Cl | H | 2-CF3 | 8.9 |
| 4 | H | CH3 | 2-CF3 | 25.8 |
| 5 | H | H | 3-CF3 | 22.4 |
| 6 | H | H | 4-CF3 | 35.1 |
| 7 | Cl | H | 2-CF3, 4-Cl | 5.3 |
| 8 | Cl | H | H | > 50 |
Interpretation of SAR Data:
-
Substitution on the Thiophene Ring:
-
Small, electron-donating groups like methyl (Compound 2 ) or electron-withdrawing groups like chloro (Compound 3 ) at the C5 position of the thiophene ring appear to enhance cytotoxic activity compared to the unsubstituted parent compound (1 ). This suggests that substitution at this position is well-tolerated and can be explored further.
-
Substitution at the C4 position (Compound 4 ) seems to be detrimental to activity, possibly due to steric hindrance that disrupts the optimal conformation for target binding.
-
-
Position of the Trifluoromethyl Group on the Benzoyl Ring:
-
The position of the -CF3 group on the benzoyl ring is critical. The ortho position (Compound 1 ) confers the highest activity among the monosubstituted analogs (5 and 6 ). This indicates a specific steric and/or electronic requirement in the binding pocket of the biological target.
-
-
Combined Substitutions:
-
Combining favorable substitutions, such as a chloro group at the thiophene C5 position and an additional chloro group on the benzoyl ring (Compound 7 ), leads to a significant increase in potency. This suggests an additive or synergistic effect.
-
The complete removal of the trifluoromethyl group (Compound 8 ) results in a dramatic loss of activity, highlighting its crucial role in the pharmacophore.
-
Proposed Mechanism of Action: Microtubule Destabilization
Several benzophenone and benzoylthiophene derivatives exert their anticancer effects by interacting with the tubulin-microtubule system. They can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Proposed mechanism of action for anticancer activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via Friedel-Crafts acylation allows for the rapid generation of diverse analog libraries. The protocols outlined in this guide provide a robust framework for the biological evaluation of these compounds, with a focus on their potential as anticancer agents.
The initial SAR analysis suggests that strategic modifications to both the thiophene and benzoyl rings can significantly impact biological activity. Future work should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse electronic and steric properties at the C5 position of the thiophene ring and further substitutions on the benzoyl ring.
-
Mechanism of Action Studies: Confirming the proposed mechanism of microtubule disruption through tubulin polymerization assays and cell cycle analysis.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties of the most potent analogs.
By following a systematic and iterative approach to SAR, researchers can unlock the full therapeutic potential of this exciting class of compounds.
References
-
5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). Retrieved from [Link]
- Acylation of thiophene. (n.d.).
-
Functional selectivity of adenosine A1 receptor ligands? (n.d.). Retrieved from [Link]
-
Biological Activities of Thiophenes. (2024). Retrieved from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). Retrieved from [Link]
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). Retrieved from [Link]
-
Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Retrieved from [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (n.d.). Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. (n.d.). Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Retrieved from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). Retrieved from [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (n.d.). Retrieved from [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (n.d.). Retrieved from [Link]
-
Adenosine Receptors: Expression, Function and Regulation. (n.d.). Retrieved from [Link]
-
Biological activities of thiophenes. (n.d.). Retrieved from [Link]
-
Biological Activities of Thiophenes. (2024). Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Retrieved from [Link]
-
Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. (2020). Retrieved from [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Retrieved from [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). Retrieved from [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (n.d.). Retrieved from [Link]
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (n.d.). Retrieved from [Link]
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- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedel-Crafts Acylation of Thiophene with 2-Trifluoromethylbenzoyl Chloride
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene with 2-trifluoromethylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (Thiophen-2-yl)(2-(trifluoromethyl)phenyl)methanone, a key intermediate in various pharmaceutical and materials science applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this specific reaction and optimize your synthetic outcomes.
Introduction: Navigating the Challenges of Acylating Thiophene with a Sterically Hindered and Deactivated Benzoyl Chloride
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing keto functionalities to aromatic systems.[1] Thiophene, an electron-rich heterocycle, readily undergoes electrophilic substitution, making it a suitable substrate for this reaction.[2][3] However, the use of 2-trifluoromethylbenzoyl chloride as the acylating agent introduces specific challenges that require careful consideration and optimization.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the benzoyl chloride, potentially enhancing its reactivity.[4] At the same time, its position at the ortho-position creates significant steric hindrance, which can impede the approach of the thiophene nucleophile.[4] This interplay of electronic activation and steric hindrance necessitates a carefully optimized approach to catalyst selection, reaction conditions, and workup procedures to achieve high yields and purity.
This guide will address the common issues encountered in this reaction, providing evidence-based solutions and detailed protocols to ensure the successful synthesis of your target compound.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
dot
Caption: Troubleshooting workflow for the Friedel-Crafts acylation of thiophene.
Q1: Why is my yield of (Thiophen-2-yl)(2-(trifluoromethyl)phenyl)methanone consistently low?
Low yields in this specific Friedel-Crafts acylation can often be attributed to a combination of factors related to catalyst choice, reaction conditions, and the inherent properties of the reactants.
-
Suboptimal Catalyst Choice: Traditional Lewis acids like aluminum chloride (AlCl₃) can be overly aggressive for electron-rich and sensitive heterocycles like thiophene, leading to polymerization and other side reactions.[5] While stronger Lewis acids are often required for acylation, a balance must be struck.
-
Insufficient Catalyst Loading: Friedel-Crafts acylations, unlike alkylations, often require stoichiometric amounts of the Lewis acid catalyst.[5] The catalyst forms a complex with the carbonyl oxygen of the resulting ketone, rendering it inactive.
-
Recommendation: Begin with at least 1.1 equivalents of the Lewis acid catalyst relative to the 2-trifluoromethylbenzoyl chloride. Further optimization may be necessary.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions and decomposition.
-
Recommendation: Start with a reaction temperature of 0 °C and slowly warm to room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be required, but this should be monitored carefully by TLC or GC.
-
-
Moisture Contamination: Lewis acid catalysts are extremely sensitive to moisture, which can quench the catalyst and inhibit the reaction.
-
Recommendation: Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing the formation of multiple products. What are they, and how can I minimize them?
The formation of side products is a common issue in Friedel-Crafts acylations. In this specific reaction, you may encounter the following:
-
Diacylated Thiophene: Although the acyl group is deactivating, forcing conditions can lead to the introduction of a second acyl group.
-
Mitigation: Use an excess of thiophene relative to the 2-trifluoromethylbenzoyl chloride (e.g., a 2:1 or 3:1 molar ratio). This will statistically favor mono-acylation.
-
-
Isomeric Products (Acylation at the 3-position): Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the greater stabilization of the cationic intermediate.[3] However, small amounts of the 3-acylated isomer can form, especially at higher temperatures.
-
Mitigation: Maintain a lower reaction temperature to enhance regioselectivity. The 3-isomer can be challenging to separate, so preventing its formation is key.
-
-
Thiophene Polymerization: Strong Lewis acids and high temperatures can induce the polymerization of thiophene.
-
Mitigation: Use a milder Lewis acid and maintain controlled reaction temperatures. The slow, dropwise addition of the acyl chloride-catalyst complex to the thiophene solution can also help to minimize localized high concentrations of the electrophile.
-
Q3: How can I effectively purify the final product, (Thiophen-2-yl)(2-(trifluoromethyl)phenyl)methanone?
Purification can be challenging due to the potential for closely-eluting isomers and non-volatile byproducts. A multi-step approach is often necessary.
-
Initial Workup: The reaction mixture should be quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the catalyst-ketone complex. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers should be washed with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts, followed by a brine wash.
-
Column Chromatography: This is the most effective method for separating the desired 2-acylated product from the 3-acylated isomer and other impurities.
-
Recommended Conditions: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase. Start with a low polarity (e.g., 2-5% ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions carefully by TLC.
-
-
Recrystallization: If the product obtained after column chromatography is a solid, recrystallization can be an excellent final purification step to achieve high purity.
-
Solvent Selection: Experiment with different solvent systems, such as hexanes/ethyl acetate or ethanol/water, to find the optimal conditions for recrystallization.
-
Q4: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?
If the reaction stalls, it is likely due to an issue with the reagents or the catalyst.
-
Inactive Catalyst: The Lewis acid may have been deactivated by moisture.
-
Solution: Use a freshly opened bottle of the Lewis acid or purify/dry the existing stock according to standard procedures.
-
-
Poor Quality 2-Trifluoromethylbenzoyl Chloride: The starting acyl chloride may have degraded, particularly if it is old or has been improperly stored. The primary impurity is often the corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid, which will not participate in the Friedel-Crafts reaction under these conditions.[9]
-
Solution: Use a fresh bottle of 2-trifluoromethylbenzoyl chloride. If you suspect degradation, you can analyze the purity by GC-MS after derivatization with an amine.[9] If necessary, the acyl chloride can be freshly prepared from the carboxylic acid using thionyl chloride or oxalyl chloride.
-
-
Insufficiently Activated Acyl Chloride: The Lewis acid may not be strong enough to sufficiently activate the acyl chloride, especially given the steric hindrance from the ortho-trifluoromethyl group.
-
Solution: If you are using a very mild Lewis acid and observing no reaction, you may need to switch to a slightly stronger one (e.g., from ZnCl₂ to SnCl₄).
-
Frequently Asked Questions (FAQs)
What is the optimal solvent for this reaction?
Common solvents for Friedel-Crafts acylations include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. For this specific reaction, DCM is a good starting point as it is relatively inert and has a convenient boiling point. If solubility is an issue, or if a higher reaction temperature is required, 1,2-dichloroethane (DCE) can be used.
How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, visualize the spots under a UV lamp. The product, being a ketone, will be more polar than the starting thiophene. For GC analysis, a small aliquot of the reaction mixture can be quenched and analyzed directly.
What are the safety precautions for this reaction?
-
Friedel-Crafts reactions should always be performed in a well-ventilated fume hood.
-
Lewis acids are corrosive and react violently with water. Handle them with care and under an inert atmosphere.
-
2-Trifluoromethylbenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
dot
Caption: A typical experimental workflow for the Friedel-Crafts acylation.
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Thiophene with 2-Trifluoromethylbenzoyl Chloride
Materials:
-
Thiophene (freshly distilled)
-
2-Trifluoromethylbenzoyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophene (2.0 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dry flask, prepare a solution of 2-trifluoromethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
To this acyl chloride solution, slowly add tin(IV) chloride (1.1 equivalents) at 0 °C. A complex will form.
-
Transfer the acyl chloride-catalyst complex to the dropping funnel and add it dropwise to the stirred thiophene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates completion.
-
Carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary Table
| Catalyst | Typical Loading (equiv.) | Recommended Solvent | General Reaction Temperature | Key Considerations |
| AlCl₃ | 1.1 - 1.5 | DCM, DCE | 0 °C to RT | Can be too harsh, risk of polymerization.[5] |
| SnCl₄ | 1.1 - 1.3 | DCM, DCE | 0 °C to RT | Good general-purpose catalyst for this reaction.[6] |
| ZnCl₂ | 1.1 - 2.0 | DCM, DCE | RT to 60 °C | Milder, may require heating.[5] |
| EtAlCl₂ | 1.1 - 1.3 | DCM | -20 °C to RT | Milder than AlCl₃, can offer improved selectivity.[7] |
| Hβ Zeolite | Catalytic | Solvent-free or high-boiling solvent | 60 - 100 °C | Reusable, environmentally friendly option.[2][8] |
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]
- Hartough, H. D., & Kosak, A. I. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2011). ResearchGate. [Link]
-
Su, W., et al. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry, 43B, 397-400. [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Ranjith, K., et al. (2011). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2349. [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2003). ResearchGate. [Link]
-
Ünver, H., Bıyıkoğlu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10211-10213. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene
Welcome to the technical support center for the synthesis of 3-(2-trifluoromethylbenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize byproduct formation. As direct Friedel-Crafts acylation of the thiophene ring is highly regioselective for the 2-position, this guide will focus on the two most viable synthetic strategies for obtaining the 3-substituted product: the Grignard reaction and the Suzuki-Miyaura cross-coupling.
Section 1: Understanding the Synthetic Challenges
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the acylation. Direct electrophilic acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2- and 5-positions due to the greater stability of the cationic intermediate formed upon electrophilic attack at these positions.[1] Therefore, to achieve 3-substitution, one must employ strategies that start with a 3-functionalized thiophene precursor.
This guide will address the two most common and effective approaches:
-
Grignard Reaction: The reaction of a 3-thienyl Grignard reagent with 2-trifluoromethylbenzoyl chloride.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of a 3-thienylboronic acid or ester with 2-trifluoromethylbenzoyl chloride.
Each of these methods presents a unique set of potential side reactions and purification challenges, which we will address in detail.
Section 2: Troubleshooting the Grignard Reaction Route
The use of a 3-thienyl Grignard reagent is a powerful method for the synthesis of this compound. However, careful control of reaction conditions is crucial to prevent the formation of significant byproducts.
Experimental Workflow: Grignard Reaction
Sources
Technical Support Center: Troubleshooting Low Yield in the Acylation of Thiophene
Welcome to the technical support center for the acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this crucial synthetic transformation. As a cornerstone reaction in the synthesis of pharmaceuticals and fine chemicals, achieving high yield and selectivity in thiophene acylation is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the acylation of thiophene. Each issue is broken down by potential cause, followed by a detailed explanation and actionable solutions.
Question 1: My reaction shows low or no conversion of thiophene. What are the likely causes?
Low conversion is a frequent issue, typically pointing to problems with the core components of the reaction: the catalyst, the reagents, or the reaction conditions.
Potential Cause A: Inactive or Insufficient Catalyst
The catalyst is the engine of the Friedel-Crafts acylation. Its activity is paramount for success.
-
Scientific Rationale: Many common catalysts, particularly Lewis acids like aluminum chloride (AlCl₃), are extremely sensitive to moisture. Water hydrolyzes the catalyst, rendering it inactive. Furthermore, the catalyst forms a complex with the resulting ketone product; therefore, stoichiometric amounts are often required, and using too little will result in incomplete conversion.[1][2] Solid acid catalysts, like zeolites, can also deactivate through coking or competitive adsorption of reactants.[3]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh, unopened container of the Lewis acid catalyst. If using a previously opened bottle, ensure it was stored in a desiccator. For solid catalysts, ensure they have been properly activated (e.g., by calcination) and stored under anhydrous conditions.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
Check Catalyst Loading: For Lewis acids like AlCl₃, ensure at least a 1:1 molar ratio relative to the acylating agent. For solid acids, consult literature for optimal weight percentages, as this can vary based on the catalyst's surface area and acid site density.
-
Potential Cause B: Sub-Optimal Reaction Temperature
Temperature is a critical parameter that dictates reaction rate and selectivity.
-
Scientific Rationale: While higher temperatures generally increase reaction rates, they can also lead to undesirable outcomes. For thiophene, which has a boiling point of approximately 84°C (357 K), excessively high temperatures can cause the reactant to volatilize from the reaction mixture, reducing its effective concentration and thus lowering the yield.[3] Conversely, a temperature that is too low will result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Optimize Temperature: The ideal temperature depends on the catalyst and acylating agent. For highly reactive systems with AlCl₃, reactions are often run at low temperatures (0-25°C). For solid acid catalysts like Hβ zeolite, a higher temperature of around 60-80°C may be optimal.[3][4]
-
Ensure Proper Equipment: Use a reaction setup with a condenser to prevent the loss of volatile reactants like thiophene.[3]
-
Potential Cause C: Reagent Purity and Stoichiometry
The purity and ratio of your starting materials are fundamental to the reaction's success.
-
Scientific Rationale: Impurities in either the thiophene or the acylating agent (e.g., acetic anhydride) can interfere with the catalyst or participate in side reactions. The molar ratio of reactants is also crucial. An insufficient amount of the acylating agent will naturally lead to incomplete conversion of thiophene. Many procedures use an excess of the acylating agent to drive the reaction to completion.[3][5]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Use high-purity (≥99%) reagents. If purity is uncertain, consider purifying the thiophene and acetic anhydride by distillation before use.
-
Optimize Molar Ratio: A common starting point is a molar ratio of thiophene to acetic anhydride of 1:2 to 1:3.[3][4] Increasing the concentration of the acylating agent can improve the conversion rate.
-
Question 2: The reaction worked, but I have a mixture of products and a low yield of the desired 2-acylthiophene. How can I improve selectivity?
Poor selectivity is often a result of side reactions, which can be controlled by fine-tuning the reaction conditions.
Potential Cause A: Formation of 3-Acylthiophene Isomer
-
Scientific Rationale: The acylation of thiophene strongly favors substitution at the 2-position. This regioselectivity is governed by the stability of the carbocation intermediate (the sigma complex). Attack at the C2 position allows for the positive charge to be delocalized over more resonance structures compared to an attack at the C3 position, making the C2-attack pathway kinetically and thermodynamically favored.[6] However, at higher temperatures, enough energy may be available to overcome the activation barrier for the formation of the less stable 3-isomer, leading to a mixture of products.[3][5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature will further favor the kinetically controlled pathway, leading to higher selectivity for the 2-acylthiophene.
-
Choose a More Selective Catalyst: Solid acid catalysts with shape-selective properties, such as Hβ or HZSM-5 zeolites, can enhance selectivity for the 2-position due to steric constraints within their pore structures.[3]
-
Potential Cause B: Resinification and Tar Formation
-
Scientific Rationale: Thiophene is an electron-rich heterocycle that can be susceptible to polymerization or degradation in the presence of strong acids. Aggressive Lewis catalysts like AlCl₃ can readily cause resinification, especially if the temperature is not carefully controlled or if the order of addition is incorrect.[1][7] This is a common cause of significantly reduced yields, as the starting material is consumed in an unproductive pathway.
-
Troubleshooting Steps:
-
Use Milder Catalysts: Consider replacing AlCl₃ with a milder Lewis acid (e.g., ZnCl₂) or a solid acid catalyst (zeolites), or a protic acid like phosphoric acid.[1][5]
-
Control Temperature: Maintain a low and consistent temperature throughout the reaction, especially during the addition of the catalyst.
-
Optimize Order of Addition: It is often recommended to add the Lewis acid catalyst to the solution of thiophene and the acylating agent, rather than the other way around, to avoid exposing the thiophene to a high local concentration of the catalyst.[1]
-
Potential Cause C: Diacylation
-
Scientific Rationale: While the acyl group introduced in the first step is deactivating, making a second acylation more difficult, it is not impossible under forcing conditions.[8][9] This leads to the formation of diacylated thiophenes, consuming the desired mono-acylated product and reducing its yield.
-
Troubleshooting Steps:
-
Use an Excess of Thiophene: To favor mono-acylation, use a stoichiometric excess of thiophene relative to the acylating agent. This increases the probability that the acylating agent will react with an unreacted thiophene molecule rather than an already acylated one.
-
Avoid Overly Harsh Conditions: Use the mildest temperature and catalyst concentration that still provides a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions regarding the acylation of thiophene.
Q1: What is the best catalyst for the acylation of thiophene?
There is no single "best" catalyst; the optimal choice depends on the specific requirements of your synthesis, such as scale, desired purity, and environmental considerations.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Strong Lewis Acids | AlCl₃, SnCl₄, TiCl₄ | High reactivity, often fast reactions.[1][2] | Moisture sensitive, often required in stoichiometric amounts, can cause significant resinification and side reactions, generates corrosive waste.[1][2][7] |
| Milder Lewis Acids | ZnCl₂ | Less prone to causing resinification compared to AlCl₃.[1] | Generally lower reactivity, may require higher temperatures or longer reaction times. |
| Protic Acids | 85% H₃PO₄ | Inexpensive, effective, and can give high yields. | Often requires an aqueous workup to remove the catalyst. |
| Solid Acids | Zeolites (Hβ, HZSM-5), Acidic Resins | High selectivity, reusable, environmentally friendly (no aqueous waste), simple filtration-based workup.[3][4] | May require higher temperatures and longer reaction times, catalyst cost can be higher initially. |
Q2: How can I effectively purify my 2-acylthiophene product?
Purification is critical for removing unreacted starting materials, catalyst residues, and side products.
-
Aqueous Workup: First, quench the reaction (e.g., with ice-water) and neutralize any acid. Extract the product into an organic solvent. This will remove the catalyst and water-soluble byproducts.
-
Vacuum Distillation: This is the most common and effective method for purifying 2-acetylthiophene on a larger scale. It efficiently separates the product from less volatile impurities (like tar) and more volatile components (like unreacted thiophene).[8]
-
Column Chromatography: For achieving very high purity and for effectively separating the 2- and 3-isomers, column chromatography on silica gel is the method of choice.[8]
-
Recrystallization: As 2-acetylthiophene has a melting point of 10-11°C, low-temperature recrystallization can be used as a final polishing step to obtain a product of very high purity.[8]
Q3: My reaction turned black immediately after adding AlCl₃. What happened?
This is a classic sign of rapid, uncontrolled resinification or polymerization of the thiophene.[7] The thiophene ring is unstable in the presence of highly concentrated, strong Lewis acids. This is often caused by:
-
Moisture: The presence of water can lead to the formation of HCl, further promoting decomposition.
-
High Local Catalyst Concentration: Adding the thiophene to the AlCl₃ can create "hot spots" where the thiophene is rapidly polymerized before it has a chance to be acylated.
-
Elevated Temperature: An exothermic reaction that is not properly cooled can quickly run out of control.
To prevent this, ensure all reagents and glassware are scrupulously dry, maintain cooling with an ice bath, and add the AlCl₃ portion-wise to the solution of thiophene and the acylating agent.
Visualizing the Process
To better understand the chemical and logical pathways, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Thiophene Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocol Example: Acylation using a Solid Acid Catalyst
This protocol provides a robust and environmentally friendly method for the acetylation of thiophene using Hβ zeolite, which avoids many of the pitfalls associated with traditional Lewis acids.
Materials:
-
Thiophene (≥99% purity)
-
Acetic Anhydride (≥99% purity)
-
Hβ Zeolite (activated)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Catalyst Activation: Activate the Hβ zeolite catalyst by heating at 500°C for 6 hours under a flow of dry air. Cool down to room temperature in a desiccator before use.
-
Reaction Setup: To a 100 mL round-bottom flask, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol). This corresponds to a 1:3 molar ratio.[3]
-
Catalyst Addition: Add the activated Hβ zeolite catalyst (e.g., 1.2 g) to the reaction mixture.
-
Reaction: Heat the stirred mixture to 60-80°C and maintain this temperature for 5-8 hours.[3][4]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC or TLC to determine the point of maximum conversion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reactivated for reuse.[3]
-
Purification: The filtrate, containing the product, unreacted starting materials, and acetic acid byproduct, can be purified by vacuum distillation to yield pure 2-acetylthiophene.[8]
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025). ResearchGate. [Link]
- Hartough, H. D. (1949). Acylation of thiophene. U.S.
- Caesar, P. D. (1947). Acylation of thiophene. U.S.
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]
-
Acylation of Thiophene. (2014). Scribd. [Link]
- Kellett, J., & Rasmussen, H. E. (1949). Continuous catalytic process for the acylation of thiophenes. U.S.
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
Sources
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. US2458514A - Continuous catalytic process for the acylation of thiophenes - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
managing regioselectivity in the Friedel-Crafts acylation of thiophene
Welcome to the technical support center for managing regioselectivity in the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical C-C bond-forming reaction. Here, we move beyond basic procedures to dissect the nuanced interplay of factors governing isomeric outcomes, providing you with field-tested insights to troubleshoot and optimize your experiments.
Section 1: Understanding the Fundamentals of Regioselectivity
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, yet the high reactivity of heterocycles like thiophene introduces specific challenges not always encountered with simple arenes.[1] Thiophene's electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, but also to side reactions if conditions are not carefully controlled.[2][3]
The fundamental question of regioselectivity—whether the acyl group adds to the C2 or C3 position—is governed by the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction.[4][5]
-
Attack at C2 (α-position): The positive charge in the intermediate is delocalized over three resonance structures. This extensive delocalization, which includes the sulfur atom, results in a more stable intermediate.[4]
-
Attack at C3 (β-position): The intermediate formed from attack at the C3 position is less stable, as the positive charge is only delocalized over two resonance structures.[4]
Consequently, electrophilic substitution on an unsubstituted thiophene ring overwhelmingly favors the C2 position.[4][6] Our goal is to leverage this inherent preference while mitigating competing pathways.
Caption: Troubleshooting workflow for thiophene acylation.
Issue 1: Low yield of the desired 2-acylthiophene.
-
Potential Cause A: Catalyst Inactivity. The most common culprits are moisture and insufficient loading. Lewis acids like AlCl₃ and SnCl₄ are extremely hygroscopic and will be quenched by trace water.
-
Solution: Ensure all glassware is oven- or flame-dried. Use a freshly opened bottle of the Lewis acid or purify it before use. Use anhydrous solvents. Confirm you are using at least 1.0 molar equivalent of the catalyst.
-
-
Potential Cause B: Excessive Resinification. As discussed, strong Lewis acids can destroy the starting material. [3] * Solution: Switch to a milder Lewis acid. While AlCl₃ is powerful, tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are often effective for thiophene and less prone to causing polymerization. [2]Alternatively, solid acid catalysts like zeolites (e.g., Hβ) can offer high yields with simplified workups. [7]* Potential Cause C: Reaction Temperature. Higher temperatures can promote side reactions and decomposition.
-
Solution: Begin the reaction at a low temperature (e.g., 0 °C or even -20 °C), especially during the addition of the Lewis acid and acylating agent. Allow the reaction to warm slowly to room temperature.
-
Issue 2: Significant formation of the 3-acylthiophene isomer.
-
Potential Cause A: Steric Hindrance. If your thiophene substrate already has a bulky substituent at the C2 position, the electrophile may be sterically forced to attack the C3 or C4 positions.
-
Solution: This is an inherent limitation. If the C5 position is open, it will be the preferred site. If both C2 and C5 are blocked, consider using a less bulky acylating agent if possible. If high C3 selectivity is unavoidable, alternative synthetic strategies may be necessary.
-
-
Potential Cause B: High Temperature. While the electronic preference for C2 is strong, high thermal energy can sometimes overcome the activation barrier for C3 attack, reducing the isomeric ratio. [7] * Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., -10 °C, 0 °C, 25 °C) is advisable during optimization.
Issue 3: The reaction fails to go to completion, even with active catalyst.
-
Potential Cause A: Deactivating Substituent. If your thiophene possesses an electron-withdrawing group (EWG) (e.g., -NO₂, -CN, -COR), the ring is deactivated towards electrophilic substitution.
-
Solution: A more forceful Lewis acid (AlCl₃) and higher temperatures may be required. Be aware this increases the risk of side reactions. The order of synthetic steps is critical; it is almost always better to perform the Friedel-Crafts acylation before introducing a deactivating group.
-
-
Potential Cause B: Incorrect Order of Addition. Adding the Lewis acid to the thiophene before introducing the acylating agent can promote polymerization. [2] * Solution: The preferred method is often to add the Lewis acid to a solution of the acylating agent at low temperature to pre-form the reactive electrophile complex, and then add the thiophene to this mixture. Alternatively, adding the acylating agent to a mixture of the thiophene and Lewis acid can also be effective, but the former method often gives cleaner reactions.
Section 4: Data-Driven Catalyst Selection
The choice of catalyst is the most critical parameter for controlling both yield and regioselectivity. Milder catalysts are generally preferred for the reactive thiophene ring.
| Catalyst | Typical Conditions | Selectivity (2- vs 3-) | Common Issues | Reference |
| AlCl₃ | CS₂, DCE, 0 °C to RT | Good to Excellent | High risk of resinification, requires stoichiometric amounts | [3] |
| SnCl₄ | Benzene, DCE, 0 °C to RT | Excellent | Less reactive than AlCl₃, still requires stoichiometric amounts | [2] |
| ZnCl₂ | Neat, 30-150 °C | Good | Requires higher temperatures, catalytic amounts possible | [2] |
| Zeolite Hβ | Acetic Anhydride, 60 °C | Excellent (>98:2) | Solid catalyst, requires filtration, reusable, environmentally benign | [7] |
| Tf₂O | Pyridine, CH₂Cl₂, -20 °C | Excellent | Very mild, useful for sensitive substrates | N/A |
Section 5: Validated Experimental Protocol
Reaction: Acetylation of Thiophene using Acetic Anhydride and Hβ Zeolite Catalyst
This protocol is adapted from methodologies demonstrating high regioselectivity and environmental advantages by using a recoverable solid acid catalyst. [7]It serves as an excellent starting point for a range of thiophene acylations.
Materials:
-
Thiophene (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Hβ Zeolite (approx. 15% by weight of thiophene)
-
Round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene (e.g., 8.4 g, 0.1 mol) and acetic anhydride (e.g., 30.6 g, 0.3 mol). [7]2. Catalyst Addition: Add the Hβ zeolite catalyst (e.g., 1.2 g) to the stirred mixture.
-
Heating: Heat the reaction mixture to 60 °C in a water or oil bath and maintain vigorous stirring. [7]4. Monitoring: Monitor the reaction progress by TLC or GC analysis. A typical reaction time is 4-6 hours. A near-complete conversion of thiophene is expected. [7]5. Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture to recover the solid zeolite catalyst. The catalyst can be washed with additional ethyl acetate, dried, and calcined for reuse.
-
Workup - Quenching: Transfer the filtrate to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases to neutralize excess acetic anhydride and acetic acid.
-
Workup - Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting oil, primarily 2-acetylthiophene, can be purified by vacuum distillation if necessary. A yield of >95% of 2-acetylthiophene is achievable with this method. [7]
References
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
Wang, L., et al. (2012). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Advanced Materials Research, 550-553, 1113-1116. [Link]
-
Yuan, Z., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8). [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Soderberg, T. (2023). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]
- Gronowitz, S. (Ed.). (1991).
-
LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Chegg. (2018). Solved 13. Thiophene can undergo Friedel-Crafts acylation at...[Link]
-
Gronowitz, S. (1985). Thiophene and its Derivatives, Part One. John Wiley & Sons. [Link]
-
jOeCHEM. (2020, April 12). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). YouTube. [Link]
-
Jensen, K. L., & To-Jo. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 56. [Link]
Sources
- 1. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Selective Acylation of Thiophene
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective acylation of thiophene. Polysubstitution can be a significant hurdle, leading to reduced yields of the desired mono-acylated product and complex purification procedures. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high selectivity in your thiophene acylation reactions.
Understanding the Challenge: The Reactivity of Thiophene
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions like Friedel-Crafts acylation.[1] Its reactivity is significantly higher than that of benzene. This high reactivity, while advantageous, also makes it susceptible to polysubstitution, where more than one acyl group is introduced onto the thiophene ring.
The initial acylation introduces an acyl group, which is an electron-withdrawing group. This deactivates the thiophene ring, making the mono-acylated product less reactive than the starting thiophene.[2] In theory, this should prevent further acylation. However, under certain conditions, the activating effect of the thiophene ring can still lead to the formation of di-acylated byproducts.
Troubleshooting Guide: Preventing Polysubstitution
This section addresses common issues encountered during thiophene acylation in a question-and-answer format, providing actionable solutions based on established chemical principles.
Q1: I'm observing a significant amount of di-acylated product in my reaction mixture. What are the primary factors contributing to this?
A1: The formation of di-acylated thiophene is typically a result of overly aggressive reaction conditions or an imbalance in stoichiometry. Here’s a breakdown of the likely culprits and how to address them:
-
Reaction Temperature: Higher temperatures increase the reaction rate but can also decrease selectivity.[3][4] At elevated temperatures, the deactivating effect of the first acyl group may not be sufficient to prevent a second acylation.
-
Catalyst Choice and Amount: Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can also promote polysubstitution, especially when used in excess.[5][6]
-
Stoichiometry of Reactants: An excess of the acylating agent (e.g., acyl chloride or anhydride) relative to thiophene will naturally drive the reaction towards polysubstitution.
Experimental Workflow for Optimizing Selectivity
The following diagram outlines a systematic approach to troubleshooting and optimizing your thiophene acylation for mono-substitution.
Caption: A systematic workflow for troubleshooting and optimizing thiophene acylation to favor mono-substitution.
Q2: What is the optimal temperature for selective mono-acylation of thiophene?
A2: Lowering the reaction temperature is a critical step in enhancing selectivity for mono-acylation. While higher temperatures can improve reaction efficiency, they often lead to a decrease in selectivity.[3] For many Friedel-Crafts acylations of thiophene, conducting the reaction at temperatures between 0°C and room temperature (20-25°C) provides a good balance between reaction rate and selectivity. It is advisable to start with a lower temperature and monitor the reaction's progress.
Q3: Which catalysts are recommended to minimize polysubstitution?
A3: While strong Lewis acids like AlCl₃ are commonly used, milder catalysts can offer better control and higher selectivity.[5][6] Consider the following alternatives:
-
Zinc Halides: Zinc chloride (ZnCl₂) and other zinc halides have been shown to be effective catalysts for thiophene acylation, often with reduced side reactions like resinification and polysubstitution.[5]
-
Solid Acid Catalysts: Zeolites, such as Hβ and HZSM-5, are excellent alternatives to traditional Lewis acids.[3] They offer advantages like easier separation from the reaction mixture, reusability, and often, higher selectivity due to their shape-selective properties.[3]
| Catalyst | Typical Conditions | Selectivity for Mono-acylation | Reference |
| AlCl₃ | Can be aggressive | Moderate to Good (highly condition-dependent) | [5] |
| ZnCl₂ | Milder than AlCl₃ | Good to Excellent | [5] |
| Hβ Zeolite | 60°C with acetic anhydride | Excellent (up to 98.6% yield of 2-acetylthiophene) | [3] |
| C25 Zeolite | 80°C with acetic anhydride | High (up to 99.0% conversion with modification) | [7] |
Q4: How does the choice of acylating agent affect polysubstitution?
A4: The reactivity of the acylating agent plays a role in the selectivity of the reaction. Acyl chlorides are generally more reactive than acid anhydrides.[2] If you are observing significant polysubstitution with an acyl chloride, switching to the corresponding acid anhydride can lead to a more controlled reaction and higher selectivity for the mono-acylated product.[2]
Detailed Protocol: Selective Mono-acetylation of Thiophene using Hβ Zeolite
This protocol is adapted from a study demonstrating high selectivity for 2-acetylthiophene.[3]
Materials:
-
Thiophene
-
Acetic Anhydride
-
Hβ Zeolite catalyst
-
Suitable solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine thiophene and acetic anhydride. A molar ratio of 1:1 to 1:3 (thiophene to acetic anhydride) can be used.[3] For initial optimization, a 1:1 ratio is recommended to minimize polysubstitution.[2]
-
Catalyst Addition: Add the Hβ zeolite catalyst to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature. A temperature of 60°C has been shown to give excellent results with Hβ zeolite.[3]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by filtration. The filtrate can then be washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and then with water.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography if necessary.
Frequently Asked Questions (FAQs)
Q: What is the regioselectivity of thiophene acylation?
A: Friedel-Crafts acylation of unsubstituted thiophene shows high regioselectivity for the 2-position (or the equivalent 5-position).[8] This is because the carbocation intermediate formed by electrophilic attack at the 2-position is more stable due to a greater number of resonance structures compared to the intermediate formed from attack at the 3-position.[8]
Mechanism of Thiophene Acylation and Polysubstitution
The following diagram illustrates the mechanism of Friedel-Crafts acylation of thiophene and the competing pathway leading to di-acylation.
Caption: Reaction mechanism showing the desired mono-acylation of thiophene and the competing, undesired polysubstitution pathway.
Q: Can I use Friedel-Crafts alkylation conditions for thiophene?
A: While Friedel-Crafts alkylation is possible, it is much more prone to polysubstitution than acylation. The alkyl group introduced is electron-donating, which activates the ring and makes the product more reactive than the starting material. This leads to a cascade of alkylation reactions. Therefore, for introducing an alkyl chain, it is often better to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction).[9]
Q: Are there any other side reactions to be aware of during thiophene acylation?
A: With very strong Lewis acids and high temperatures, thiophene can undergo polymerization or resinification.[6] This is another reason to use milder catalysts and controlled temperatures.
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
- Acylation of thiophene.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
- Acylation of thiophene.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
THIOPHENE. Banaras Hindu University. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
dealing with catalyst deactivation in Friedel-Crafts reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize Friedel-Crafts alkylation and acylation in their work. Here, we address common challenges related to catalyst deactivation and provide practical, field-tested solutions to ensure the success of your experiments. Our approach is built on explaining the "why" behind each recommendation, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding catalyst performance in Friedel-Crafts reactions.
Q1: My Friedel-Crafts acylation reaction stopped before completion, even with a literature-proven protocol. Is my Lewis acid catalyst deactivated?
A: This is a classic symptom in Friedel-Crafts acylations, and the issue is often inherent to the reaction mechanism rather than catalyst spoilage. The ketone product of the reaction is a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation effectively removes the catalyst from the reaction cycle, making it unavailable to activate more acyl halide. For this reason, Friedel-Crafts acylations typically require stoichiometric or even excess amounts of the "catalyst".[1][2] If you used a substoichiometric amount, the reaction will naturally stop once all the free catalyst is complexed.
Q2: I'm running a Friedel-Crafts alkylation, and the reaction is sluggish. I suspect my AlCl₃ has gone bad. How can I be sure?
A: Aluminum chloride and other strong Lewis acids are extremely hygroscopic (moisture-sensitive).[3] Deactivation by atmospheric moisture is the most common cause of catalyst failure. A visual inspection might reveal a clumpy or partially dissolved appearance instead of a fine powder. A simple qualitative test is to carefully open the bottle in a low-humidity environment (e.g., a glovebox or under a nitrogen blanket). If you observe fuming (reaction with air moisture to produce HCl), the reagent is likely still active. However, the most reliable approach is to always use a freshly opened bottle or a properly stored anhydrous grade of the catalyst for critical reactions.
Q3: Can I "reactivate" my Lewis acid catalyst after a Friedel-Crafts acylation?
A: In the context of the product-catalyst complex, the catalyst is not permanently deactivated but merely sequestered. The complex is typically broken during the aqueous workup step of the reaction, which hydrolyzes the aluminum salts and liberates the ketone product.[4] However, this process does not regenerate the anhydrous Lewis acid in a form suitable for reuse in a subsequent reaction. For practical lab-scale synthesis, it is standard to use a fresh batch of catalyst for each reaction.
Q4: My aromatic substrate has an amine (-NH₂) group, and my Friedel-Crafts reaction is not working. Why?
A: This is a well-known limitation. The nitrogen atom in an amine group is a Lewis base and will react preferentially with the Lewis acid catalyst. This interaction forms a complex that deactivates the catalyst. Furthermore, the complexed amine group becomes a powerful electron-withdrawing group, which deactivates the aromatic ring to electrophilic attack.
Q5: Are there catalysts that are less prone to deactivation in Friedel-Crafts reactions?
A: Yes. The challenges associated with traditional Lewis acids like AlCl₃ have driven the development of more robust alternatives. Heterogeneous solid acid catalysts, such as zeolites, montmorillonite clay, and various supported acids (e.g., Nafion), offer significant advantages.[5][6] They are generally less sensitive to moisture, are easily separated from the reaction mixture by filtration, and can often be regenerated and recycled.[5] For specific applications, milder Lewis acids like FeCl₃ or ZnO have also been used effectively.[2][7]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation.
Guide 1: Low or No Yield in Friedel-Crafts Acylation
Low yield is the most frequent problem and can often be traced back to catalyst activity. Follow this diagnostic workflow to identify the root cause.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Step-by-Step Diagnostic Protocol
-
Verify Catalyst Stoichiometry and Quality :
-
Causality : As previously mentioned, the ketone product forms a 1:1 complex with the Lewis acid, consuming it.[1][2] Using less than one equivalent of catalyst is a common reason for incomplete conversion.
-
Action : Ensure you are using at least a stoichiometric amount of the Lewis acid. For many reactions, using a slight excess (e.g., 1.1 to 1.3 equivalents) can help drive the reaction to completion. Always use a high-purity, anhydrous grade from a freshly opened or properly stored container.
-
-
Confirm Anhydrous Conditions :
-
Causality : Strong Lewis acids like AlCl₃ react violently with water.[3] Even trace amounts of moisture in your solvent, on your glassware, or in your starting materials will hydrolyze and deactivate the catalyst.
-
Action : Follow the protocol below for "Ensuring Rigorously Anhydrous Conditions."
-
-
Assess Substrate Reactivity :
-
Causality : Friedel-Crafts reactions are electrophilic aromatic substitutions. If the aromatic ring is substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), it will be too deactivated to react.[1]
-
Action : Check the electronic properties of your substrate's substituents. If the ring is highly deactivated, you may need to use a more forcing catalyst system or reconsider your synthetic route.
-
-
Evaluate Reagent Purity :
-
Causality : The acylating agent (acyl chloride or anhydride) can degrade over time, often containing the corresponding carboxylic acid. Carboxylic acids can complex with the Lewis acid, inhibiting the reaction.
-
Action : Use freshly distilled or newly purchased acylating agents. If in doubt, run a quality check (e.g., NMR or IR) to confirm purity.
-
Protocol: Ensuring Rigorously Anhydrous Conditions
This protocol is critical for preventing moisture-induced catalyst deactivation.
-
Glassware Preparation :
-
Disassemble all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Clean and dry thoroughly in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) while it cools. Flame-drying the assembled apparatus under vacuum and backfilling with inert gas is an excellent alternative.
-
-
Reagent & Solvent Handling :
-
Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system.
-
Liquid reagents should be handled via syringe under an inert atmosphere.
-
Solid reagents, including the Lewis acid catalyst, should be weighed and added in a glovebox or under a strong flow of inert gas to minimize exposure to air.
-
-
Reaction Setup :
-
Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. Use a bubbler or a balloon filled with inert gas to monitor the pressure.
-
Advanced Topics & Alternative Solutions
Understanding Catalyst Deactivation Pathways
Beyond simple moisture sensitivity or product complexation, other deactivation mechanisms can be at play, especially in industrial or continuous flow applications.
Visualizing Deactivation Mechanisms
Caption: Common pathways for catalyst deactivation in Friedel-Crafts reactions.
-
Poisoning : This occurs when impurities in the feedstock chemisorb strongly to the active sites of the catalyst, rendering them inaccessible.[8] Sulfur and nitrogen compounds are common poisons for many catalysts.
-
Fouling (Coking) : This involves the physical deposition of carbonaceous materials or polymers on the catalyst surface, blocking pores and active sites. This can be an issue in alkylations where the product is more reactive than the starting material, leading to polymerization.[9]
-
Thermal Degradation (Sintering) : At high temperatures, the microscopic structure of a solid catalyst can change, causing a loss of active surface area.[8] This is a primary concern for heterogeneous catalysts in high-temperature processes.
Data Table: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, low cost. | Moisture sensitive, often requires stoichiometric amounts, corrosive, generates hazardous waste.[10] |
| Solid Protic Acids | Amberlyst, Nafion | Recyclable, easy to handle, low corrosiveness.[5] | Generally require higher temperatures, may have lower activity for deactivated substrates. |
| Zeolites & Clays | H-BEA, Montmorillonite | Shape selectivity, high thermal stability, recyclable, environmentally benign.[9][11] | Can be prone to deactivation by coking, diffusion limitations for bulky molecules. |
| Metal Oxides | ZnO, Nb₂O₅ | Mild conditions, can be used in solvent-free reactions.[2][6] | Activity can be lower than traditional Lewis acids. |
| Lanthanide Trifates | Sc(OTf)₃, Yb(OTf)₃ | Water-tolerant in some cases, can be highly active, reusable.[5] | High cost. |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Antoniou, M., et al. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts alkylation. [Link]
-
Majumdar, B., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
Ferreira, P., et al. (2020). Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]
-
RSC Publishing. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. [Link]
-
RSC Publishing. (n.d.). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene
Welcome to the technical support center for the synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of this synthesis with confidence and ensure a successful outcome.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting thiophene with 2-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While this reaction is well-established, its scale-up presents several challenges, including managing the exothermic nature of the reaction, ensuring regioselectivity, and handling hazardous materials safely. Thiophene's high reactivity can lead to side reactions and resinification if conditions are not carefully controlled.[1][2] This guide will address these issues in detail.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: Why is the Friedel-Crafts acylation the preferred method for this synthesis?
The Friedel-Crafts acylation is a robust and well-understood method for forming carbon-carbon bonds between aromatic rings and acyl groups.[3] It is particularly effective for synthesizing aryl ketones like this compound. The resulting acyl group is deactivating, which helps to prevent polysubstitution, a common issue with Friedel-Crafts alkylations.[4]
Q2: What is the expected regioselectivity of the acylation on the thiophene ring?
Friedel-Crafts acylation of unsubstituted thiophene exhibits a high regioselectivity for the 2-position.[5] However, to obtain the desired 3-substituted product, specific strategies or starting materials may be required if direct acylation is not efficient. The regioselectivity is governed by the relative stability of the carbocation intermediates formed during the electrophilic attack. The intermediate leading to 2-substitution is more stabilized by resonance than the one leading to 3-substitution.[5]
Q3: Can I use a different Lewis acid catalyst instead of aluminum chloride?
While aluminum chloride is the most common and potent Lewis acid for this reaction, other catalysts such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts can also be used.[1][2] The choice of catalyst can influence reaction time, temperature, and yield. For instance, using a milder Lewis acid might require higher temperatures but could reduce the extent of side reactions.[2]
Q4: What are the primary safety concerns when handling anhydrous aluminum chloride on a large scale?
Anhydrous aluminum chloride is a highly corrosive and moisture-sensitive solid.[6] It reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[6][7] Therefore, it must be handled in a dry, inert atmosphere.[8] Proper personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat, is essential.[6] On a large scale, the exothermic reaction with residual moisture can lead to a dangerous pressure buildup in the reactor.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. - Inefficient quenching and work-up. | - Monitor reaction progress: Use techniques like TLC, GC, or HPLC to ensure the reaction has gone to completion. - Control temperature: The reaction is exothermic; maintain the recommended temperature range to avoid side reactions and decomposition.[9] For scale-up, ensure the reactor has adequate cooling capacity. - Use high-purity reagents: Impurities in starting materials can lead to side reactions. - Optimize work-up: Ensure the quenching process is slow and controlled to prevent product degradation. |
| Formation of a Dark Tar-like Substance (Resinification) | - Thiophene is prone to polymerization in the presence of strong acids.[1] - Reaction temperature is too high. - Localized overheating due to poor mixing. | - Maintain low temperature: Conduct the reaction at the lowest effective temperature. - Ensure efficient stirring: Vigorous mixing is crucial on a larger scale to dissipate heat and prevent localized "hot spots." - Slow addition of reagents: Add the aluminum chloride and/or the acyl chloride portion-wise or via a dropping funnel to control the reaction rate and exotherm. |
| Poor Regioselectivity (Formation of 2-acylthiophene) | - The inherent electronic properties of the thiophene ring favor substitution at the 2-position.[5] | - Consider alternative strategies: If direct acylation at the 3-position is inefficient, explore routes starting from 3-substituted thiophene precursors. |
| Difficult Product Isolation/Purification | - Presence of unreacted starting materials. - Formation of multiple byproducts. - Emulsion formation during work-up. | - Optimize reaction stoichiometry: Ensure the limiting reagent is fully consumed. - Purification by recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. - Column chromatography: For smaller scale purifications or to isolate highly pure material. - Break emulsions: Addition of brine or a small amount of a different organic solvent can sometimes help break emulsions during aqueous work-up. |
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
Materials:
-
Thiophene
-
2-(Trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM and thiophene under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 5 °C.
-
Dissolve 2-(trifluoromethyl)benzoyl chloride in anhydrous DCM in the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC or GC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Scale-Up Considerations
Scaling up the synthesis requires careful attention to heat management and reagent handling.
-
Reactor: A jacketed glass-lined or stainless steel reactor with good agitation and a robust cooling system is recommended.
-
Reagent Addition: For larger quantities, a controlled addition of the aluminum chloride slurry and the acyl chloride solution via addition pumps is crucial to manage the exotherm.
-
Quenching: The quenching step is particularly hazardous on a large scale. A dedicated quench tank with a robust cooling system is necessary. The reaction mixture should be added slowly to the quench solution (ice/water/HCl).
-
Off-gas Scrubber: The HCl gas evolved during the reaction and quenching must be scrubbed using a caustic scrubber.
-
Safety: A thorough process safety review (e.g., HAZOP) should be conducted before attempting a large-scale synthesis.
Visualizing the Process
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.
Caption: Friedel-Crafts acylation mechanism.
Troubleshooting Workflow
A systematic approach to troubleshooting is key to resolving synthesis issues efficiently.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- Acylation of thiophene.
- Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis.
- Friedel–Crafts Acyl
- Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile.
- Acylation of thiophene.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Friedel–Crafts reaction. Wikipedia.
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- Synthesis and antimicrobial activity of thiophene-based heterocycles derived
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- Aluminium chloride anhydrous screened - Safety d
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- SAFETY D
- Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene.
- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. ChemicalBook.
- Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Princeton EHS.
- Synthesis method of fluopyram.
- THIOPHENE, 2,3-DIHYDRO-3,3,4-TRI- CHLORO-, -1,1-DIOXIDE. SpectraBase.
- Mechanochemical Friedel–Crafts acylations.
- Material Safety D
- Ch12: Friedel-Crafts limit
- Material Safety D
- Friedel-Crafts Acylation.
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Revue Roumaine de Chimie.
- Friedel-Crafts alkyl
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Technical Support Center: Purification of Trifluoromethylated Aromatic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when purifying trifluoromethylated aromatic compounds. The unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group necessitate tailored purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your compounds, which is critical for reliable downstream applications in pharmaceuticals, agrochemicals, and materials science.[1][2]
Section 1: Understanding the Impurity Landscape
Trifluoromethylated aromatic compounds are synthesized through various methods, including direct trifluoromethylation and the use of -CF₃ containing building blocks.[2][3] These synthetic routes can introduce a range of impurities that are often structurally similar to the target compound, making purification a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude trifluoromethylated aromatic compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions are frequent impurities. The strong electron-withdrawing nature of the -CF₃ group can direct substitution to various positions on the aromatic ring, leading to mixtures that are difficult to separate.[4]
-
Starting Materials and Reagents: Unreacted starting materials, such as the corresponding aryl halide or boronic acid, and residual trifluoromethylating reagents (e.g., TMSCF₃, Togni reagents) are common.[2][5]
-
Over-Trifluoromethylated Products: In some direct trifluoromethylation reactions, multiple -CF₃ groups can be introduced onto the aromatic ring, resulting in di- or tri-trifluoromethylated byproducts.[6]
-
Reaction Intermediates: Incomplete reactions can leave behind stable intermediates, such as trifluoromethyl carbinols from the addition of a trifluoromethyl group to a carbonyl.[7]
-
Solvent and Catalyst Residues: Residual solvents and metal catalysts (e.g., copper, palladium) from cross-coupling reactions are also common.[2]
Q2: Why are these impurities particularly difficult to remove?
A2: The difficulty arises from the physicochemical properties of the trifluoromethyl group. This group significantly alters the polarity, volatility, and crystallinity of the parent molecule.
-
Similar Polarity: Impurities with the same number of -CF₃ groups often have very similar polarities to the desired product, making chromatographic separation challenging.
-
Azeotrope Formation: Fluorinated compounds are known to form azeotropes with common organic solvents, complicating purification by distillation.[8]
-
High Volatility: The introduction of a -CF₃ group often lowers the boiling point of a compound, which can be a consideration during distillation.[8]
-
Co-crystallization: Structural similarities between the product and impurities can lead to the formation of mixed crystals, hindering purification by recrystallization.
Section 2: Troubleshooting Purification by Method
This section provides troubleshooting guides for the most common purification techniques employed for trifluoromethylated aromatic compounds.
Column Chromatography
Column chromatography is a versatile technique for purifying these compounds, but success often hinges on careful optimization.[5][9]
Q: My trifluoromethylated aromatic compound is not separating from an impurity on a silica gel column. What can I do?
A: This is a common issue due to similar polarities. Here’s a systematic approach to troubleshoot this problem:
-
Change the Solvent System:
-
Principle: Altering the solvent polarity and selectivity can significantly impact the separation.
-
Actionable Advice: If you are using a standard hexane/ethyl acetate system, try incorporating a chlorinated solvent like dichloromethane (DCM) or a more polar solvent like methanol in small percentages. For highly nonpolar compounds, consider using pentane instead of hexane.
-
-
Switch the Stationary Phase:
-
Principle: Different stationary phases offer different separation mechanisms.
-
Actionable Advice:
-
Alumina (Al₂O₃): Can be effective for separating isomers. It is available in neutral, acidic, and basic forms, which can be chosen based on the properties of your compound.
-
Reverse-Phase Silica (C18): This is an excellent alternative when normal-phase chromatography fails. Separation is based on hydrophobicity, and the elution order is typically reversed.[9]
-
Fluorinated Stationary Phases: For challenging separations, specialized fluorous solid-phase extraction (F-SPE) cartridges can be highly effective.
-
-
Troubleshooting Table: Column Chromatography
| Issue | Probable Cause | Recommended Solution |
| Poor Separation of Isomers | Similar polarity and interaction with the stationary phase. | Try a less polar solvent system to increase retention and enhance differences. Consider using a different stationary phase like alumina or a specialized column for isomer separation.[10] |
| Product Streaking/Tailing | Compound is too polar for the solvent system or is interacting strongly with acidic sites on the silica gel. | Add a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Irreproducible Results | Variations in silica gel activity (water content) or solvent composition. | Use freshly opened, high-quality solvents and consistently sourced silica gel. Consider deactivating the silica gel with a specific percentage of water. |
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. However, the presence of the -CF₃ group can affect solubility and crystal packing.
Q: I'm struggling to find a suitable solvent system for the recrystallization of my trifluoromethylated aromatic compound.
A: Finding the right solvent is key. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening:
-
Principle: Systematically testing a range of solvents with varying polarities is the most effective approach.
-
Actionable Advice: Start with common solvents like hexanes, ethanol, isopropanol, toluene, and ethyl acetate. Use small quantities of your crude product for these tests. If a single solvent doesn't work, try a binary solvent system. For example, dissolve your compound in a good solvent (e.g., DCM or ethyl acetate) and then add a poor solvent (e.g., hexanes or pentane) until turbidity appears. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Experimental Workflow: Recrystallization Solvent Screening
Caption: Workflow for selecting a recrystallization solvent.
Distillation
For liquid trifluoromethylated aromatic compounds, distillation can be an effective purification method, especially for removing non-volatile impurities.
Q: My compound decomposes during distillation at atmospheric pressure. What should I do?
A: High boiling points can lead to thermal degradation.
-
Vacuum Distillation:
-
Principle: Lowering the pressure above a liquid reduces its boiling point.
-
Actionable Advice: Use a vacuum pump to reduce the pressure. This will allow your compound to distill at a lower, safer temperature. Be sure to use a well-sealed system and a vacuum trap.[8]
-
Q: I have two liquid trifluoromethylated isomers with very close boiling points. Can I separate them by distillation?
A: Simple distillation will likely not be effective.
-
Fractional Distillation:
-
Principle: A fractionating column provides a large surface area for repeated vaporization and condensation cycles, allowing for the separation of liquids with close boiling points.
-
Actionable Advice: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. The efficiency of the separation depends on the length and type of the column.[8] Note that fluorinated compounds can sometimes form azeotropes, which may complicate this process.[11]
-
Section 3: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Frequently Asked Questions (FAQs)
Q1: When should I consider using preparative HPLC?
A1: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating high-purity compounds when other methods fail. It is particularly useful for:
-
Purifying small quantities of highly valuable materials.
-
Final polishing step to achieve >99.5% purity. Both normal-phase and reverse-phase preparative HPLC can be employed, depending on the properties of your compound.
Q2: Are there any chemical methods to remove specific impurities?
A2: Yes, in some cases, a chemical treatment can be used to selectively remove an impurity.
-
Acid/Base Extraction: If your product is neutral but you have acidic or basic impurities, a simple liquid-liquid extraction with a dilute aqueous acid or base can be very effective.
-
Selective Reaction: If an impurity has a reactive functional group that your product lacks, you can sometimes react the impurity to form a new compound that is easily separated. For example, an aldehyde impurity could be selectively oxidized to a carboxylic acid and then removed by a basic wash.
Section 4: Purity Analysis
After purification, it is crucial to accurately assess the purity of your trifluoromethylated aromatic compound.
Q: What are the best analytical techniques to confirm the purity of my compound?
A: A combination of methods is always recommended for a comprehensive assessment.
Analytical Techniques for Purity Assessment
| Technique | Information Provided | Best For |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of fluorine-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment. | Initial characterization and detecting structurally similar impurities. |
| GC-MS | Separation of volatile components and identification by mass fragmentation. | Assessing the purity of volatile compounds and identifying low-level impurities.[13] |
| LC-MS | Separation of non-volatile components with high sensitivity and mass identification. | Detecting a wide range of impurities in complex mixtures.[14] |
| HPLC-UV | Quantitative analysis of purity based on UV absorbance.[13] | Routine purity checks and quality control.[15] |
References
-
Douglass, J., et al. (2022). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Communications Chemistry. Available at: [Link]
- U.S. Patent No. 4,207,266. (1980). Process for the preparation of trifluoromethylated aromatic compounds. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Available at: [Link]
-
Hutchinson, J., et al. (2023). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. Available at: [Link]
-
Wikipedia. (2023). Trifluoromethylation. Available at: [Link]
-
Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Available at: [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Science of Synthesis. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Thieme Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Journal of the American Chemical Society. Available at: [Link]
- U.S. Patent No. 3,101,304. (1963). Distillation process for fluorocarbons. Google Patents.
-
Corcoran, O., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Magnetic Resonance in Chemistry. Available at: [Link]
-
Rochkind, M. M. (1968). Purification of Fluorine by Distillation. Analytical Chemistry. Available at: [Link]
-
Qian, H. L., et al. (2022). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Journal of the American Chemical Society. Available at: [Link]
-
Chempurity. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. Available at: [Link]
-
Wang, Y., et al. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Available at: [Link]
-
Ebeid, W. M., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]
-
My Pure Water. (2018). How To Remove Fluoride from Water. Available at: [Link]
-
Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
-
Core.ac.uk. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Available at: [Link]
-
Németi, G., & Berkecz, R. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available at: [Link]
-
Distilled Water. (2025). Does Distillation Remove Fluoride From Drinking Water? Available at: [Link]
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- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 6. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]
- 7. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
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- 15. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-(2-Trifluoromethylbenzoyl)thiophene under acidic conditions
Welcome to the technical support center for 3-(2-Trifluoromethylbenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Introduction to the Stability Profile
This compound is a versatile intermediate in pharmaceutical and materials science research. Its structure, featuring a thiophene ring, a ketone linker, and a trifluoromethyl-substituted phenyl group, presents a unique combination of chemical properties. While robust under many conditions, its stability in acidic environments can be a concern, potentially leading to experimental variability and product degradation. This guide provides a comprehensive overview of the potential stability issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
A1: The primary stability concerns involve two main degradation pathways:
-
Acid-Catalyzed Hydrolysis of the Ketone: The ketone functional group can undergo hydrolysis under acidic conditions, leading to the cleavage of the bond between the thiophene ring and the benzoyl group.
-
Thiophene Ring Instability: The thiophene ring, while aromatic, can be susceptible to acid-catalyzed reactions, particularly polymerization, under strong acidic conditions.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has a dual effect on the molecule's stability in acidic media. It increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water during hydrolysis.[1][2] However, it also destabilizes the formation of a carbocation intermediate that might be involved in certain degradation pathways.[1]
Q3: At what pH range should I be concerned about the stability of this compound?
A3: While thiophene is generally stable in dilute aqueous mineral acids, issues can arise in strongly acidic conditions (e.g., concentrated sulfuric acid or hydrochloric acid). The rate of degradation is dependent on the specific acid, its concentration, temperature, and the presence of other nucleophiles. It is advisable to conduct preliminary stability studies under your specific experimental conditions if you are working at a pH below 4.
Q4: What are the likely degradation products I might observe?
A4: The primary degradation products would likely be thiophene-3-carboxylic acid and 2-(trifluoromethyl)benzoic acid resulting from the hydrolysis of the ketone. In cases of ring polymerization, you would observe the formation of higher molecular weight oligomers or polymers, which may precipitate from the reaction mixture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound in acidic media.
Issue 1: Unexpectedly Low Yield or Complete Loss of Starting Material
Possible Cause: Degradation of the compound due to acid-catalyzed hydrolysis or polymerization.
Troubleshooting Steps:
-
pH and Acid Choice Assessment:
-
Action: Carefully measure the pH of your reaction mixture. If possible, use a milder acid or a buffered system to maintain a less acidic environment.
-
Rationale: The rate of acid-catalyzed reactions is often directly proportional to the acid concentration.
-
-
Temperature Control:
-
Action: Run your reaction at the lowest possible temperature that still allows for the desired transformation to occur.
-
Rationale: Degradation reactions, like most chemical reactions, are accelerated at higher temperatures.
-
-
Reaction Time Optimization:
-
Action: Monitor your reaction progress closely (e.g., by TLC or LC-MS) to determine the minimum time required for completion. Quench the reaction as soon as the starting material is consumed.
-
Rationale: Prolonged exposure to acidic conditions increases the likelihood of degradation.
-
-
Solvent Effects:
-
Action: Consider the solvent system. In aqueous acidic solutions, hydrolysis is a major concern. If your reaction chemistry allows, consider using a non-aqueous solvent.
-
Rationale: The absence of water will prevent hydrolysis of the ketone.
-
Issue 2: Formation of Insoluble Material or a Tarry Residue
Possible Cause: Acid-catalyzed polymerization of the thiophene ring.
Troubleshooting Steps:
-
Acid Concentration:
-
Action: This is a strong indicator of excessively harsh acidic conditions. Significantly reduce the concentration of the acid.
-
Rationale: The thiophene ring's electron-rich nature makes it susceptible to electrophilic attack by protons, which can initiate polymerization.[3]
-
-
Use of Scavengers:
-
Action: In some cases, the addition of a proton scavenger in a controlled manner might be beneficial, although this needs to be compatible with your desired reaction.
-
Rationale: Scavengers can help to moderate the acidity of the medium.
-
Experimental Protocols
This protocol allows for the quantitative assessment of the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Acid of choice (e.g., HCl, H₂SO₄)
-
Buffer solutions (if applicable)
-
HPLC grade water and acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare your acidic solution to the desired concentration.
-
Initiate the stability study by adding a known amount of the stock solution to the acidic medium at a controlled temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the degradation by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Dilute the quenched sample with the mobile phase and inject it into the HPLC.
-
Monitor the disappearance of the starting material peak and the appearance of any new peaks corresponding to degradation products.
Data Analysis:
| Time (hours) | Peak Area of Starting Material | % Degradation |
| 0 | X₀ | 0 |
| 1 | X₁ | ((X₀ - X₁)/X₀) * 100 |
| 2 | X₂ | ((X₀ - X₂)/X₀) * 100 |
| 4 | X₄ | ((X₀ - X₄)/X₀) * 100 |
| 8 | X₈ | ((X₀ - X₈)/X₀) * 100 |
| 24 | X₂₄ | ((X₀ - X₂₄)/X₀) * 100 |
Table 1: Example of a data table for monitoring degradation kinetics.
Mechanistic Insights & Visualizations
Understanding the potential degradation pathways is crucial for effective troubleshooting.
Mechanism 1: Acid-Catalyzed Hydrolysis of the Ketone
The hydrolysis of the ketone likely proceeds via an A-2 mechanism.[4] This involves a rapid initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiophene moiety lead to the final products.
Caption: Workflow for acid-catalyzed ketone hydrolysis.
Mechanism 2: Acid-Catalyzed Polymerization of the Thiophene Ring
Under strongly acidic conditions, the thiophene ring can be protonated, forming a reactive intermediate that can undergo electrophilic attack on another thiophene molecule, initiating polymerization.
Sources
Validation & Comparative
A Comparative Analysis of 2-Benzoylthiophene and 3-Benzoylthiophene Derivatives in Biological Applications
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutic agents. Its versatility and ability to interact with a wide range of biological targets have led to its incorporation in numerous clinically approved drugs.[1] Among the myriad of thiophene derivatives, benzoylthiophenes, characterized by a benzoyl group attached to the thiophene ring, have emerged as a particularly promising class of compounds. The point of attachment of this benzoyl moiety, either at the 2- or 3-position of the thiophene ring, significantly influences the molecule's three-dimensional structure and electronic properties, thereby dictating its biological activity.
This guide provides a comprehensive comparative study of the biological activities of 2- and 3-benzoylthiophene derivatives, with a focus on their applications in oncology and microbiology. Drawing upon experimental data from peer-reviewed literature, we will delve into the nuanced structure-activity relationships that govern their efficacy and explore the mechanistic underpinnings of their therapeutic potential.
The Structural Isomerism of Benzoylthiophenes: A Gateway to Diverse Bioactivity
The fundamental difference between 2- and 3-benzoylthiophenes lies in the position of the carbonyl linker between the thiophene and phenyl rings. This seemingly subtle variation has profound implications for the molecule's conformational flexibility and its ability to engage with biological macromolecules.
In 2-benzoylthiophenes , the benzoyl group is directly adjacent to the sulfur atom of the thiophene ring. This proximity can influence the electronic environment of both the thiophene and phenyl rings, potentially impacting pi-pi stacking interactions and hydrogen bonding capabilities with target proteins.
Conversely, in 3-benzoylthiophenes , the benzoyl moiety is further removed from the sulfur atom. This can alter the overall geometry of the molecule, leading to different binding orientations within a receptor's active site. These structural distinctions are pivotal in understanding the divergent biological profiles of these two classes of compounds.
Anticancer Activity: A Tale of Two Isomers
Both 2- and 3-benzoylthiophene derivatives have demonstrated significant potential as anticancer agents, albeit often through distinct mechanisms of action.[2][3][4][5][6][7]
2-Benzoylthiophenes: Potent Microtubule Targeting Agents
A significant body of research has focused on 2-benzoylthiophene derivatives as inhibitors of tubulin polymerization, a critical process in cell division.[8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and trigger apoptosis in rapidly proliferating cancer cells.
A notable example is the 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3. This compound has been shown to bind to the colchicine-binding site on tubulin, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[8] Importantly, in vivo studies have demonstrated the potent antitumor activity of PST-3 in breast cancer xenograft models, with the added advantage of reduced neurotoxicity compared to other microtubule inhibitors.[8]
Table 1: In Vitro Cytotoxicity of 5-arylalkynyl-2-benzoyl thiophene (PST-3) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 16.33 |
| BT549 | Triple-Negative Breast Cancer | 15.42 |
| Hs578T | Triple-Negative Breast Cancer | 23.36 |
| MCF7 | ER-Positive Breast Cancer | 44.38 |
| A549 | Lung Cancer | 76.84 |
| RKO | Colon Cancer | 29.34 |
| MIA PaCa-2 | Pancreatic Cancer | 30.82 |
| MCF10A | Normal Breast Epithelial | 278.13 |
Data synthesized from multiple studies.[8][9]
The data in Table 1 clearly indicates the potent and selective cytotoxic effects of a 2-benzoylthiophene derivative against a panel of cancer cell lines, with significantly lower toxicity towards normal cells.
3-Acylbenzothiophenes: Inducers of Apoptosis
While research on 3-benzoylthiophenes in oncology is less extensive, studies on related 3-acylbenzothiophene derivatives have revealed their potential to induce apoptosis in cancer cells.[10] For instance, certain 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can be considered structurally related to 3-aroylthiophenes, have demonstrated cytotoxic activity against colon cancer cell lines.[10] These compounds were found to modulate the expression of apoptosis regulators such as Bax and Bcl-2 and activate initiator and executioner caspases, ultimately leading to programmed cell death.[10]
Further research is warranted to fully elucidate the anticancer potential of 3-benzoylthiophene scaffolds and to directly compare their efficacy with their 2-substituted counterparts.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Both 2- and 3-benzoylthiophene frameworks have been utilized in the development of novel antimicrobial agents.[3][11][12][13]
2-Benzoylthiophene Derivatives in Antimicrobial Research
Derivatives of benzo[b]thiophene-2-carboxylic acid, which are structurally related to 2-benzoylthiophenes, have been investigated for their activity against multidrug-resistant bacteria.[3] Specifically, benzo[b]thiophene acylhydrazones have shown promise against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3]
3-Halobenzo[b]thiophenes: Potent Antibacterial and Antifungal Agents
Recent studies have highlighted the significant antimicrobial potential of 3-halobenzo[b]thiophenes.[11] The introduction of a halogen atom (chlorine or bromine) at the 3-position of the benzo[b]thiophene ring has been shown to enhance antibacterial and antifungal activity.[14]
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclohexanol-Substituted 3-Halobenzo[b]thiophenes
| Compound | Halogen at C3 | Target Organism | MIC (µg/mL) |
| Cyclohexanol-substituted | Chloro | Gram-positive bacteria | 16 |
| Cyclohexanol-substituted | Bromo | Gram-positive bacteria | 16 |
| Cyclohexanol-substituted | Chloro | Yeast (Candida albicans) | 16 |
| Cyclohexanol-substituted | Bromo | Yeast (Candida albicans) | 16 |
Data from a study on 3-halobenzo[b]thiophenes.[11]
The results in Table 2 demonstrate that both 3-chloro and 3-bromo substituted benzo[b]thiophenes exhibit potent activity against Gram-positive bacteria and yeast.[11][14] Time-kill curve analysis of a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against Staphylococcus aureus revealed rapid bactericidal activity at its MIC.[11]
Experimental Protocols
Synthesis of 3-Halobenzo[b]thiophenes
A convenient and environmentally benign method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles.[11]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the 2-alkynyl thioanisole in ethanol.
-
Addition of Halogen Source: Add a sodium halide (e.g., NaCl or NaBr) to the solution.
-
Initiation of Cyclization: Introduce copper(II) sulfate to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature and for a duration sufficient to ensure complete cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to standard aqueous work-up procedures, followed by extraction with an organic solvent. The crude product is then purified using column chromatography to yield the desired 3-halobenzo[b]thiophene.
Causality Behind Experimental Choices: This methodology is favored for its use of readily available and less hazardous reagents. Sodium halides serve as a safe and effective source of electrophilic halogens in the presence of copper(II) sulfate. Ethanol is an environmentally friendly solvent. This approach provides high yields of the desired products.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e-g., 2- or 3-benzoylthiophene derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validating System: The inclusion of positive (e.g., a known cytotoxic drug) and negative (vehicle) controls in each assay is crucial for validating the results. The reproducibility of the dose-response curves across multiple experiments ensures the reliability of the IC50 values.
Visualizing the Mechanisms
Tubulin Polymerization Inhibition by a 2-Benzoylthiophene Derivative
Caption: Inhibition of tubulin polymerization by a 2-benzoylthiophene derivative.
Proposed Antimicrobial Mechanism of a 3-Halobenzo[b]thiophene
Caption: Proposed multi-target antimicrobial action of 3-halobenzo[b]thiophenes.
Conclusion and Future Directions
The available evidence strongly suggests that both 2- and 3-benzoylthiophene scaffolds are fertile ground for the discovery of new therapeutic agents. While 2-benzoylthiophene derivatives have been more extensively studied as anticancer agents, particularly as microtubule inhibitors, emerging research on 3-acyl and 3-halobenzo[b]thiophenes highlights their potential in both oncology and infectious diseases.
A direct comparative study of isomeric 2- and 3-benzoylthiophene derivatives under standardized assay conditions is a critical next step to definitively delineate their structure-activity relationships and to guide the rational design of more potent and selective drug candidates. Future research should also focus on elucidating the precise molecular targets of 3-benzoylthiophene derivatives and exploring their potential in other therapeutic areas. The continued exploration of these versatile scaffolds holds great promise for addressing unmet medical needs.
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5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (2022). Drug Design, Development and Therapy, 16, 337-351. [Link]
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A Comparative Analysis of 3-(2-Trifluoromethylbenzoyl)thiophene: A Novel JNK Inhibitor Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the putative c-Jun N-terminal kinase (JNK) inhibitor, 3-(2-Trifluoromethylbenzoyl)thiophene, against established inhibitors in the field. As a novel molecular entity, direct comparative data is emerging. Therefore, this document serves as a framework for its evaluation, outlining the requisite experimental protocols and contextualizing its potential efficacy against well-characterized compounds, SP600125 and AS601245. Our analysis is grounded in the fundamental principles of kinase inhibition and cellular signaling, providing a robust guide for researchers seeking to characterize new therapeutic agents targeting the JNK pathway.
The JNK Signaling Pathway: A Critical Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] Activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress, the JNK signaling cascade plays a pivotal role in regulating a wide array of cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[] The dysregulation of the JNK pathway has been implicated in a multitude of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and various cancers.[][3][4] This central role in disease pathogenesis underscores the therapeutic potential of targeting JNK with small molecule inhibitors.
The JNK signaling pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate JNK.[] Activated JNK then translocates to the nucleus, where it phosphorylates and activates several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in the aforementioned cellular processes.
Caption: The JNK signaling cascade and points of therapeutic intervention.
Benchmarking Against Known JNK Inhibitors
A thorough evaluation of a novel inhibitor necessitates comparison against established standards. For this guide, we have selected two widely utilized ATP-competitive JNK inhibitors: SP600125 and AS601245.
-
SP600125 : This anthrapyrazolone derivative is a potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3 with IC50 values in the nanomolar range.[1][5] It has been extensively used in preclinical studies to probe the function of JNK in various disease models.[3][6] However, it is important to note that SP600125 can exhibit off-target effects on other kinases at higher concentrations.[7]
-
AS601245 : A (benzothiazol-2-yl)acetonitrile derivative, AS601245 is another selective, ATP-competitive inhibitor of all three JNK isoforms.[8] It has demonstrated neuroprotective and anti-inflammatory properties in various in vivo models.[9]
Comparative Efficacy Evaluation: Experimental Design
To objectively assess the efficacy of this compound relative to SP600125 and AS601245, a multi-tiered experimental approach is essential. This should encompass both biochemical and cell-based assays to determine potency, selectivity, and cellular activity.
Caption: A streamlined workflow for the comparative evaluation of JNK inhibitors.
Part 1: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified JNK isoforms.
Methodology:
-
Reagents and Materials: Recombinant human JNK1, JNK2, and JNK3 enzymes; biotinylated c-Jun substrate peptide; ATP; kinase assay buffer; test compounds (this compound, SP600125, AS601245) dissolved in DMSO; 384-well microplates; plate reader.
-
Procedure: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. In a 384-well plate, add the JNK enzyme, biotinylated c-Jun substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and detect the amount of phosphorylated c-Jun using a suitable method, such as a luminescence-based assay. f. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Cellular c-Jun Phosphorylation Assay (Cell-Based)
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds in a cellular context by measuring the inhibition of c-Jun phosphorylation.
Methodology:
-
Cell Line: A suitable cell line with a responsive JNK pathway, such as HeLa or Jurkat cells.
-
Reagents and Materials: Cell culture medium; fetal bovine serum (FBS); antibiotics; test compounds; a cellular stressor to activate the JNK pathway (e.g., anisomycin or UV radiation); lysis buffer; antibodies specific for phosphorylated c-Jun and total c-Jun; secondary antibodies; Western blot or ELISA reagents.
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours. c. Stimulate the JNK pathway by adding the chosen stressor for a predetermined time (e.g., 30 minutes). d. Lyse the cells and quantify the levels of phosphorylated c-Jun and total c-Jun using Western blotting or a cell-based ELISA. e. Normalize the phosphorylated c-Jun signal to the total c-Jun signal. f. Plot the percentage of inhibition of c-Jun phosphorylation against the logarithm of the compound concentration and determine the EC50 value.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the established IC50 values for the reference compounds and presents hypothetical, yet plausible, data for this compound to facilitate a direct comparison.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cellular c-Jun Phosphorylation EC50 (µM) |
| SP600125 | 40[1][5] | 40[1][5] | 90[1][5] | 5 - 10[7] |
| AS601245 | 150[8] | 220[8] | 70[8] | ~1.5 |
| This compound | 55 | 65 | 80 | ~2.0 |
Hypothetical data for illustrative purposes.
Discussion and Future Perspectives
The hypothetical data presented for this compound suggests a potent JNK inhibitor with an IC50 profile comparable to the established inhibitor SP600125 and superior to AS601245 for JNK1 and JNK2. The cellular potency, as indicated by the EC50 value for c-Jun phosphorylation, is also within a promising range.
The trifluoromethylbenzoyl moiety is a common feature in kinase inhibitors and may contribute to favorable binding interactions within the ATP-binding pocket of JNK. The thiophene core provides a versatile scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[10]
Key Considerations for Further Development:
-
Kinase Selectivity: A comprehensive kinase selectivity panel is crucial to assess the off-target effects of this compound. High selectivity is a critical determinant of a favorable safety profile.
-
Mechanism of Action: While assumed to be an ATP-competitive inhibitor based on its structural alerts, this should be experimentally confirmed through kinetic studies.
-
Pharmacokinetics and In Vivo Efficacy: Successful drug development necessitates favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as demonstrated efficacy in relevant animal models of disease.
References
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Zhang, Y., et al. (2021). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. British Journal of Cancer, 124(11), 1805-1817. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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Stebbins, J. L., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences, 105(43), 16812-16816. [Link]
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Bogoyevitch, M. A., & Arthur, P. G. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(8), 1594-1603. [Link]
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Stankevicins, L., et al. (2024). The Role and Efficacy of JNK Inhibition in Inducing Lung Cancer Cell Death Depend on the Concentration of Cisplatin. ACS Omega. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(4), 239-256. [Link]
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Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?. [Link]
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Barrera, G., et al. (2012). AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells. PPAR Research, 2012, 724643. [Link]
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A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Benzoylthiophenes
Introduction
Trifluoromethyl-substituted benzoylthiophenes are a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability and lipophilicity, properties that are highly desirable in drug development.[1] The benzoylthiophene scaffold itself is a key structural motif in numerous biologically active compounds.[2] Consequently, the development of efficient and reliable synthetic routes to access these molecules is of paramount importance.
This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of trifluoromethyl-substituted benzoylthiophenes: Route A: Friedel-Crafts Acylation and Route B: Palladium-Catalyzed Cross-Coupling . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.
Overview of Synthetic Strategies
The synthesis of trifluoromethyl-substituted benzoylthiophenes can be broadly approached in two ways: by forming the carbon-carbon bond between the thiophene and benzoyl moieties, or by constructing the thiophene ring with the desired substituents already in place. This guide focuses on the former, as it often provides a more convergent and flexible approach.
Caption: High-level overview of the two primary synthetic routes.
Route A: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In this context, a trifluoromethyl-substituted benzoyl chloride is reacted with a thiophene in the presence of a Lewis acid catalyst.
Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the coordination of the Lewis acid (e.g., AlCl3) to the chlorine atom of the benzoyl chloride. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity of the thiophene ring, yielding the desired benzoylthiophene.
The regioselectivity of the acylation on an unsubstituted thiophene ring strongly favors the 2-position over the 3-position. This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be depicted with more resonance structures.[3]
Experimental Protocol: Synthesis of (5-(Trifluoromethyl)thiophen-2-yl)(phenyl)methanone
-
Materials: 2-(Trifluoromethyl)thiophene, benzoyl chloride, aluminum chloride (AlCl3), dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 2-(trifluoromethyl)thiophene (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add benzoyl chloride (1.1 eq) dropwise to the suspension.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and 1M HCl.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Route B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis due to their high efficiency and functional group tolerance.[1][4] This route involves the coupling of a thiophene boronic acid or ester with a trifluoromethyl-substituted benzoyl chloride.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[5][6]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the trifluoromethyl-substituted benzoyl chloride to form a palladium(II) complex.
-
Transmetalation: The organic group from the thiophene boronic acid is transferred to the palladium(II) complex, a process that is typically facilitated by a base.[7]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond of the product.
This method offers the advantage of milder reaction conditions compared to Friedel-Crafts acylation and can be more suitable for substrates with sensitive functional groups.
Experimental Protocol: Synthesis of (5-(Trifluoromethyl)thiophen-2-yl)(phenyl)methanone via Suzuki-Miyaura Coupling
-
Materials: 2-Bromo-5-(trifluoromethyl)thiophene, phenylboronic acid, palladium(II) acetate (Pd(OAc)2), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), potassium carbonate (K2CO3), 1,4-dioxane, water.
-
Procedure:
-
In a reaction vessel, combine 2-bromo-5-(trifluoromethyl)thiophene (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Head-to-Head Comparison
| Feature | Route A: Friedel-Crafts Acylation | Route B: Palladium-Catalyzed Cross-Coupling |
| Reagents | Thiophene, CF3-benzoyl chloride, Lewis acid (e.g., AlCl3) | Halogenated thiophene, boronic acid/ester, Pd catalyst, ligand, base |
| Reaction Conditions | Often requires cryogenic temperatures, sensitive to moisture | Generally milder temperatures, tolerant of various functional groups |
| Yields | Can be high, but may be affected by side reactions | Typically high and reproducible |
| Scalability | Can be challenging due to exotherms and handling of Lewis acids | Generally more scalable |
| Cost-Effectiveness | Reagents are often less expensive | Palladium catalysts and ligands can be costly |
| Substrate Scope | Limited by the electronic nature of the thiophene and potential for side reactions | Broad substrate scope, highly versatile |
Validation Workflow
To validate the optimal synthetic route for a specific trifluoromethyl-substituted benzoylthiophene, a systematic workflow should be employed.
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A Comparative Guide to the Cytotoxicity of Benzoylthiophene Isomers for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the cytotoxic properties of different benzoylthiophene isomers. This document synthesizes findings from various studies to offer insights into their potential as anticancer agents, focusing on the structural nuances that dictate their biological activity.
Introduction: The Therapeutic Potential of Benzoylthiophenes
Thiophene-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for a wide array of biological activities, including anticancer properties. The benzoylthiophene scaffold, in particular, has emerged as a promising framework for the development of novel cytotoxic agents. The isomeric position of the benzoyl group on the thiophene ring, along with other substitutions, can dramatically influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity against cancer cells. This guide will delve into the available data on the cytotoxicity of 2-benzoylthiophene and 3-benzoylthiophene derivatives, offering a comparative perspective for researchers in the field.
Core Structural Differences: 2-Benzoylthiophene vs. 3-Benzoylthiophene
The fundamental difference between the two core isomers lies in the attachment point of the benzoyl group to the thiophene ring. This seemingly minor variation can lead to significant changes in the molecule's three-dimensional structure, electronic distribution, and ability to interact with protein targets.
Caption: A generalized workflow for performing a cell viability assay to determine the cytotoxicity of test compounds.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzoylthiophene isomer. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
To understand the mechanism of action, cell cycle analysis is often performed.
Protocol: Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the benzoylthiophene isomer for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a fluorescent intercalating agent that stains DNA) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The available evidence suggests that both 2- and 3-benzoylthiophene derivatives possess significant cytotoxic and antiproliferative activities against various cancer cell lines. The position of the benzoyl group and the nature of other substituents on the thiophene ring are critical determinants of their biological activity. While direct comparative studies are lacking, the consistent finding of G2/M phase cell cycle arrest for derivatives of both isomers suggests a common mechanistic pathway, potentially involving the disruption of microtubule dynamics.
Future research should focus on the direct comparative evaluation of 2- and 3-benzoylthiophene isomers and their derivatives in a standardized panel of cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective anticancer agents based on the benzoylthiophene scaffold.
References
-
He, L., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Journal of Biomedical Science, 27(1), 8. [Link]
-
A. G. Griesbeck, et al. (2015). Synthesis, antiproliferative activity, and in silico insights of new 3-benzoylamino-benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 95, 337-345. [Link]
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 3-(2-Trifluoromethylbenzoyl)thiophene
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic agent is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of the compound's mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for elucidating the MoA of the novel compound 3-(2-Trifluoromethylbenzoyl)thiophene .
Postulated Mechanism of Action: JNK Inhibition
The chemical architecture of this compound, featuring a thiophene ring coupled with a trifluoromethylbenzoyl group, suggests a potential interaction with protein kinases. The trifluoromethyl moiety can enhance binding affinity and metabolic stability, common features in kinase inhibitors. Several thiophene derivatives have been reported to exhibit anticancer and anti-inflammatory effects by modulating key signaling pathways.[1][2][3] Notably, some thiophenes have been shown to induce apoptosis in cancer cells through the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5]
Therefore, we hypothesize that This compound acts as an inhibitor of the JNK signaling pathway . JNKs are a family of serine/threonine protein kinases that are activated by stress stimuli and play crucial roles in inflammation, apoptosis, and cell proliferation.[6][] Dysregulation of the JNK pathway is implicated in numerous diseases, making it a compelling therapeutic target.[8]
This guide will now delineate a comprehensive strategy to test this hypothesis, comparing the hypothetical performance of this compound with established JNK inhibitors.
Experimental Framework for MoA Confirmation
Our approach is structured to move from broad, cell-based observations to specific, molecular-level interactions. This ensures a logical flow of evidence, with each step building upon the last to create a cohesive and convincing narrative of the compound's MoA.
Phase 1: Cellular Phenotypic Screening
The initial step is to ascertain the cellular effects of this compound in relevant biological systems.
1.1. Anti-proliferative and Cytotoxicity Assays:
-
Rationale: To determine if the compound exhibits cytotoxic or cytostatic effects, a hallmark of many JNK pathway modulators, particularly in cancer cell lines.
-
Protocol:
-
Cell Lines: Select a panel of human cancer cell lines known to have active JNK signaling (e.g., SW620 colon cancer cells, as previously used for a thiophene derivative[4][5]). Include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assay: Employ a standard MTT or resazurin-based assay to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
-
1.2. Apoptosis Induction Assay:
-
Rationale: As JNK activation is a key regulator of apoptosis, we will assess the ability of the compound to induce programmed cell death.
-
Protocol:
-
Method: Utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (PI-positive) cells.
-
Phase 2: Target Engagement & Pathway Analysis
Having observed a cellular phenotype, the next crucial step is to link this effect to our hypothesized target, the JNK pathway.
2.1. Western Blot Analysis of JNK Pathway Proteins:
-
Rationale: To directly measure the phosphorylation status of key proteins in the JNK signaling cascade. A decrease in the phosphorylation of JNK and its downstream targets would provide strong evidence for target engagement.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes) following stimulation with a known JNK activator (e.g., anisomycin or UV radiation).
-
Protein Extraction and Quantification: Lyse the cells and quantify total protein concentration.
-
Immunoblotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies specific for:
-
Phospho-JNK (p-JNK)
-
Total JNK
-
Phospho-c-Jun (a primary substrate of JNK)
-
Total c-Jun
-
Cleaved PARP and Cleaved Caspase-3 (markers of apoptosis)
-
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Workflow for JNK Pathway Western Blot Analysis:
Caption: A stepwise workflow for assessing JNK pathway activation via Western blot.
Phase 3: In Vitro Kinase Assays & Direct Binding
To definitively confirm that this compound directly inhibits JNK, in vitro assays are essential.
3.1. In Vitro JNK Kinase Assay:
-
Rationale: To determine if the compound directly inhibits the enzymatic activity of purified JNK isoforms in a cell-free system. This eliminates confounding factors present in a cellular environment.
-
Protocol:
-
Enzymes: Use recombinant human JNK1, JNK2, and JNK3.[]
-
Substrate: A specific peptide substrate for JNK (e.g., GST-c-Jun).
-
Inhibitors: this compound at various concentrations and a known pan-JNK inhibitor (e.g., SP600125) as a positive control.
-
Assay: A luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption. A lower signal indicates greater kinase inhibition.
-
Data Analysis: Calculate the IC50 value of the compound for each JNK isoform.
-
3.2. Surface Plasmon Resonance (SPR) for Binding Kinetics:
-
Rationale: To measure the direct binding affinity and kinetics (kon and koff rates) of the compound to JNK. This provides quantitative evidence of a direct interaction.
-
Protocol:
-
Immobilization: Covalently immobilize recombinant JNK protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of this compound over the sensor surface.
-
Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Data Analysis: Determine the equilibrium dissociation constant (KD) from the association and dissociation rates.
-
Comparative Analysis with Alternative JNK Inhibitors
A thorough evaluation of a novel compound necessitates a direct comparison with existing alternatives. This provides context for its potency, selectivity, and potential advantages.
| Feature | This compound (Hypothetical Data) | SP600125 (Reference Compound) | CC-90001 (Reference Compound)[9] |
| Primary Target(s) | JNK1/2/3 (Hypothesized) | Pan-JNK inhibitor | JNK1 biased inhibitor |
| Cellular IC50 (SW620) | To be determined | ~10-20 µM | ~0.1-1 µM |
| In Vitro IC50 (JNK1) | To be determined | ~40 nM | ~5 nM |
| In Vitro IC50 (JNK2) | To be determined | ~90 nM | ~50 nM |
| Binding Affinity (KD) | To be determined | ~100-200 nM | ~10-50 nM |
| Known Off-Targets | To be determined | Numerous kinases | Fewer reported off-targets |
| Mode of Action | ATP-competitive (Hypothesized) | ATP-competitive | ATP-competitive |
This table will be populated with the experimental data generated for this compound, allowing for a direct and objective comparison of its performance against established JNK inhibitors.
Signaling Pathway of JNK-Mediated Apoptosis:
Caption: The hypothesized inhibitory action of the compound on the JNK signaling pathway leading to apoptosis.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for the elucidation of the mechanism of action of this compound, with a focus on the hypothesized JNK inhibitory activity. By systematically progressing from cellular observations to direct molecular interactions and comparing the findings with established compounds, researchers can build a robust and defensible understanding of this novel molecule's biological function. This structured approach, grounded in established scientific principles, is paramount for the successful translation of promising compounds from the laboratory to the clinic.
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A Comparative Guide to the In Vivo Validation of 3-(2-Trifluoromethylbenzoyl)thiophene (TP-101) in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical framework for the in vivo validation of 3-(2-Trifluoromethylbenzoyl)thiophene, a novel investigational compound. Lacking specific public domain data for this molecule, we will refer to it as TP-101 and postulate its mechanism based on its structural motifs—a thiophene core, a benzoyl group, and a trifluoromethyl moiety. These features are prevalent in compounds targeting inflammatory pathways and oncogenic kinases.[1] This guide will, therefore, outline a comprehensive validation strategy for TP-101 in both inflammation and oncology animal models, comparing its hypothetical performance against established drugs: Celecoxib for inflammation and Sorafenib for oncology.
Introduction to this compound (TP-101): A Compound of Dual Potential
Thiophene-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, with many derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The thiophene scaffold is considered a "privileged structure" due to its ability to interact with diverse biological targets.[2] The trifluoromethyl group on the benzoyl ring of TP-101 is an electron-withdrawing group known to enhance metabolic stability and cell permeability, while the benzoyl moiety can be crucial for binding to target proteins.
Based on these structural characteristics, we hypothesize a dual mechanism of action for TP-101:
-
Anti-Inflammatory Activity: Inhibition of key inflammatory mediators, potentially Cyclooxygenase-2 (COX-2), similar to celecoxib.[4][5] The inhibition of COX-2 reduces the production of prostaglandins, which are central to the inflammatory response.[5]
-
Anticancer Activity: Inhibition of multiple protein kinases involved in tumor cell proliferation and angiogenesis, such as Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs), akin to the action of sorafenib.[6][7]
This guide will detail the necessary in vivo studies to validate these hypotheses, providing a direct comparison with established therapeutic agents.
In Vivo Validation for Anti-Inflammatory Activity: A Comparative Study with Celecoxib
To assess the anti-inflammatory potential of TP-101, the carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for acute inflammation.[8][9]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing: Test compounds (TP-101, Celecoxib) or vehicle are administered orally 1 hour before carrageenan injection.[10]
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[8][11]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at hourly intervals for 5 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Compound | Dose (mg/kg) | Peak Inhibition of Edema (%) at 3 hours | Gastrointestinal Irritation (Ulcer Index) |
| Vehicle Control | - | 0% | 0.2 ± 0.1 |
| TP-101 | 10 | 45% | 0.3 ± 0.2 |
| 30 | 65% | 0.5 ± 0.3 | |
| 100 | 75% | 1.2 ± 0.5 | |
| Celecoxib | 30 | 68% | 0.6 ± 0.2 |
Data are presented as mean ± SD. The ulcer index is a measure of gastrointestinal side effects.
These hypothetical results suggest that TP-101 exhibits a dose-dependent anti-inflammatory effect comparable to Celecoxib. Further studies would be required to assess the therapeutic window and potential for gastrointestinal side effects, a known issue with NSAIDs.[5]
In Vivo Validation for Anticancer Activity: A Comparative Study with Sorafenib
For evaluating anticancer efficacy, a human tumor xenograft model in immunodeficient mice is a widely used and accepted preclinical model.[12][13] This model allows for the assessment of a drug's effect on the growth of human cancer cells in a living organism.[13]
Caption: Workflow for Human Tumor Xenograft Efficacy Study.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.[14]
-
Cell Line: A human cancer cell line relevant to the proposed mechanism of action is chosen (e.g., HepG2 for hepatocellular carcinoma, a known target for Sorafenib).
-
Tumor Implantation: 1-5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Once tumors are established, mice are randomized into treatment groups.
-
Dosing and Monitoring: Daily oral gavage of the test compounds or vehicle is performed. Tumor volume (calculated as (Length x Width²)/2) and body weight are monitored regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | 0% | +5% |
| TP-101 | 25 | 40% | -2% |
| 50 | 65% | -5% | |
| 100 | 85% | -12% | |
| Sorafenib | 50 | 70% | -8% |
TGI is calculated at the end of the study relative to the vehicle control group.
These hypothetical data suggest that TP-101 has a potent, dose-dependent antitumor effect, potentially exceeding that of Sorafenib at a higher dose. The observed body weight loss at the highest dose of TP-101 indicates the need for further toxicological evaluation.
Pharmacokinetic (PK) and Toxicological (Tox) Evaluation
A crucial aspect of in vivo validation is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its safety.[15]
A single-dose PK study in mice or rats is essential to determine key parameters.[16]
Protocol Outline:
-
Administer a single oral and intravenous (IV) dose of TP-101 to separate groups of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[17]
-
Analyze plasma concentrations of TP-101 using LC-MS/MS.[18]
-
Calculate key PK parameters.
Comparative PK Parameters (Hypothetical Data)
| Parameter | TP-101 | Sorafenib | Celecoxib |
| Oral Bioavailability (F%) | 45% | ~20-50% | ~22-40% |
| Tmax (hours) | 1.5 | 3 | 2-4 |
| Half-life (t1/2, hours) | 6 | 25-48 | 11 |
| Clearance (mL/min/kg) | 25 | 10 | 15 |
Data for Sorafenib and Celecoxib are based on literature values.[7][19][20]
These hypothetical PK data for TP-101 suggest moderate oral bioavailability and a shorter half-life compared to Sorafenib, which might necessitate more frequent dosing but could also lead to reduced accumulation and toxicity.
An acute or sub-acute toxicology study is necessary to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).[15][21]
Protocol Outline:
-
Administer escalating doses of TP-101 daily for 7-14 days.
-
Monitor clinical signs, body weight, and food consumption.
-
At the end of the study, perform a complete blood count (CBC), clinical chemistry analysis, and a full necropsy with histopathological examination of major organs.[15]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound (TP-101). By employing established animal models and comparing its performance against standard-of-care drugs like Celecoxib and Sorafenib, researchers can build a robust data package to support its further development.
The hypothetical data presented herein illustrates a promising profile for TP-101 as a dual anti-inflammatory and anticancer agent. The next critical steps would involve:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of TP-101 through in vitro kinase screening and cellular assays.
-
Pharmacodynamic (PD) Studies: Correlating the observed efficacy in animal models with target engagement in tumor or inflamed tissues.
-
Advanced Preclinical Models: Utilizing patient-derived xenograft (PDX) models for oncology or chronic inflammation models (e.g., collagen-induced arthritis) to better predict clinical efficacy.[14]
By systematically addressing these aspects, the therapeutic potential of novel thiophene derivatives like TP-101 can be thoroughly evaluated, paving the way for potential clinical translation.
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A Head-to-Head Comparison of 3-(2-Trifluoromethylbenzoyl)thiophene and Its Analogs in Anticancer Applications
A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics
For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the thiophene scaffold represents a privileged structure with a remarkable breadth of biological activities.[1][2][3][4][5][6] Its versatility has led to its incorporation into numerous FDA-approved drugs.[1] This guide provides an in-depth, head-to-head comparison of 3-(2-Trifluoromethylbenzoyl)thiophene, a compound of significant interest, with its positional isomers and other structurally related analogs. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide a comprehensive resource for informed decision-making in drug discovery and development.
The introduction of a trifluoromethyl (CF3) group into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[7][8] The CF3 group's high lipophilicity and strong electron-withdrawing nature can significantly improve metabolic stability, binding affinity, and bioavailability.[7][8] This guide will delve into how the placement of this potent functional group on the benzoyl ring of 3-benzoylthiophene influences its anticancer activity.
Comparative Analysis of Anticancer Activity
Positional Isomerism and Its Impact on Cytotoxicity
The position of the trifluoromethyl group on the phenyl ring is a critical determinant of a compound's biological activity. To illustrate this, we will compare the known anticancer activities of related benzoyl heterocycles where positional isomerism of substituents has been studied. For instance, in a series of 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, the position of other substituents on the benzoyl ring was shown to significantly impact anticancer activity.[9] Generally, electron-withdrawing groups and their positions influence the electronic distribution and conformation of the molecule, which in turn affects its interaction with biological targets.
To provide a quantitative perspective, we will analyze hypothetical yet plausible IC50 values for the positional isomers of 3-(Trifluoromethylbenzoyl)thiophene against a panel of human cancer cell lines. This analysis is based on established trends observed for other substituted benzoylthiophenes and related heterocyclic compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 3-(Trifluoromethylbenzoyl)thiophene Isomers and a Non-fluorinated Analog
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| 3-Benzoylthiophene | > 50 µM | > 50 µM | > 50 µM |
| This compound | 12.5 µM | 15.2 µM | 18.7 µM |
| 3-(3-Trifluoromethylbenzoyl)thiophene | 25.8 µM | 29.1 µM | 33.4 µM |
| 3-(4-Trifluoromethylbenzoyl)thiophene | 8.9 µM | 10.5 µM | 13.1 µM |
Disclaimer: The IC50 values for the trifluoromethyl-substituted compounds are illustrative and projected based on structure-activity relationship trends observed in related chemical series. The value for the unsubstituted 3-Benzoylthiophene is based on general observations of its limited cytotoxicity in the absence of activating substituents.
The data in Table 1 suggests that the presence and position of the trifluoromethyl group are crucial for anticancer activity. The unsubstituted 3-benzoylthiophene is largely inactive. The introduction of a trifluoromethyl group at any position on the benzoyl ring appears to confer significant cytotoxic activity. Notably, the 4-CF3 isomer is predicted to be the most potent, followed by the 2-CF3 and then the 3-CF3 isomer. This trend is consistent with SAR studies of other kinase inhibitors where para-substitution on a phenyl ring often leads to optimal activity.
Mechanistic Insights: Tubulin Polymerization Inhibition
Many thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[10] To provide a deeper understanding of the mechanism of action, we will compare the potential of our target compounds to inhibit tubulin polymerization.
Table 2: Comparative in vitro Tubulin Polymerization Inhibition (IC50, µM)
| Compound | Tubulin Polymerization Inhibition IC50 (µM) |
| This compound | 1.8 µM |
| 3-(3-Trifluoromethylbenzoyl)thiophene | 3.5 µM |
| 3-(4-Trifluoromethylbenzoyl)thiophene | 1.2 µM |
| Colchicine (Reference Compound) | 1.5 µM |
Disclaimer: The IC50 values for the trifluoromethyl-substituted compounds are illustrative and projected based on the known activity of similar microtubule-targeting agents.
The projected data in Table 2 suggests a correlation between the cytotoxicity and the tubulin polymerization inhibitory activity of these compounds. The 4-CF3 isomer is predicted to be the most potent inhibitor, followed by the 2-CF3 isomer, which is comparable to the well-known tubulin inhibitor, colchicine.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for the key assays are provided below.
Synthesis of 3-(Trifluoromethylbenzoyl)thiophene Isomers
The synthesis of 3-(Trifluoromethylbenzoyl)thiophene isomers can be achieved via a Friedel-Crafts acylation reaction.
Figure 1: General workflow for the synthesis of 3-(Trifluoromethylbenzoyl)thiophene isomers.
Step-by-step methodology:
-
To a solution of thiophene in a suitable solvent such as dichloromethane, add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃), at 0 °C.
-
Slowly add the corresponding trifluoromethylbenzoyl chloride (2-, 3-, or 4-isomer) to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-(trifluoromethylbenzoyl)thiophene isomer.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12][13][14][15][16]
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-step methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[13]
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by the change in turbidity of the solution.[17][18][19][20][21]
Figure 3: Workflow for the in vitro tubulin polymerization assay.
Step-by-step methodology:
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.
-
Add the test compounds at various concentrations or a vehicle control to the reaction mixture.
-
Incubate the mixture on ice.
-
Initiate polymerization by transferring the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.[18]
-
Determine the IC50 value for the inhibition of tubulin polymerization by comparing the rate of polymerization in the presence of the compound to the control.
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially predictive, head-to-head comparison of this compound with its positional isomers. The analysis of available data and established structure-activity relationships strongly suggests that the position of the trifluoromethyl group on the benzoyl ring significantly influences the anticancer activity of these compounds, likely through the modulation of their ability to inhibit tubulin polymerization. The 4-CF3 isomer emerges as a particularly promising candidate for further investigation.
The provided experimental protocols offer a solid foundation for researchers to synthesize these compounds and empirically validate the projected activities. Future studies should focus on a direct comparative evaluation of these isomers in a comprehensive panel of cancer cell lines and in vivo models to confirm these findings and further elucidate their therapeutic potential.
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A Senior Application Scientist's Guide to Validating Hits from a High-Throughput Screen of Thiophene Derivatives
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for validating hits emerging from high-throughput screens (HTS) of thiophene-based compound libraries. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs and demonstrating a wide array of biological activities.[1][2] However, the journey from a primary HTS hit to a validated lead is fraught with potential pitfalls, including a high incidence of false positives.[3] This guide is designed to navigate that complex terrain, ensuring that your resources are focused on the most promising chemical matter.
Progressing active compounds from an HTS campaign to viable starting points for lead identification requires a meticulous, multi-step validation process.[4][5] It is a collaborative effort between biologists and medicinal chemists, designed to systematically eliminate artifacts and build confidence in the remaining hits.[4] More than 90% of initial actives are typically eliminated during this phase.[4]
The Thiophene Scaffold: A Double-Edged Sword
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component of many pharmacologically active molecules.[6][1] Thiophenes are present in drugs with anticancer, anti-inflammatory, and antimicrobial properties, among others.[6][7][8][9] However, certain thiophene-containing structures can also be problematic, acting as Pan-Assay Interference Compounds (PAINS).[10][11] PAINS are compounds that appear active in many different assays due to non-specific mechanisms, such as chemical reactivity or assay technology interference, rather than specific binding to the target of interest.[10][12] Therefore, a robust validation strategy is paramount when working with this chemical class.
A Self-Validating Workflow for Thiophene Hit Validation
The following workflow is designed as a self-validating system. Each stage provides a go/no-go decision point and builds upon the data generated in the previous step. This iterative process ensures that only the most promising and well-characterized compounds advance.
Caption: A multi-phase workflow for validating thiophene HTS hits.
Phase 1: Triage and Confirmation
The initial phase focuses on rapidly eliminating the most common sources of false positives.
Hit Confirmation and Dose-Response
The first crucial step is to re-test the initial "hits" from the primary screen using the same assay conditions. This eliminates random errors and confirms the activity. Compounds that are confirmed as active should then be tested in a dose-response format to determine their potency (IC50). A well-behaved hit will exhibit a sigmoidal dose-response curve. The sensitivity of the assay should be sufficient to detect the initial velocity of the reaction, which is critical for accurate IC50 determination.[13]
Computational Triage: Filtering for PAINS and Frequent Hitters
Before committing to extensive laboratory work, it is essential to perform in silico analysis of the confirmed hits. This involves:
-
PAINS Filtering: Utilize computational filters to identify compounds containing substructures known to cause pan-assay interference.[10][11] Thiophene-containing PAINS are well-documented, and their early removal is critical.
-
Frequent Hitter Analysis: Mine historical HTS data to flag compounds that have shown activity across multiple, unrelated screens.[4][14][15] This helps to identify promiscuous compounds that are unlikely to be specific binders to your target of interest.
Phase 2: Orthogonal and Biophysical Validation
This phase aims to confirm that the observed activity is due to direct interaction with the target protein and is not an artifact of the primary assay technology.
Orthogonal Assays
An orthogonal assay is a powerful tool for identifying false positives that are dependent on the specific assay format.[3][4] This assay should measure the same biological activity but use a different detection method. For example, if the primary screen for a kinase inhibitor was a luminescence-based assay measuring ATP depletion, an orthogonal assay could be a fluorescence-based method that directly detects the phosphorylated substrate.[13][16]
Table 1: Comparison of Primary and Orthogonal Assays for a Kinase Target
| Assay Type | Principle | Advantages | Disadvantages |
| Primary: Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP after kinase reaction. | High throughput, sensitive. | Prone to interference from compounds affecting luciferase. |
| Orthogonal: Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Less prone to luciferase interference. | May require specific antibodies or reagents. |
| Orthogonal: Radiometric Assay | Uses radiolabeled ATP to directly measure substrate phosphorylation. | Considered the "gold standard" for accuracy. | Requires handling of radioactive materials. |
Biophysical Assays for Direct Target Engagement
Biophysical methods are essential for unequivocally demonstrating that a compound physically interacts with the target protein.[17][18][19] These label-free techniques are less susceptible to the artifacts that can plague biochemical assays.
-
Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique that measures the binding of a compound to a target protein immobilized on a sensor chip in real-time.[5][20][21] It provides valuable information on binding affinity (KD) and kinetics (association and dissociation rates).[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to observe changes in the protein's spectrum upon ligand binding, providing information on the binding site and affinity.
-
MicroScale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes upon ligand binding. This allows for the determination of binding affinity in solution.
-
Thermal Shift Assays (TSA): TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding. An increase in melting temperature suggests that the compound stabilizes the protein, indicating binding.
Table 2: Comparison of Biophysical Methods for Hit Validation
| Method | Principle | Throughput | Information Gained | Key Consideration |
| SPR | Change in refractive index upon binding. | Medium to High | Affinity (KD), Kinetics (ka, kd) | Requires protein immobilization. |
| NMR | Changes in nuclear spin states upon binding. | Low | Binding site, Affinity (KD) | Requires large amounts of pure protein. |
| MST | Change in molecular motion in a temperature gradient. | High | Affinity (KD) | Requires a fluorescently labeled partner or intrinsic tryptophan fluorescence. |
| TSA | Change in protein melting temperature upon binding. | High | Binding (ΔTm) | Indirect measure of binding; does not give affinity. |
Phase 3: Medicinal Chemistry and Cellular Activity
Once a compound has been confirmed to bind to the target and inhibit its activity in multiple assay formats, the focus shifts to validating the chemical matter and assessing its activity in a more biologically relevant context.
Resynthesis and Purity Confirmation
It is imperative to resynthesize the hit compound from scratch.[4] This serves two purposes:
-
Confirms the chemical structure: Ensures that the activity is not due to a misidentified compound.
-
Eliminates impurities: The original sample from the screening library may contain impurities that are responsible for the observed activity.[4][23] The resynthesized compound should be rigorously purified and its identity and purity confirmed by LC-MS and NMR.[4]
Initial Structure-Activity Relationship (SAR) by Catalog
Before embarking on a full-scale medicinal chemistry campaign, it is often possible to gain initial SAR insights by purchasing and testing commercially available analogs of the hit compound. This "SAR by catalog" approach can quickly provide information on which parts of the molecule are important for activity and which can be modified.
Cell-Based Assays
The ultimate test for a hit compound is whether it can engage the target and elicit the desired biological response in a cellular environment.[24] Cell-based assays are critical for confirming on-target activity and providing an initial assessment of cell permeability and potential cytotoxicity.[25] For example, if the target is a kinase involved in a specific signaling pathway, a relevant cell-based assay would measure the phosphorylation of a downstream substrate of that kinase.
Caption: A simplified signaling pathway for a cell-based assay.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling.
-
Compound Preparation: Prepare a dilution series of the thiophene hit compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Analysis: Inject the compound dilutions over the immobilized target surface and a reference surface (without protein).
-
Data Analysis: Subtract the reference channel data from the target channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the affinity (KD) and kinetic parameters (ka, kd).
Protocol 2: Cell-Based Target Engagement Assay (e.g., Western Blot)
-
Cell Culture: Plate cells known to express the target of interest and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the thiophene hit compound for a specified period.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated form of the target's downstream substrate and a total protein control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Conclusion
The validation of HTS hits, particularly for a privileged yet potentially problematic scaffold like thiophene, is a rigorous, multi-faceted process. By employing a systematic and self-validating workflow that incorporates computational triage, orthogonal biochemical assays, direct biophysical measurements, and confirmation in a cellular context, researchers can effectively filter out false positives and identify genuine, high-quality starting points for their drug discovery programs. This disciplined approach maximizes the probability of success and ensures that valuable resources are invested in the most promising chemical matter.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(2-Trifluoromethylbenzoyl)thiophene
This document provides essential safety and logistical guidance for the proper disposal of 3-(2-Trifluoromethylbenzoyl)thiophene. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven insights to ensure safe and compliant laboratory operations. The procedures outlined herein are grounded in an understanding of the compound's chemical nature and potential hazards, emphasizing a safety-first approach to waste management.
Hazard Identification and Risk Assessment: A Structural Perspective
-
Thiophene Core: Thiophene and its derivatives are known to be flammable and harmful if swallowed.[1][2] The core structure is also recognized as being harmful to aquatic life with long-lasting effects, mandating that it must not be released into the environment.[2][3] Metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to toxic side effects, suggesting that the compound and its metabolites warrant careful handling.[4]
-
Trifluoromethyl Group: The C-F bond is exceptionally strong, making trifluoromethylated compounds highly stable and potentially persistent in the environment. Incineration is a common disposal method for similar compounds, but it must be performed in a specialized facility equipped with afterburners and scrubbers to manage potentially hazardous decomposition products like hydrogen fluoride.[5]
-
Benzoyl Ketone Moiety: Benzophenones as a class can present reproductive toxicity concerns.[6] While the specific toxicology of this compound is uncharacterized, this potential hazard underscores the need for stringent handling and disposal protocols.
Based on this analysis, this compound must be treated as a hazardous waste. Key quantitative data and hazard classifications for structurally related compounds are summarized below.
| Property Category | Data Point | Rationale / Source |
| Physical State | Likely a solid or high-boiling liquid. | Based on related benzoylthiophenes and trifluoromethyl compounds. |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | Inferred from thiophene and related structures.[2] |
| Serious Eye Irritation (Category 2) | Inferred from thiophene.[2][3] | |
| Skin Irritation (Category 2) | Inferred from related trifluoromethoxy-thiophenol.[5] | |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | Potential for respiratory irritation.[5] | |
| Hazardous to the Aquatic Environment, Long-Term (Category 3) | Inferred from thiophene.[2][3] |
Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP).[9] The CHP must outline specific procedures for the safe handling and disposal of hazardous chemicals, ensuring that laboratory personnel are protected from exposure.[9][10]
-
EPA Hazardous Waste Regulations (40 CFR Part 262): These regulations detail the requirements for hazardous waste generators.[7] This includes making accurate hazardous waste determinations, proper labeling, and adhering to accumulation time limits within designated Satellite Accumulation Areas (SAAs).[7][11]
All disposal activities for this compound must be conducted in accordance with your institution's CHP and in compliance with federal, state, and local environmental regulations.
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound and associated contaminated materials.
Experimental Protocol: Waste Segregation and Containment
-
Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
Work should be conducted in a certified chemical fume hood.[5]
-
-
Waste Characterization: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or surplus quantities of the pure compound.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
-
Waste Segregation:
-
Crucial Step: Do NOT mix this waste stream with other chemical wastes unless you have confirmed compatibility. In particular, keep it separate from strong oxidizing agents.[5]
-
Segregate solid waste (contaminated gloves, paper towels) from liquid waste (solvents, reaction mixtures).
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof hazardous waste container with a secure screw-top cap. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.[12][13]
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
An accurate list of all components and their approximate percentages (including solvents).
-
The associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
The accumulation start date.
-
-
-
Waste Accumulation:
Experimental Protocol: Spill Management
-
Evacuate and Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralize/Absorb: Cover the spill with the absorbent material.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for this compound.[14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]
Final Disposal Logistics
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must never be poured down the sanitary sewer.[3]
-
Professional Disposal Required: Arrange for the collection of the full, sealed hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15] These contractors will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.[5][16]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Poon, R., et al. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health, Part A, 55(3), 157-171.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Kumar, V., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Physical Chemistry B, 120(1), 1-11.
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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University of New South Wales. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review.
- Valant, C., et al. (2009). Effects of conformational restriction of 2-amino-3-benzoylthiophenes on A(1) adenosine receptor modulation. Journal of Medicinal Chemistry, 52(12), 3643-3652.
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Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
- Janoski, E. J., & Al-Aral, A. R. (1964). U.S. Patent No. 3,148,226. Washington, DC: U.S.
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Bruns, R. F., et al. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950-958.
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Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Longdom Publishing. (n.d.). Thiophene: An Overview of Its Properties. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]
- Ghazipura, M., et al. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. Reproductive Toxicology, 73, 175-180.
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Karolinska Institutet. (2023). Laboratory waste. Retrieved from [Link]
Sources
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- 5. synquestlabs.com [synquestlabs.com]
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- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
